molecular formula C9H9N3O2 B1593301 Methyl 4-amino-1H-indazole-6-carboxylate CAS No. 885518-51-4

Methyl 4-amino-1H-indazole-6-carboxylate

Cat. No.: B1593301
CAS No.: 885518-51-4
M. Wt: 191.19 g/mol
InChI Key: YZIGKUNUQRNMJL-UHFFFAOYSA-N
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Description

Methyl 4-amino-1H-indazole-6-carboxylate is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-amino-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIGKUNUQRNMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C=NNC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646140
Record name Methyl 4-amino-1H-indazole-6-carboxylate
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Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-51-4
Record name Methyl 4-amino-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of Methyl 4-amino-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4-amino-1H-indazole-6-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a reactive amino group and an ester for further functionalization, makes it a valuable scaffold for the development of novel therapeutic agents. Indazole-containing derivatives have gained significant attention due to their wide range of biological activities, including anti-tumor and anti-inflammatory properties, and their roles as kinase inhibitors.[1][2] This guide provides a comprehensive overview of a reliable synthetic pathway to this compound and details the essential analytical techniques for its thorough characterization. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

The Strategic Importance of the Aminoindazole Scaffold

Nitrogen-containing heterocycles are fundamental components of many natural products and commercial drugs.[1][2] Among these, the indazole core—a bicyclic structure composed of a fused benzene and pyrazole ring—stands out as a "privileged scaffold" in drug discovery.[2] This designation arises from its ability to interact with multiple biological targets, leading to a diverse array of pharmacological effects.[2]

The indazole framework is present in several FDA-approved drugs, such as:

  • Axitinib: A kinase inhibitor used in the treatment of renal cell carcinoma.

  • Granisetron: An antiemetic agent used to manage chemotherapy-induced nausea.[2]

  • Entrectinib: An inhibitor of anaplastic lymphoma kinase (ALK) used in cancer therapy.[1]

The specific molecule, this compound, is of particular interest. The 4-amino group provides a key nucleophilic handle for diversification through amide bond formation, sulfonylation, or reductive amination. Simultaneously, the 6-carboxylate group can be hydrolyzed to the corresponding carboxylic acid for amide couplings or reduced to an alcohol, offering orthogonal synthetic possibilities. This dual functionality allows for the systematic exploration of the chemical space around the indazole core, a critical strategy in lead optimization.

Synthetic Strategy: From Carboxylic Acid to Ester

The most direct and efficient synthesis of this compound begins with the commercially available precursor, 4-Amino-1H-indazole-6-carboxylic acid (CAS No. 885519-89-1). The key transformation is the esterification of the carboxylic acid group.

Retrosynthetic Analysis

The retrosynthesis is straightforward, involving a single disconnection at the ester linkage, which points directly to the parent carboxylic acid and methanol.

G target This compound precursor 4-Amino-1H-indazole-6-carboxylic acid target->precursor Ester Disconnection (Esterification) reagent Methanol target->reagent

Caption: Retrosynthetic pathway for the target molecule.
Forward Synthesis: Fischer-Speier Esterification

The chosen synthetic method is the Fischer-Speier esterification. This classic acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and scalable method for preparing esters.[3]

Mechanism Rationale:

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack: The alcohol (methanol, in this case), acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[3][4]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water).[4]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[4]

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.

The use of excess methanol not only serves as a reagent but also as the solvent, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3]

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize this compound from 4-Amino-1H-indazole-6-carboxylic acid.

Materials:

  • 4-Amino-1H-indazole-6-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 mL per gram of starting material)

  • Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Amino-1H-indazole-6-carboxylic acid.

  • Add anhydrous methanol to the flask to suspend the starting material.

  • Cool the mixture in an ice bath (0 °C). Slowly and carefully, add concentrated sulfuric acid dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C).

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized compound is a critical step. A multi-technique analytical approach is required.

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Validation Synthesis Synthesized Product NMR ¹H & ¹³C NMR Synthesis->NMR MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR HPLC HPLC Synthesis->HPLC Structure Structure Confirmed NMR->Structure MS->Structure IR->Structure Purity Purity >95% HPLC->Purity

Caption: Standard workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives data on the number, environment, and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton.

Protocol:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

Expected ¹H NMR Results (in DMSO-d₆):

  • Indazole NH: A broad singlet typically downfield (>12 ppm).

  • Aromatic Protons (H5, H7): Two singlets or doublets in the aromatic region (approx. 7.0-8.0 ppm). The exact positions are influenced by the amino and ester groups.

  • Amino Group (NH₂): A broad singlet (approx. 5.0-6.0 ppm).

  • Methyl Ester (OCH₃): A sharp singlet integrating to 3 protons (approx. 3.8-4.0 ppm).

Expected ¹³C NMR Results (in DMSO-d₆):

  • Carbonyl Carbon (C=O): A peak around 165-170 ppm.

  • Aromatic/Heterocyclic Carbons: Multiple peaks in the 100-150 ppm range.

  • Methyl Carbon (OCH₃): A peak around 50-55 ppm.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight and elemental composition of the compound.

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode.

Expected Results:

  • Molecular Formula: C₉H₉N₃O₂

  • Molecular Weight: 191.19 g/mol

  • Expected Ion Peak [M+H]⁺: m/z = 192.0768

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.[5]

Protocol:

  • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Key Absorptions:

  • N-H Stretch (Amine & Indazole): Broad peaks in the range of 3200-3500 cm⁻¹. The primary amine may show two distinct bands.

  • C=O Stretch (Ester): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C=C and C=N Stretches (Aromatic/Heterocycle): Peaks in the 1500-1620 cm⁻¹ region.

  • C-O Stretch (Ester): A peak in the 1100-1300 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is the gold standard for determining the purity of a synthesized compound.[6]

Protocol:

  • Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Use a reverse-phase C18 column.

  • Run a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid or TFA) and increasing the percentage of acetonitrile (with 0.1% formic acid or TFA) over 10-20 minutes.

  • Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm).

Expected Results:

  • A single major peak should be observed, and its area percentage should be calculated to determine the purity of the compound, which should ideally be >98% for use in drug development applications.

Data Summary

PropertyExpected ValueTechnique
Chemical Formula C₉H₉N₃O₂-
Molecular Weight 191.19 g/mol -
CAS Number 885518-51-4-
[M+H]⁺ Ion m/z ≈ 192.08Mass Spectrometry
¹H NMR Key Signals NH (>12), Ar-H (7-8), NH₂ (5-6), OCH₃ (~3.9) ppm¹H NMR
IR Key Stretches 3200-3500 (N-H), 1700-1725 (C=O) cm⁻¹IR Spectroscopy
Purity >98%HPLC

Conclusion

This guide has outlined a robust and reliable pathway for the synthesis of this compound, a high-value intermediate for pharmaceutical research. The Fischer esterification of the corresponding carboxylic acid provides a direct and efficient route to the target molecule. Furthermore, the detailed characterization workflow, employing a suite of modern analytical techniques (NMR, MS, IR, and HPLC), establishes a self-validating system to ensure the structural integrity and purity of the final compound. By following the principles and protocols described herein, researchers can confidently produce and validate this key building block, accelerating their efforts in the discovery and development of next-generation indazole-based therapeutics.

References

[7] Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 13(13), 1921–1943. Available at: [Link]

[8] ResearchGate. (n.d.). Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles | Request PDF. Available at: [Link]

[1] Zarghi, A., & Arfaei, S. (2011). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central, PMC3232124. Available at: [Link]

[2] Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

[9] Wang, T., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 20(5), 8134-8147. Available at: [Link]

[10] ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... Available at: [Link]

[6] Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5738–5752. Available at: [Link]

[3] Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

[11] Alchem Pharmtech. (n.d.). CAS 885518-51-4 | this compound. Available at: [Link]

[5] Oomens, J., Meijer, G., & Helden, G. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry. Available at: [Link]

[4] jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Available at: [Link]

Wang, Z., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed Central, PMC10141642. Available at: [Link]

Sources

physicochemical properties of Methyl 4-amino-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-1H-indazole-6-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the core (CAS No. 885518-51-4), a key heterocyclic building block in modern medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in numerous therapeutic agents, making a thorough understanding of the properties of its derivatives essential for researchers, synthetic chemists, and formulation scientists. This document moves beyond a simple data sheet, offering detailed experimental protocols for property determination, expert insights into the causal relationships behind these properties, and a framework for their application in a research and development context. All methodologies are presented as self-validating systems, grounded in established analytical principles and supported by authoritative references.

Chemical Identity and Molecular Structure

This compound is a substituted indazole, a class of aromatic heterocyclic compounds. Its structure features an amino group at the C4 position and a methyl ester at the C6 position, presenting both basic and acidic functionalities, as well as sites for hydrogen bonding. These features are critical determinants of its chemical behavior, solubility, and potential for intermolecular interactions—all of which are pivotal in drug design and material science.

The molecular structure and key identifiers are summarized below.

Caption: 2D Structure of the title compound.

Table 1: Compound Identifiers

Identifier Value Source
CAS Number 885518-51-4 [1][2][3][4]
Molecular Formula C₉H₉N₃O₂ [1][2]
Molecular Weight 191.19 g/mol [1][2]
IUPAC Name This compound

| MDL Number | MFCD07781320 |[1] |

Core Physicochemical Properties

The utility of a chemical entity in drug development is profoundly influenced by its fundamental physicochemical properties. These parameters govern everything from reaction kinetics during synthesis to absorption, distribution, metabolism, and excretion (ADME) profiles in vivo.

Table 2: Summary of Physicochemical Properties

Property Value / Expected Behavior Significance
Appearance Expected to be a solid crystalline powder. Purity, handling, and formulation.
Melting Point Data not available; expected to be >130 °C. Purity indicator, solid-state stability.
Boiling Point Data not available; expected to be >350 °C. Thermal stability.
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF. Crucial for formulation, biological assays, and synthetic workup.

| pKa | Amphoteric; expected basic pKa (amino) ~3-5, acidic pKa (indazole N-H) ~13-15. | Governs ionization state, solubility, and receptor binding. |

Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice forces. While no specific melting point for this compound is reported in the searched literature, related analogs such as Methyl 1H-indazole-4-carboxylate have a melting range of 133-138 °C. The presence of an additional amino group, which can participate in hydrogen bonding, suggests the melting point of the title compound is likely in a similar or higher range.

This protocol provides a reliable method for determining the melting point range, a key quality control parameter.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A non-powdered sample can lead to inefficient heat transfer and an artificially broad melting range.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tightly packing the sample is essential for accurate observation.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • Begin with a rapid heating ramp (10-20 °C/min) to determine an approximate melting temperature.

    • Allow the apparatus to cool significantly below this approximate temperature.

    • Using a fresh sample, begin heating again at a slow ramp rate (1-2 °C/min) when the temperature is within 20 °C of the approximate melting point. This slow rate is crucial for allowing the system to reach thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). A pure compound should exhibit a sharp melting range of <2 °C.

Solubility

Solubility dictates how a compound can be formulated for administration, handled in biological assays, and purified during synthesis. Based on its structure—a rigid aromatic core with both a polar amino group and a lipophilic methyl ester—this compound is expected to have low aqueous solubility but good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

This is the gold standard for determining thermodynamic solubility, providing a true equilibrium value.

  • System Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol). The presence of undissolved solid at the end of the experiment is critical to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

    • Quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), against a standard curve prepared with known concentrations.

  • Calculation: Calculate the solubility in units of mg/mL or µM based on the measured concentration and the dilution factor.

Acidity and Basicity (pKa)

The compound is amphoteric, possessing two key ionizable centers: the basic aromatic amino group and the acidic N-H proton of the indazole ring.

  • Basic Center (pKa₁): The 4-amino group is a proton acceptor. Its basicity is reduced by the electron-withdrawing nature of the fused aromatic ring system. The pKa is expected to be in the range of 3-5.

  • Acidic Center (pKa₂): The indazole N-H proton is weakly acidic, similar to that of pyrrole or indole. Its pKa is expected to be in the range of 13-15.

Understanding these pKa values is vital, as the ionization state of a molecule at physiological pH (approx. 7.4) dictates its solubility, membrane permeability, and ability to interact with biological targets.

Caption: Ionizable centers of the molecule.

This classic method measures the change in pH of a solution as a titrant is added.

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure adequate solubility across the pH range.

  • Titration Setup: Use a calibrated pH meter with an electrode suitable for the chosen solvent system. Place the solution in a jacketed beaker to maintain a constant temperature.

  • Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic amino group.

  • Basic Titration: In a separate experiment, titrate the solution with a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH or KOH) to determine the pKa of the acidic N-H group.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (where half of the functional group has been neutralized). Specialized software can be used to calculate the pKa from the first derivative of the titration curve.

Spectroscopic and Spectrometric Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. While specific spectral data is not available in the provided search results, ChemicalBook indicates that a ¹H NMR spectrum exists[5]. Based on the structure, the following signals are predicted:

  • ¹H NMR:

    • A broad singlet for the indazole N-H proton (δ ~11-13 ppm).

    • Singlets for the two aromatic protons on the indazole ring.

    • A broad singlet for the -NH₂ protons (δ ~4-6 ppm).

    • A singlet for the methyl ester -OCH₃ group (δ ~3.8-4.0 ppm).

  • ¹³C NMR:

    • A signal for the ester carbonyl carbon (δ ~165-170 ppm).

    • Multiple signals in the aromatic region (δ ~100-150 ppm) for the indazole carbons.

    • A signal for the methyl ester carbon (δ ~50-55 ppm).

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with acidic protons as it slows their exchange.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. ChemicalBook indicates the availability of IR spectra for this compound[5].

Table 3: Expected IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Indazole) Stretch 3300 - 3100 (broad)
N-H (Amine) Stretch (asymmetric & symmetric) 3500 - 3300
C=O (Ester) Stretch 1725 - 1700
C=C, C=N (Aromatic) Stretch 1620 - 1450

| C-O (Ester) | Stretch | 1300 - 1150 |

ATR is a modern technique that requires minimal sample preparation.

  • Instrument Background: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This step is crucial as it subtracts the absorbance from the atmosphere (CO₂, H₂O) and the crystal itself.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. It also reveals structural information through the analysis of fragmentation patterns.

The expected molecular ion ([M+H]⁺) for C₉H₉N₃O₂ in a high-resolution mass spectrometer (HRMS) would be approximately 192.0768 m/z .

Under electrospray ionization (ESI) in positive mode, the molecule will be protonated, likely at the most basic site. Subsequent fragmentation in the mass spectrometer could involve neutral losses, such as the loss of methanol (CH₃OH) or formaldehyde (CH₂O) from the ester group.

fragmentation parent [M+H]⁺ m/z = 192.08 frag1 [M+H - CH₂O]⁺ m/z = 162.07 parent->frag1 - CH₂O frag2 [M+H - CH₃OH]⁺ m/z = 160.06 parent->frag2 - CH₃OH

Caption: A simplified potential fragmentation pathway.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Chromatography: Inject the sample onto a liquid chromatography system, typically using a C18 reversed-phase column. Elute the compound using a gradient of water and acetonitrile (both often containing 0.1% formic acid to promote ionization).

  • Ionization: Direct the eluent from the LC into an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap. Acquire data in full scan mode to detect all ions within a specified mass range.

  • Data Analysis: Extract the mass spectrum corresponding to the chromatographic peak of the compound. Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions or adducts (e.g., [M+Na]⁺).

Synthesis and Stability

This compound is a valuable synthetic intermediate. It is available commercially from various suppliers with purities typically around 97%[1][6]. Its synthesis often involves multi-step transformations starting from more common precursors, with key reactions including cyclization and esterification[6][7].

From a stability perspective, the primary considerations are:

  • Oxidation: The 4-amino group is susceptible to oxidation, especially when exposed to air, light, or oxidizing agents. Samples should be stored under an inert atmosphere (e.g., nitrogen or argon) in sealed containers, protected from light.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. This should be a consideration when choosing solvents and buffer systems for formulation or long-term storage in solution.

Conclusion

This compound is a multifunctional molecule whose physicochemical profile is dictated by the interplay of its indazole core, amino substituent, and methyl ester group. Its solid-state nature, limited aqueous solubility, and amphoteric character are critical parameters that must be quantitatively understood for its effective use in research and development. This guide provides not only the expected properties but also the robust, validated experimental frameworks required to determine them. A thorough characterization using the spectroscopic and analytical protocols detailed herein is essential for confirming the identity, purity, and behavior of this important chemical building block, thereby accelerating the journey from laboratory synthesis to innovative application.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information.
  • Wiley-VCH. (2007). Supporting Information.
  • Sigma-Aldrich. (n.d.). Methyl 1H-indazole-4-carboxylate 97.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation.
  • ChemicalBook. (n.d.). 4-AMINO-6-INDAZOLECARBOXYLIC ACID METHYL ESTER(885518-51-4) 1H NMR spectrum.
  • CookeChem. (n.d.). This compound , 97% , 885518-51-4.
  • AMERICAN ELEMENTS. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
  • ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k.
  • Sunway Pharm Ltd. (n.d.). Methyl 6-amino-1H-indazole-4-carboxylate - CAS:885518-56-9.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:885518-51-4.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • BLDpharm. (n.d.). 706818-92-0|Methyl 4-amino-1-ethyl-1H-indazole-6-carboxylate.
  • PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Sigma-Aldrich. (n.d.). Methyl 4-amino-1h-indazole-3-carboxylate.
  • Alchem.Pharmtech. (n.d.). CAS 885518-51-4 | this compound.
  • BLD Pharm. (n.d.). 885518-51-4|this compound.

Sources

An In-Depth Technical Guide to Methyl 4-amino-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics. Its unique bicyclic system, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for developing potent and selective inhibitors of various protein kinases. Among the diverse array of indazole derivatives, Methyl 4-amino-1H-indazole-6-carboxylate has emerged as a critical building block in the synthesis of advanced pharmaceutical intermediates, particularly in the realm of oncology. This technical guide serves as a comprehensive resource for researchers, providing in-depth information on the core identifiers, physicochemical properties, synthesis, and applications of this important molecule. As a Senior Application Scientist, the aim is to not only present data but to also provide insights into the causality behind experimental choices, ensuring a trustworthy and authoritative foundation for future research and development endeavors.

Core Identifiers and Physicochemical Properties

This compound is a key intermediate characterized by the presence of an amino group at the 4-position and a methyl carboxylate group at the 6-position of the indazole ring. These functional groups provide reactive handles for further chemical modifications, making it a valuable synthon in multi-step synthetic pathways.

IdentifierValueSource(s)
CAS Number 885518-51-4[1][2]
Molecular Formula C₉H₉N₃O₂[3]
Molecular Weight 191.19 g/mol [3]
IUPAC Name This compound
Common Aliases 4-Ami-6-indazolecarboxylic acid methyl ester, 4-Amino-6-indazolecarboxylic acid methyl ester[3]
MDL Number MFCD07781320
Physicochemical Characteristics

While specific experimental data for the melting point and solubility of this compound are not widely published, data from structurally similar compounds, such as Methyl 1H-indazole-4-carboxylate (m.p. 133-138 °C), suggest that it exists as a solid at room temperature.[4] The presence of the amino and ester functionalities would suggest moderate polarity, influencing its solubility in common organic solvents.

Synthesis of this compound

The synthesis of substituted indazoles can be achieved through various strategies, often involving cyclization reactions of appropriately substituted benzene derivatives. A common and effective method for the preparation of this compound involves the reduction of a nitro group precursor.

Conceptual Synthesis Pathway

A plausible and efficient synthetic route commences with a suitably substituted nitrated benzene derivative, which undergoes cyclization to form the indazole core, followed by the reduction of the nitro group to the desired amine.

Synthesis_Pathway Start Methyl 4-nitro-1H-indazole-6-carboxylate Reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) Start->Reduction Reagents Product This compound Reduction->Product Yields

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of Methyl 4-nitro-1H-indazole-6-carboxylate

This protocol describes a standard procedure for the reduction of a nitro-indazole to the corresponding amino-indazole. The choice of reducing agent is critical; catalytic hydrogenation with palladium on carbon is often preferred for its clean reaction profile and high yields.

Materials:

  • Methyl 4-nitro-1H-indazole-6-carboxylate

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Vessel Preparation: A round-bottom flask or a hydrogenation vessel is charged with Methyl 4-nitro-1H-indazole-6-carboxylate.

  • Solvent Addition: A suitable solvent such as methanol or ethanol is added to dissolve the starting material.

  • Inerting: The vessel is purged with an inert gas (nitrogen or argon) to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, 10% Pd/C (typically 5-10 mol%) is carefully added to the reaction mixture.

  • Hydrogenation: The inert atmosphere is replaced with hydrogen gas, usually via a balloon or a controlled hydrogenation apparatus. The reaction is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This method is chosen for its high efficiency and selectivity in reducing nitro groups without affecting other reducible functional groups that might be present under harsher conditions. The reaction proceeds at room temperature and atmospheric pressure, making it a safe and scalable option.

  • Palladium on Carbon: Pd/C is a robust and highly active catalyst for this transformation. The carbon support provides a large surface area for the reaction to occur.

  • Inert Atmosphere: The initial purging with an inert gas and the careful handling of the catalyst are crucial safety measures, as palladium on carbon can be pyrophoric in the presence of air and a solvent.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the spectra for this compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the amino group protons, and the methyl ester protons. The chemical shifts and coupling constants will be influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.[5] The carbonyl carbon of the ester group will appear at a characteristic downfield shift.

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the amino and indazole N-H groups, a C=O stretching vibration for the ester carbonyl, and C-N and C-O stretching vibrations.[6]

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the indazole core and the substituents, providing further confirmation of the structure.[7]

Applications in Drug Discovery and Development

The indazole scaffold is a key pharmacophore in a number of approved and investigational kinase inhibitors.[8] this compound serves as a versatile intermediate for the synthesis of these complex molecules, where the amino group can be functionalized to introduce various side chains that modulate the biological activity and pharmacokinetic properties of the final compound.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Indazole-based compounds have been successfully developed as inhibitors of several important cancer-related kinases, including Polo-like kinase 4 (PLK4) and Aurora kinases.[8][9] The general structure of many of these inhibitors involves a core indazole moiety with substitutions at various positions to achieve high potency and selectivity.

Kinase_Inhibitor_Logic cluster_0 Core Scaffold cluster_1 Target Kinases cluster_2 Therapeutic Application Indazole Indazole Core (e.g., this compound) PLK4 PLK4 Indazole->PLK4 Inhibition Aurora Aurora Kinases Indazole->Aurora Inhibition Other Other Kinases Indazole->Other Inhibition Cancer Oncology PLK4->Cancer Aurora->Cancer Other->Cancer

Caption: Logical relationship of the indazole scaffold to kinase inhibition in oncology.

Exemplary Application: Synthesis of PLK4 Inhibitors

The Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication, and its overexpression is implicated in the development of various cancers.[8] The potent and selective PLK4 inhibitor, CFI-400945, features a complex substituted indazole core.[1][10] While the exact synthesis of CFI-400945 may utilize a different indazole starting material, this compound represents a key structural motif that could be elaborated to generate analogues of such inhibitors.

Experimental Protocol: Amide Coupling with this compound

The amino group at the 4-position is a prime site for derivatization via amide bond formation, a common strategy in medicinal chemistry to explore structure-activity relationships.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Amide coupling reagent (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in an anhydrous aprotic solvent.

  • Activation: Add the amide coupling reagent(s) and the organic base to the solution. Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired amide.

Causality Behind Experimental Choices:

  • Amide Coupling Reagents: Reagents like HATU or a combination of HOBt and EDC are used to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amino group of the indazole. This approach avoids the need for harsh conditions and is compatible with a wide range of functional groups.

  • Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to lower yields.

Conclusion

This compound is a fundamentally important building block in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy. Its well-defined structure and the reactivity of its functional groups provide a versatile platform for the creation of diverse chemical libraries. This guide has provided a detailed overview of its core identifiers, a plausible and practical synthetic route, and its application in the synthesis of advanced pharmaceutical intermediates. The provided protocols and the rationale behind the experimental choices are intended to empower researchers to confidently and effectively utilize this key molecule in their drug discovery endeavors. Further research into the specific physical and spectral properties of this compound will undoubtedly enhance its utility and accelerate the development of novel therapeutics.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Pauls, H. W., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6- Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI- 400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 58(1), 147–169.
  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • Park, J. E., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 80(1), 553-561.
  • American Elements. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate. Retrieved from [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

  • Govindasamy, K., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5644-5655.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Retrieved from [Link]

  • Shaikh, A. A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1838-1861.
  • ResearchGate. (n.d.). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1 R ,2 S )-2-(3-(( E )-4-((( cis )-2,6-Dimethylmorpholino)methyl)styryl)-1 H -indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-.... Retrieved from [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • PubMed. (n.d.). CFI-400945 is not a selective cellular PLK4 inhibitor. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 885518-51-4 | this compound. Retrieved from [Link]

  • SpectraBase. (n.d.). methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of N-((4-([4][11][12]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable.... Retrieved from [Link]

  • SpectraBase. (n.d.). methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020098795A1 - Pharmaceutical preparation of fruquintinib and use thereof.

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of 4-Amino-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 4-Amino-1H-Indazole Core

The 1H-indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological potential.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer effects.[1][2][3] This guide focuses specifically on the 4-amino-1H-indazole moiety, a "privileged" structural motif that serves as a versatile pharmacophore for designing potent and selective modulators of various biological targets. The strategic placement of the amino group at the C4-position provides a critical interaction point, often acting as a key hydrogen bond donor or acceptor, which is fundamental to its engagement with a range of enzymes and receptors. This document will provide an in-depth exploration of the significant biological activities of 4-amino-1H-indazole derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

I. Anticancer Activity: A Multi-pronged Approach

The most extensively documented and impactful biological activity of 4-amino-1H-indazole derivatives is their anticancer efficacy.[4][5] These compounds exert their antitumor effects through various mechanisms, primarily by targeting key proteins involved in cancer cell proliferation, survival, and immune evasion.

A. Kinase Inhibition: Targeting Uncontrolled Proliferation

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. 4-Amino-1H-indazole derivatives have emerged as potent inhibitors of several key kinases.[6]

Lck, a member of the Src family of tyrosine kinases, plays a pivotal role in T-cell activation and signaling. Its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. Notably, the 4-amino-1H-indazole moiety has been successfully employed as a bioisostere for a phenol group in 2,4-dianilino pyrimidine-based Lck inhibitors. This substitution led to compounds with comparable enzyme potency but significantly improved oral pharmacokinetic properties, overcoming the metabolic liabilities associated with phenols, such as glucuronidation.[7][8]

PAK4 is an oncogene that is overexpressed in various human cancers and is associated with advanced disease and poor survival.[9] A novel series of 4-(3-1H-indazolyl)amino quinazoline derivatives were developed as potent PAK4 inhibitors using a scaffold hopping strategy.[10] The lead compound, 27e , demonstrated potent enzymatic inhibition of PAK4 and strong antiproliferative activity against A549 lung cancer cells.[10] Mechanistic studies revealed that this compound induces apoptosis and causes cell cycle arrest at the G0/G1 phase.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

A common method to determine the inhibitory potency of a compound against a specific kinase is a biochemical assay.

  • Reagents and Materials:

    • Recombinant purified kinase (e.g., Lck, PAK4)

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (4-amino-1H-indazole derivative) dissolved in DMSO

    • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

    • Microplate (e.g., 384-well)

  • Procedure:

    • Add the kinase reaction buffer to the wells of the microplate.

    • Add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase to the wells and incubate for a pre-determined time to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution or by heating.

    • Add the detection reagent to quantify the kinase activity (e.g., by measuring luminescence, fluorescence, or radioactivity).

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a dose-response curve.

B. Immunomodulation: Overcoming Tumor Immune Evasion

A growing area of interest is the ability of 4-amino-1H-indazole derivatives to modulate the tumor microenvironment and enhance the host's immune response against cancer cells.

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism.[11] Their overexpression in tumors leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses T-cell activity and promotes immune tolerance.[12] The 1H-indazole scaffold has been identified as a novel pharmacophore for IDO1 inhibition.[13] Structure-activity relationship (SAR) studies of 4,6-disubstituted-1H-indazole derivatives have shown that substituents at both the C4 and C6 positions significantly influence the inhibitory activity and selectivity against IDO1 and TDO.[11] For instance, compounds HT-28 and HT-30 were found to be potent and selective TDO inhibitors, while HT-37 acted as a dual inhibitor of both IDO1 and TDO.[11]

The interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Small molecule inhibitors that disrupt this interaction are a promising area of cancer immunotherapy. A series of 4-phenyl-1H-indazole derivatives have been discovered as novel inhibitors of the PD-1/PD-L1 interaction.[14] The lead compound, Z13 , demonstrated potent activity in a homogeneous time-resolved fluorescence (HTRF) binding assay and was shown to bind to PD-L1 with high affinity.[14] In a co-culture cell model, Z13 enhanced the killing of cancer cells by T-cells and exhibited significant in vivo antitumor efficacy in a melanoma model.[14]

Signaling Pathway: PD-1/PD-L1 Inhibition by a 4-Amino-1H-Indazole Derivative

PD1_PDL1_Inhibition cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal Activation T-Cell Activation PD1->Activation Inhibition TCR TCR TCR->Activation Activation Signal Inhibitor 4-Amino-1H-Indazole Derivative (e.g., Z13) Inhibitor->PDL1 Binding & Blockade MHC_Antigen MHC-Antigen MHC_Antigen->TCR Signal 1

Caption: Inhibition of the PD-1/PD-L1 immune checkpoint by a 4-amino-1H-indazole derivative.

II. Structure-Activity Relationship (SAR) Insights

The biological activity of 4-amino-1H-indazole derivatives is highly dependent on the nature and position of substituents on the indazole core and the amino group.

  • At the C4-Amino Group: The amino group itself is often crucial for activity, acting as a hinge-binding motif in many kinase inhibitors.[15] Substitutions on this nitrogen can modulate potency and selectivity.

  • At the C6-Position: For IDO1/TDO inhibitors, substituents at the C6-position have been shown to significantly affect activity and selectivity.[11]

  • At other positions (C3, C5, N1): Modifications at other positions on the indazole ring have been explored to optimize properties such as potency, selectivity, and pharmacokinetics. For instance, in a series of 6-substituted aminoindazole derivatives, the introduction of a methyl group at the C3 position led to enhanced cytotoxicity against human colorectal cancer cells.[12]

III. Experimental Workflows for Evaluation

The biological evaluation of 4-amino-1H-indazole derivatives typically follows a hierarchical screening process.

Experimental Workflow: From Synthesis to In Vivo Efficacy

screening_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of 4-Amino-1H-Indazole Derivatives Biochemical Biochemical Assays (e.g., Kinase, HTRF) Synthesis->Biochemical Primary Screening Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochemical->Cellular Secondary Screening PK Pharmacokinetics (ADME) Cellular->PK Lead Optimization Efficacy Xenograft/Allograft Tumor Models PK->Efficacy Preclinical Candidate

Caption: A typical workflow for the preclinical evaluation of 4-amino-1H-indazole derivatives.

A. Cellular Assays

Following biochemical validation, the antiproliferative and cytotoxic effects of the compounds are assessed in cancer cell lines.

Protocol: MTT Proliferation Assay

  • Cell Culture: Plate cancer cells (e.g., A549, K562) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 4-amino-1H-indazole derivative for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Assays: To determine if the observed cell death is due to apoptosis, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.[4][16] This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

IV. Quantitative Data Summary

The following table summarizes the reported biological activities of selected 4-amino-1H-indazole derivatives.

Compound IDTargetAssay TypeCell LineIC₅₀ (nM)Reference
27e PAK4Enzymatic-10[10]
27e ProliferationCellularA549610[10]
HT-28 TDOEnzymatic-620[11]
HT-30 TDOEnzymatic-170[11]
HT-37 IDO1Enzymatic-910[11]
HT-37 TDOEnzymatic-460[11]
Z13 PD-1/PD-L1HTRF Binding-189.6[14]
Compound 36 ProliferationCellularHCT116400[12]
Entrectinib ALKEnzymatic-12[3][17]
Compound 2f ProliferationCellular4T1230-1150[4][18]

V. Conclusion and Future Perspectives

The 4-amino-1H-indazole scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its derivatives have demonstrated significant potential, particularly in oncology, through diverse mechanisms including kinase inhibition and immunomodulation. The ability to fine-tune the activity, selectivity, and pharmacokinetic properties of these compounds through targeted substitutions makes them highly attractive candidates for further development. Future research will likely focus on the development of next-generation derivatives with improved potency and safety profiles, as well as the exploration of their utility in other therapeutic areas beyond cancer. The continued application of structure-based drug design and a deeper understanding of the biological targets will undoubtedly unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2025). Request PDF. [Link]

  • Pharmacological properties of indazole derivatives: recent developments. (n.d.). PubMed. [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (n.d.). Request PDF on ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). MDPI. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Institutes of Health (NIH). [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. (2007). PubMed. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). National Institutes of Health (NIH). [Link]

  • Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors. (2023). PubMed. [Link]

  • Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors. (2023). Request PDF on ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]

  • 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. (2022). PubMed. [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents... (2023). Ingenta Connect. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Royal Society of Chemistry. [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020). National Institutes of Health (NIH). [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2012). ACS Publications. [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (2007). Request PDF on ResearchGate. [Link]

  • Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. (2016). PubMed. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. [Link]

  • Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. (2017). PubMed. [Link]

  • (PDF) Synthesis, Crystal Structure and Antitumour Activity of 4-(3-Amino-4-Morpholino-1 H -Indazole-1-Carbonyl)Benzonitrile. (2018). ResearchGate. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate. [Link]

  • Indazole – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • A comprehensive review on the indazole based derivatives as targeted anticancer agents. (2023). ScienceDirect. [Link]

  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2024). PubMed. [Link]

  • Structures and activities of indazole derivatives 9 u–z. (n.d.). ResearchGate. [Link]

Sources

discovery and history of amino-indazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Amino-Indazole Compounds

Authored by: Gemini, Senior Application Scientist

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The indazole core, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazole ring, stands as a quintessential example of such a scaffold.[1][2][3] Its structural rigidity, combined with its capacity for versatile substitution and its ability to engage in crucial hydrogen bonding interactions, has made it a cornerstone of modern drug discovery.

This technical guide charts the journey of a particularly influential subclass: the amino-indazoles. We will delve into the foundational chemistry that first brought the indazole nucleus to light, trace the development of synthetic pathways to introduce the critical amino functional group, and explore the explosion of interest that followed the discovery of its profound utility in kinase inhibition. Through detailed case studies of landmark drugs, step-by-step synthetic protocols, and mechanistic visualizations, this guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the history, significance, and application of amino-indazole compounds.

The Genesis of a Scaffold: Early Discovery and Synthesis of the Indazole Core

The history of the indazole ring system begins in the late 19th century. The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer in 1883, who prepared an oxo-substituted derivative, indazolone, by heating o-hydrazinobenzoic acid.[1][2] While not the parent indazole, this seminal work represented the first construction of this novel heterocyclic system.

Subsequent early methods focused on intramolecular cyclization strategies. The Jacobson synthesis, for instance, involved the treatment of N-nitroso-o-acyl-toluidides, which cyclized to form the indazole ring.[4] These foundational, albeit often low-yielding, methods were critical in providing the first tangible samples of indazoles for study and laid the chemical groundwork for the more efficient and versatile synthetic routes that would follow.

Core Synthetic Strategies for the Indazole Ring

Over the decades, a variety of methods have been developed to construct the indazole core. A common and effective modern approach involves the reaction of o-toluidine with sodium nitrite, leading to an N-nitroso intermediate that cyclizes to form 1H-indazole.[2] Another widely used method is the palladium-catalyzed cross-coupling of 2-bromobenzaldehyde with benzophenone hydrazone, followed by acid-mediated cyclization.[2]

The following diagram illustrates a generalized workflow for several classical indazole synthesis routes.

G cluster_0 Jacobson-Type Synthesis cluster_1 Hydrazone-Based Synthesis A o-Toluidine B N-Acyl-o-toluidine A->B Acylation C N-Nitroso Derivative B->C Nitrosation (e.g., NaNO2, acid) G Indazole Core C->G Intramolecular Cyclization D 2-Bromobenzaldehyde F Coupling Product D->F E Benzophenone Hydrazone E->F Pd-catalyzed Cross-Coupling F->G Acid-catalyzed Deprotection/ Cyclization

Caption: Foundational synthetic pathways to the indazole core.

The Amino Group Emerges: Synthesis and Significance of Amino-Indazoles

While the indazole scaffold itself was intriguing, the introduction of an amino group, particularly at the 3-position, transformed it from a chemical curiosity into a powerhouse for drug discovery. The 3-aminoindazole moiety proved to be an exceptional bioisostere for other hinge-binding groups and offered a perfect vector for engaging with the ATP-binding sites of protein kinases.

One of the most direct and widely adopted methods for synthesizing 3-amino-1H-indazoles proceeds from ortho-fluorobenzonitriles. The reaction with hydrazine hydrate in a suitable solvent like butanol under reflux provides the desired product in a straightforward manner.[2] This reaction is mechanistically elegant: the highly nucleophilic hydrazine displaces the activated fluorine atom, and the resulting intermediate undergoes an intramolecular cyclization, with the nitrile group participating to form the pyrazole ring's amino-substituted carbon.

Experimental Protocol: Synthesis of 3-Amino-1H-indazole

This protocol describes a common laboratory-scale synthesis from 2-fluorobenzonitrile.

Objective: To synthesize 3-Amino-1H-indazole via nucleophilic aromatic substitution and subsequent cyclization.

Materials:

  • 2-Fluorobenzonitrile

  • Hydrazine hydrate (64-65% solution in water)

  • n-Butanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for workup and purification

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-fluorobenzonitrile (1.0 eq) and n-butanol (approx. 5 volumes relative to the benzonitrile).

  • Reagent Addition: While stirring, add hydrazine hydrate (2.0-3.0 eq) to the mixture. The addition is typically exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approx. 115-120 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Cooling and Crystallization: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 1-2 hours. The product will typically crystallize out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold n-butanol or another suitable solvent (e.g., diethyl ether) to remove residual impurities.

  • Drying: Dry the isolated solid under vacuum to yield 3-Amino-1H-indazole as a crystalline solid. Further purification can be achieved by recrystallization if necessary.

Self-Validation: The success of the protocol is validated by the isolation of a solid product whose identity and purity can be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis) and compared against literature values.

The Kinase Inhibitor Revolution: The Amino-Indazole as a Premier Hinge-Binder

The true explosion of interest in amino-indazoles began with the rise of targeted cancer therapy, specifically the development of protein kinase inhibitors. Kinases are enzymes that regulate a vast number of cellular processes by phosphorylating target proteins, and their dysregulation is a hallmark of many cancers.

Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for its binding site on the enzyme. A critical interaction within this site occurs at the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The amino-indazole scaffold is exceptionally well-suited to form hydrogen bonds with this hinge region. The pyrazole nitrogen and the exocyclic amino group can act as both hydrogen bond donors and acceptors, anchoring the inhibitor molecule in the active site with high affinity.

G cluster_0 Kinase ATP Binding Pocket hinge Hinge Region (e.g., Alanine, Methionine) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) inhibitor Amino-Indazole Inhibitor inhibitor->hinge Key H-Bonding (Anchor) inhibitor->gatekeeper Selectivity Pocket Interaction inhibitor->d_loop DFG-out Stabilization (in Type II inhibitors)

Caption: Amino-indazole scaffold as a kinase hinge-binding motif.

This hinge-binding capability, combined with the scaffold's rigid structure that allows for precise positioning of other pharmacophoric groups into adjacent pockets of the ATP-binding site, makes it a highly effective and adaptable platform for designing potent and selective kinase inhibitors.

Case Studies: Landmark Drugs from the Amino-Indazole Scaffold

The versatility of the amino-indazole core is best illustrated by the diverse range of successful drugs developed from it.

Drug Name (Brand)Core Target(s)Primary Indication(s)First Approval (Year)
Granisetron (Kytril)5-HT3 ReceptorChemotherapy-induced nausea and vomiting1991 (UK), 1993 (US)
Pazopanib (Votrient)VEGFRs, PDGFRs, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma2009
Axitinib (Inlyta)VEGFRs 1, 2, 3Advanced Renal Cell Carcinoma2012
Niraparib (Zejula)PARP1, PARP2Ovarian Cancer, Fallopian Tube Cancer2017
Entrectinib (Rozlytrek)TRKA/B/C, ROS1, ALKNTRK fusion-positive solid tumors, ROS1+ NSCLC2019
Gandotinib (LY2784544)JAK2Myeloproliferative Neoplasms (Investigational)N/A
A. Axitinib (Inlyta®)

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs 1, 2, and 3).[5][6][7][8][9] By inhibiting these receptors, it blocks angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and grow.[5][6][7] Developed by Pfizer, it was approved by the FDA in 2012 for the treatment of advanced renal cell carcinoma (RCC) after the failure of prior systemic therapy.[5]

  • Mechanism of Action: Axitinib binds to the ATP-binding site of VEGFRs, inhibiting their phosphorylation and downstream signaling.[7][8] This blockade leads to reduced endothelial cell proliferation and migration, ultimately starving the tumor of its blood supply.[7] Its high selectivity for VEGFRs is a key feature, contributing to its efficacy and manageable side-effect profile.[5]

G VEGF VEGF Ligand VEGFR VEGFR-1/2/3 VEGF->VEGFR P1 Receptor Dimerization & Autophosphorylation VEGFR->P1 Axitinib Axitinib Axitinib->VEGFR Inhibition P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->P2 P3 Endothelial Cell Proliferation, Migration, Survival P2->P3 P4 Angiogenesis (New Blood Vessel Growth) P3->P4 Tumor Tumor Growth & Metastasis P4->Tumor

Caption: Simplified VEGFR signaling pathway and point of Axitinib inhibition.

B. Niraparib (Zejula®)

Niraparib showcases the adaptability of the indazole scaffold beyond kinase inhibition. It is a potent and highly selective oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[10] The discovery of this compound, also known as MK-4827, was first reported in 2009.[10] PARP inhibitors work on the principle of synthetic lethality. In tumors with pre-existing defects in DNA repair pathways (like those with BRCA1/2 mutations), inhibiting the alternative PARP-mediated repair pathway leads to an accumulation of catastrophic DNA damage and subsequent cell death.

  • Mechanism of Action: Niraparib binds to the catalytic domain of PARP1 and PARP2, preventing them from repairing single-strand DNA breaks.[11][12][13] When the cell attempts to replicate, these unrepaired single-strand breaks are converted into double-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA-mutated), these double-strand breaks cannot be fixed, leading to apoptosis.[11][12] Niraparib was the first PARP inhibitor approved for use in patients regardless of their BRCA mutation status.[14]

C. Entrectinib (Rozlytrek®)

Entrectinib is a powerful example of a "tumor-agnostic" therapy. It is a potent inhibitor of the tropomyosin receptor kinases (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[15][16][17] Its development was driven by the need to target specific oncogenic gene fusions rather than a particular type of cancer. Discovered by Nerviano Medical Sciences and further developed by Ignyta and Roche, Entrectinib is also designed to be CNS-active, allowing it to treat cancers that have spread to the brain.[15][18]

  • Development History: The compound, initially NMS-E628, was identified through optimization of an ALK inhibitor scaffold.[15] Its potent activity against TRK and ROS1 kinases was a significant finding. The first Phase I trial began in 2012, and after successful early results, global development was advanced, culminating in its first approval in Japan in 2019 for NTRK fusion-positive tumors.[15][16][18]

D. Granisetron (Kytril®)

One of the earliest therapeutic successes for an indazole derivative, Granisetron is not a kinase inhibitor but a selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist.[19][20][21] It is used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy.[19][22]

  • Mechanism of Action: Chemotherapy can cause the release of serotonin from cells in the small intestine.[19] This serotonin then activates 5-HT3 receptors on vagal nerve terminals in the gut and centrally in the chemoreceptor trigger zone of the brain, initiating the vomiting reflex.[19][21][23] Granisetron competitively blocks these 5-HT3 receptors, thereby preventing serotonin from binding and triggering nausea and vomiting.[19][20][21]

Future Directions and Conclusion

The journey of amino-indazole compounds from their 19th-century chemical origins to their current status as indispensable tools in modern medicine is a testament to the power of scaffold-based drug discovery. The core structure has proven to be remarkably versatile, providing a foundation for drugs targeting a wide array of proteins, including kinases, PARP enzymes, and serotonin receptors.

Current research continues to explore the vast chemical space around the amino-indazole core. Efforts are focused on designing next-generation inhibitors that can overcome acquired resistance mutations, improving selectivity to reduce off-target effects, and discovering novel applications in areas beyond oncology, such as inflammatory and neurodegenerative diseases. The story of the amino-indazole is far from over; its privileged status in medicinal chemistry is secure, and it will undoubtedly serve as the starting point for many more therapeutic breakthroughs to come.

References

  • Axitinib - Grokipedia. (n.d.). Grokipedia.
  • Gandotinib - Wikipedia. (n.d.). Wikipedia.
  • Axitinib - Wikipedia. (n.d.). Wikipedia.
  • Granisetron - PubChem. (n.d.). National Center for Biotechnology Information.
  • Gandotinib (LY2784544) | JAK2 Inhibitor. (n.d.). MedchemExpress.com.
  • What is the mechanism of Granisetron? (2024, July 17). Patsnap Synapse.
  • What is the mechanism of Axitinib? (2024, July 17). Patsnap Synapse.
  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. (n.d.). PMC - NIH.
  • LY2784544 (Gandotinib) – JAK2 Inhibitor. (n.d.). APExBIO.
  • What is the mechanism of Granisetron Hydrochloride? (2024, July 17). Patsnap Synapse.
  • Axitinib. (2025, November 24). Massive Bio.
  • Pharmacology of Granisetron (Kytril) ; Mechanism of action, Absorption, Metabolism, Uses, Effects. (2025, January 19). YouTube.
  • Granisetron: MedlinePlus Drug Information. (2024, July 20). MedlinePlus.
  • An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. (2021, August 7). PubMed Central.
  • The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Substituted Indazoles. (n.d.). Benchchem.
  • The discovery and development of Entrectinib. (n.d.). Benchchem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. (2015, March 11). ACS Publications.
  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. (2015, April 23). PubMed.
  • Gandotinib (LY2784544) JAK inhibitor. (2024, May 22). Selleck Chemicals.
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (n.d.). Open Access Journals.
  • A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor, gandotinib (LY2784544), in patients with primary myelofibrosis, polycythemia vera, and essential thrombocythemia. (n.d.). PubMed.
  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020, December 22). NIH.
  • Entrectinib: First Global Approval. (n.d.). PubMed.
  • Main steps and years of entrectinib history from discovery to clinical application. CHMP. (n.d.). ResearchGate.
  • Entrectinib - Wikipedia. (n.d.). Wikipedia.
  • Entrectinib: A Comprehensive Technical Guide to its Discovery and Development. (n.d.). Benchchem.
  • Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles. (n.d.). J-STAGE.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase. (2024, May 27). World Scientific Publishing.
  • 2-Aminoimidazoles in medicinal chemistry. (n.d.). PubMed.
  • Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles | Request PDF. (n.d.). ResearchGate.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Not available.
  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. (2025, August 7). ResearchGate.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Not available.
  • Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate.
  • Design, synthesis and biological evaluation of pazopanib derivatives as antitumor agents. (n.d.). Not available.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (n.d.). ACS Publications.
  • Design, Synthesis and Biological Evaluation of Pazopanib Derivatives as Antitumor Agents. (n.d.). Not available.
  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate.
  • New PARP Inhibitor Approved for Ovarian Cancer. (n.d.). The AACR.
  • Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer. (n.d.). American Health & Drug Benefits.
  • indazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Indazole - Wikipedia. (n.d.). Wikipedia.

Sources

Substituted 1H-Indazole-6-Carboxylates: A Technical Guide to Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to the 1H-Indazole-6-Carboxylate Scaffold

The relentless pursuit of novel therapeutic agents has solidified the position of nitrogen-containing heterocycles as a cornerstone of modern medicinal chemistry.[1][2] Among these, the indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold." This distinction arises from its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3][4][5] The structural rigidity of the indazole core, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets.

While substitutions at numerous positions on the indazole ring can profoundly influence its pharmacological profile, the C6-position has garnered significant attention. The strategic placement of functional groups at this position has been shown to be critical for the activity of numerous indazole-based compounds, including those with anticancer properties.[3][6][7] This guide focuses specifically on the introduction of a carboxylate moiety, and its derivatives, at the 6-position. The carboxylate group, whether as a carboxylic acid, ester, or amide, is a versatile functional handle. It can act as a key hydrogen bond donor or acceptor, influence physicochemical properties such as solubility and cell permeability, and serve as a vector for further chemical elaboration.[8][9][10]

This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of substituted 1H-indazole-6-carboxylates. It is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering both foundational knowledge and practical, field-proven insights.

Part 2: Synthetic Methodologies for 1H-Indazole-6-Carboxylates

The successful exploration of the therapeutic potential of 1H-indazole-6-carboxylates hinges on the availability of robust and versatile synthetic routes. This section details methodologies for the construction of the core indazole scaffold, the introduction of the pivotal 6-carboxylate functionality, and the subsequent derivatization of this group.

Construction of the Indazole Ring System

A variety of methods have been developed for the synthesis of the indazole core, often involving the cyclization of appropriately substituted benzene derivatives.[1][2] These foundational methods can be readily adapted to produce precursors suitable for the introduction of a carboxylate group at the 6-position.

Introduction of the 6-Carboxylate Functionality

The introduction of a carboxylate group at the C6 position of the indazole ring is a key synthetic step. The following protocols outline reliable methods to achieve this transformation.

Protocol 1: Palladium-Catalyzed Carbonylation of 6-Bromo-3-methyl-1H-indazole

This protocol describes the conversion of a 6-bromo-indazole derivative to its corresponding methyl carboxylate via a palladium-catalyzed carbonylation reaction. The causality behind this experimental choice lies in the efficiency and functional group tolerance of palladium-catalyzed cross-coupling reactions. The use of a phosphine ligand like dppf is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable reaction vessel, dissolve 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazol-6-yl trifluoromethanesulfonate (1.5 mmol) in dimethylformamide (DMF, 6 mL).

  • Catalyst and Reagent Addition: To this solution, add palladium acetate (0.30 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.30 mmol), and triethylamine (3.2 mmol).

  • Methanol Addition: Add methanol (4 mL) to the reaction mixture.

  • Carbon Monoxide Atmosphere: Stir the solution at room temperature overnight under a carbon monoxide atmosphere (1 atm).

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, concentrate under reduced pressure, and purify the crude product by column chromatography to yield methyl 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazole-6-carboxylate.[11]

  • Deprotection: The trifluoromethylsulfonyl protecting group can be removed by hydrolysis with a base such as potassium carbonate in a methanol/water mixture to afford the free 1H-indazole.[11]

Derivatization of the 6-Carboxylate Group

The 6-carboxylate functionality is an excellent anchor point for generating chemical diversity. The following protocols describe the synthesis of amides and esters, which are common derivatives in drug discovery campaigns.

Protocol 2: Synthesis of 1H-Indazole-6-Carboxamides via Amide Coupling

This protocol details the formation of an amide bond between a 1H-indazole-6-carboxylic acid and a desired amine using a peptide coupling reagent. The choice of a coupling reagent like HATU is based on its high efficiency and ability to suppress side reactions.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 1H-indazole-6-carboxylic acid (1 equivalent) in a suitable solvent such as DMF.

  • Coupling Agent Activation: Add HATU (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equivalents) to the solution and stir for a few minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Purification: Filter the solid, wash with water and diethyl ether, and recrystallize from a suitable solvent system (e.g., Ethanol/DMF) to obtain the pure 1H-indazole-6-carboxamide derivative.[12]

Protocol 3: Synthesis of Ethyl 1H-Indazole-6-Carboxylate via Fischer Esterification

This protocol describes the straightforward esterification of 1H-indazole-6-carboxylic acid in the presence of an alcohol and a catalytic amount of strong acid.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 1H-indazole-6-carboxylic acid (1 equivalent) in an excess of ethanol.

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction Conditions: Heat the reaction mixture at reflux for 2 hours.

  • Work-up: Cool the reaction to room temperature and remove the excess ethanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the organic layer and purify the crude product if necessary.[12]

Visualization of Synthetic Pathways

The following diagram illustrates a general synthetic workflow for the preparation of a library of substituted 1H-indazole-6-carboxylates.

Synthetic_Workflow Start Substituted Benzene Derivative Indazole_Core 1H-Indazole Precursor Start->Indazole_Core Indazole Formation Indazole_6_COOH 1H-Indazole-6- Carboxylic Acid Indazole_Core->Indazole_6_COOH Carboxylation Indazole_6_COOR 1H-Indazole-6- Carboxylate Ester Indazole_6_COOH->Indazole_6_COOR Esterification (Protocol 3) Indazole_6_CONR2 1H-Indazole-6- Carboxamide Indazole_6_COOH->Indazole_6_CONR2 Amide Coupling (Protocol 2) Library Library of Substituted Analogs Indazole_6_COOR->Library Indazole_6_CONR2->Library

Caption: General synthetic workflow for 1H-indazole-6-carboxylates.

Part 3: Structure-Activity Relationships (SAR) of Substituted 1H-Indazole-6-Carboxylates

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For the 1H-indazole-6-carboxylate scaffold, SAR studies reveal how modifications at various positions on the indazole ring and on the 6-carboxylate moiety impact biological activity.

Impact of Substituents on the Indazole Core

While this guide focuses on the 6-carboxylate series, insights can be drawn from SAR studies on analogous indazole derivatives. For instance, in a series of 1H-indazole-3-carboxamides developed as PAK1 inhibitors, the introduction of a hydrophobic ring in the deep back pocket of the ATP-binding site and a hydrophilic group in the bulk solvent region were critical for potent inhibitory activity and selectivity.[13][14] Similarly, for CRAC channel blockers based on an indazole-3-carboxamide scaffold, the regiochemistry of the amide linker was found to be a crucial determinant of activity.[15] These findings underscore the importance of exploring substitutions at other positions of the 1H-indazole-6-carboxylate core to optimize target engagement.

The Role of the 6-Carboxamide Moiety

The amine component of the 6-carboxamide offers a rich opportunity for SAR exploration. By varying the nature of the amine, one can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can influence binding to the target protein. For example, in a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as PLK4 inhibitors, the nature of the substituent on the benzenesulfonamide ring significantly impacted potency.

Visualization of SAR

The following diagram provides a conceptual illustration of key SAR principles for the 1H-indazole-6-carboxylate scaffold.

Caption: Key structure-activity relationship considerations.

Part 4: Therapeutic Applications and Biological Activity

The versatile 1H-indazole-6-carboxylate scaffold has shown promise in a range of therapeutic areas, primarily driven by the diverse biological activities exhibited by the broader indazole class of compounds.

Anticancer Activity

The indazole scaffold is a well-established pharmacophore in oncology, with several indazole-containing drugs approved for cancer treatment.[3] Derivatives of 1H-indazole have demonstrated potent antiproliferative activity against various cancer cell lines.[6][16] For instance, certain 6-aminoindazole derivatives have shown significant cytotoxicity in human colorectal cancer cells.[6] While direct studies on 1H-indazole-6-carboxylates are emerging, the established anticancer potential of related analogs makes this a fertile area for investigation.

Experimental Protocol: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

This assay provides a reliable method for assessing the cytotoxic effects of compounds on cultured cancer cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (substituted 1H-indazole-6-carboxylates) and a vehicle control. Incubate for a period of 48-72 hours.

  • Cell Fixation: Discard the culture medium and fix the cells with a cold 10% trichloroacetic acid (TCA) solution for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the fixed cells with a 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with a 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.[6]

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[17] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[18] Notably, 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827, Niraparib) is a potent PARP inhibitor approved for the treatment of ovarian cancer.[19] This highlights the potential of the indazole carboxamide scaffold in targeting PARP. The development of 1H-indazole-6-carboxylate analogs as PARP inhibitors is a logical and promising avenue for research.

Anti-inflammatory Activity

Indazole derivatives have long been recognized for their anti-inflammatory properties.[4][8] For example, N-substituted pyrroles conjugated with 6-indazole moieties through a carboxamide linker have been investigated as inhibitors of lipoxygenase, a key enzyme in the inflammatory cascade.[9]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the anti-inflammatory activity of test compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for a sufficient period.

  • Compound Administration: Administer the test compounds (substituted 1H-indazole-6-carboxylates) or a vehicle control orally or via intraperitoneal injection.

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[9]

Data Summary Table
Compound ClassTarget/ActivityPotency (IC50/EC50)Reference
6-Aminoindazole DerivativesAnticancer (HCT116 cells)0.4 - 14.3 µM[6]
2H-Indazole-7-CarboxamidePARP1/2 Inhibition3.8 nM / 2.1 nM[19]
1H-Indazole-3-CarboxamidesPAK1 Inhibition9.8 nM - 159 nM[13][14]
Indazole-6-CarboxamidesLipoxygenase Inhibition22 µM (hit compound)[9]

Part 5: Future Perspectives and Conclusion

The substituted 1H-indazole-6-carboxylate scaffold represents a promising and relatively underexplored area within the broader field of indazole-based medicinal chemistry. The synthetic accessibility of this core, coupled with the proven importance of the indazole nucleus and the versatility of the 6-carboxylate functionality, provides a strong foundation for the discovery of novel therapeutic agents.

Future efforts should focus on the systematic exploration of the chemical space around this scaffold. The generation of diverse libraries of 1H-indazole-6-carboxamides and esters, coupled with high-throughput screening against a range of biological targets, is likely to yield novel hit compounds. Furthermore, the application of structure-based drug design, guided by the growing number of protein-ligand crystal structures involving indazole derivatives, will undoubtedly accelerate the optimization of these hits into lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

Part 6: References

  • Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.

  • Al-Bogami, A. S., & El-Shehry, M. F. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4935.

  • Shi, D., Li, H., Liu, Y., Tang, J., & Guo, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127928.

  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Semantic Scholar. Available from: [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Li, J., ... & Zhang, Y. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 200, 112445.

  • Nikolaou, I., Papakyriakou, A., Eleftheriou, P., Geromichalou, E. G., Geromichalos, G. D., & Kourounakis, A. P. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Molecular Diversity, 28(6), 3757-3782.

  • Development of 1H-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available from: [Link]

  • Kumar, A., Singh, P., & Kumar, R. (2023). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 14(10), 1845-1875.

  • Köksal, Z., & Alim, Z. (2020). Indazole–Knowledge and References. Drug and Chemical Toxicology, 43(6), 579-585.

  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available from: [Link]

  • Al-Omair, M. A., Al-Warhi, T., Al-Ghorbani, M., Al-Massarani, S. M., Al-Salahi, R., & Al-Obaid, A. M. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9405.

  • Kim, H. J., & Lee, J. (2021). Synthesis of 1H-Indazoles via Silver (I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 26(11), 3321.

  • Li, S., Liu, Y., Lee, J. P., & Liu, C. (2015). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & medicinal chemistry letters, 25(16), 3242-3246.

  • Zhang, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Li, J., ... & Zhang, Y. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European journal of medicinal chemistry, 200, 112445.

  • Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert opinion on therapeutic patents, 28(6), 441-453.

  • Zhang, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Li, J., ... & Zhang, Y. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & medicinal chemistry letters, 26(15), 3589-3592.

  • Shi, F., & Larock, R. C. (2011). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 88, 264-272.

  • Sawant, S. D., Lakshma, N. V., & Kumar, C. S. (2016). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Medicinal Chemistry Research, 25(9), 1935-1955.

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

  • Jones, P., Altamura, S., Boueres, J. K., Ferrigno, F., Fonsi, M., Giomini, C., ... & Rowley, M. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl] phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly (ADP-ribose) polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Journal of medicinal chemistry, 52(22), 7170-7185.

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents. Available from:

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR. Available from: [Link]

  • PARP Inhibitor Therapy Improves Outcomes for Ovarian Cancer Patients Who Have BRCA Wild-Type Tumors. American Journal of Managed Care. Available from: [Link]

  • D'Andrea, A. D. (2018). PARP inhibitors: clinical relevance, mechanisms of action and tumor resistance. Frontiers in oncology, 8, 184.

Sources

An In-depth Technical Guide on the Safety and Handling of Methyl 4-amino-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-1H-indazole-6-carboxylate is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. As with any novel or specialized chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the known and inferred safety information for this compound. In the absence of exhaustive toxicological data for this specific compound, this document synthesizes information from structurally related molecules, the known hazards of its constituent functional groups (aromatic amine, indazole, and methyl ester), and established best practices for handling research chemicals with limited safety data. The protocols and recommendations outlined herein are designed to foster a culture of safety and proactive risk mitigation in the laboratory.

Introduction: Acknowledging the Data Gap and Applying Chemical Analogy

Direct and comprehensive safety and toxicological data for this compound (CAS 885518-51-4) is not extensively available in public databases.[1][2][3][4][5] An available Safety Data Sheet (SDS) for this compound indicates "no data available" for many critical hazard categories.[1] This is not uncommon for specialized research chemicals. Therefore, a precautionary approach grounded in the principles of chemical analogy and an understanding of functional group toxicology is essential.

This guide will infer potential hazards based on the safety profiles of structurally similar compounds, including:

  • Amino-indazole derivatives

  • Substituted indazoles

  • Aromatic amines

  • Methyl esters

Aromatic amines, as a class, are known to present a range of health hazards, including potential carcinogenicity, mutagenicity, and skin sensitization.[6][7][8][9][10] The indazole core, while generally stable, can also be found in biologically active molecules, warranting careful handling. By examining the documented hazards of these related structures, we can construct a robust and cautious safety protocol for this compound.

Hazard Identification and GHS Classification (Inferred)

Based on the analysis of analogous compounds and functional group toxicology, the following Globally Harmonized System (GHS) classifications should be considered for this compound as a precautionary measure.

Hazard ClassGHS CategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation
Carcinogenicity (Suspected)Category 2H351: Suspected of causing cancer (due to aromatic amine moiety)

This classification is inferred and should be used for risk assessment and handling procedures until specific data for this compound becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.[11][12]

Recommended PPE
  • Eye and Face Protection: Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[13][14] A face shield should be worn in addition to goggles when there is a significant risk of splashing or aerosolization.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, should be worn.[15] Inspect gloves for any signs of degradation or perforation before each use. Change gloves frequently, especially after direct contact with the compound. Do not wear latex gloves as they offer limited protection against many organic chemicals.[15]

  • Protective Clothing: A flame-retardant laboratory coat is required. Ensure that the lab coat is fully buttoned and the sleeves are rolled down. For procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[15]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[16][17] If a fume hood is not available or if there is a risk of generating dust or aerosols outside of a hood, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is necessary.

PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Gloves d1->d2 d3 3. Goggles/Face Shield d2->d3 f1 1. Gloves (inside-out) f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3

Caption: Workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.[18][19]

Handling
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or releases.[15]

  • Avoid Dust Formation: This compound is a solid. Handle it carefully to avoid generating dust. Use appropriate tools, such as a spatula, for transfers.

  • Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[16] Ensure the sash is at the appropriate height during all manipulations.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[16] Do not eat, drink, or apply cosmetics in the laboratory.[11]

Storage
  • Container: Keep the container tightly closed to prevent contamination and potential release.[14][20]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[19][20]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[13]

Emergency Procedures: Be Prepared

Accidents can happen, and a well-defined emergency plan is critical.[19]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[18]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]

Spill Response

Spill_Response start Spill Occurs alert Alert others in the area start->alert ppe Don appropriate PPE alert->ppe contain Contain the spill with absorbent material ppe->contain collect Carefully collect the absorbed material contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste in a labeled, sealed container decontaminate->dispose end Report the incident dispose->end

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

Conclusion: A Proactive Approach to Laboratory Safety

While specific toxicological data for this compound is limited, a comprehensive safety and handling protocol can be effectively implemented by leveraging data from analogous compounds and adhering to established principles of laboratory safety. By treating this compound with the caution afforded to its potentially hazardous structural relatives, researchers can mitigate risks and ensure a safe working environment. This guide serves as a foundational document to be supplemented by institutional safety protocols and the professional judgment of the trained researcher.

References

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • U.S. Environmental Protection Agency. (n.d.). Aromatic Amines : An Assessment of the Biological and Environmental Effects.
  • Echemi. (n.d.). This compound SDS, 885518-51-4 Safety Data Sheets.
  • Achmem. (n.d.). This compound.
  • ChemicalBook. (2025, July 26). 1-BOC-6-AMINO-INDAZOLE - Safety Data Sheet.
  • Achmem. (n.d.). This compound.
  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories.
  • Saffron Chemicals. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
  • Oklahoma State University. (n.d.). Laboratory Safety Rules.
  • LGC Standards. (n.d.). Aromatic and Heterocyclic Aromatic Amines.
  • Fisher Scientific. (2010, October 14). SAFETY DATA SHEET - 3-Amino-1H-indazole.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 1-Boc-6-amino-1H-indazole.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Alchem Pharmtech. (n.d.). CAS 885518-51-4 | this compound.
  • Center for Environmental Health, Education, and Research in Southwestern Pennsylvania. (n.d.). Chemical Fact Sheet - AROMATIC AMINES.
  • University of California, Santa Cruz. (n.d.). General Rules for Working with Chemicals.
  • Benchchem. (n.d.). Essential Safety and Handling Protocols for Laboratory Chemicals.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • California Polytechnic State University. (n.d.). STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 1H-Indazol-5-amine.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • GL Sciences Inc. (2021, November 24). SAFETY DATA SHEET_1021-58220_Fatty acid methyl ester 8 component mixture.
  • Carl ROTH. (n.d.). Safety Data Sheet: Fatty acid methyl ester mixture.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Butanoic acid, 2-methyl-, methyl ester.
  • Benchchem. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Finetech Chem. (n.d.). CAS:885518-51-4 FT-0759489 this compound Product Detail Information.
  • Enamine. (n.d.). safety data sheet - methyl 5-amino-1H-indazole-3-carboxylate.
  • National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification.
  • National Center for Biotechnology Information. (n.d.). GHS Classification Summary (Rev.8, 2019).
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Indazole.
  • Safe Work Australia. (n.d.). Classifying hazardous chemicals.

Sources

Methodological & Application

protocol for the synthesis of Methyl 4-amino-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of Methyl 4-amino-1H-indazole-6-carboxylate

Introduction

This compound is a crucial heterocyclic building block in the field of medicinal chemistry and drug discovery. The indazole scaffold is recognized as a "privileged structure," frequently appearing in molecules designed to interact with biological targets, particularly protein kinases.[1] As such, functionalized indazoles like the title compound serve as key intermediates in the synthesis of potent and selective inhibitors for various therapeutic areas, including oncology and inflammatory diseases.[2]

This document provides a comprehensive guide for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The protocol is structured as a robust, three-step sequence, beginning with the formation of a nitro-substituted indazole carboxylic acid, followed by esterification, and concluding with the reduction of the nitro group. Each step is detailed with theoretical justifications, procedural specifics, and safety considerations to ensure reproducibility and safe laboratory practice.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a three-step pathway starting from the precursor 4-nitro-1H-indazole-6-carboxylic acid. This intermediate is first converted to its methyl ester, which is then subjected to reduction to yield the final aminoindazole product. This strategy isolates the more sensitive reduction step to the end, preventing potential side reactions.

Synthetic_Pathway Overall Synthetic Scheme cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction Start Substituted o-Toluidine Derivative Intermediate_1 4-nitro-1H-indazole- 6-carboxylic acid Start->Intermediate_1 Diazotization & Cyclization Intermediate_2 Methyl 4-nitro-1H-indazole- 6-carboxylate Intermediate_1->Intermediate_2 CH3OH, H+ catalyst Final_Product Methyl 4-amino-1H-indazole- 6-carboxylate Intermediate_2->Final_Product Reduction (e.g., Pd/C, N2H4·H2O)

Caption: Three-step synthesis of the target compound.

Part 1: Synthesis of 4-nitro-1H-indazole-6-carboxylic acid

The formation of the indazole ring system from substituted o-toluidines via diazotization followed by intramolecular cyclization is a well-established method.[3][4] This protocol adapts that classic approach for the synthesis of the key nitro-substituted carboxylic acid intermediate.

Protocol: Indazole Formation
  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve the appropriate 2-methyl-nitroaniline precursor (e.g., 2-methyl-3-nitro-5-aminobenzoic acid) in glacial acetic acid. Cool the mixture to 15-20°C in an ice-water bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in a minimal amount of water. Add this solution dropwise to the stirred acetic acid mixture, ensuring the temperature does not exceed 25°C.[4] The slow addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Cyclization: After the complete addition of the nitrite solution, remove the cooling bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The cyclization process typically requires several hours to days for completion.[4]

  • Isolation: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the crude product.

  • Purification: Filter the solid product, wash thoroughly with cold water to remove residual acid and salts, and dry. The crude 4-nitro-1H-indazole-6-carboxylic acid can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.

Part 2: Synthesis of Methyl 4-nitro-1H-indazole-6-carboxylate (Esterification)

This step employs the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] Using methanol in excess as both the reagent and solvent drives the equilibrium towards the formation of the methyl ester.

Protocol: Fischer Esterification
  • Reaction Setup: Suspend 4-nitro-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq) to the suspension. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5][6]

  • Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting carboxylic acid spot.

  • Workup: After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid, Methyl 4-nitro-1H-indazole-6-carboxylate, can be purified by recrystallization or column chromatography.

Quantitative Data: Esterification
ReagentMolar Eq.Purpose
4-nitro-1H-indazole-6-carboxylic acid1.0Starting Material
Anhydrous MethanolSolventReagent & Solvent
Concentrated Sulfuric Acid0.1 - 0.2Catalyst
Saturated Sodium BicarbonateExcessNeutralizing Agent
Ethyl AcetateSolventExtraction Solvent

Part 3: Synthesis of this compound (Reduction)

The final step involves the reduction of the aromatic nitro group to an amine. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with hydrazine hydrate as the hydrogen source is a highly effective and reliable method for reducing nitroindazoles, often providing excellent yields under mild conditions.[7]

Protocol: Nitro Group Reduction
  • Reaction Setup: In a round-bottom flask, dissolve Methyl 4-nitro-1H-indazole-6-carboxylate (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

  • Hydrogen Source: To this stirred suspension, add hydrazine hydrate (N₂H₄·H₂O, 3-5 eq) dropwise at room temperature. The addition may cause a slight exotherm and gas evolution (N₂), which should be managed with proper ventilation.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting nitro compound is fully consumed.

  • Catalyst Removal: Cool the reaction mixture to room temperature and carefully filter it through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the Celite pad may be pyrophoric; do not allow it to dry completely in the air. Quench it with water immediately after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Quantitative Data: Reduction
ReagentMolar Eq.Purpose
Methyl 4-nitro-1H-indazole-6-carboxylate1.0Starting Material
Methanol or EthanolSolventSolvent
10% Palladium on Carbon (Pd/C)Cat.Catalyst
Hydrazine Hydrate (80-100%)3.0 - 5.0Hydrogen Donor

Experimental Workflow Visualization

G cluster_esterification Part 2: Esterification cluster_reduction Part 3: Reduction a Suspend Acid in MeOH b Add H₂SO₄ Catalyst a->b c Reflux (4-6h) b->c d Cool & Neutralize (NaHCO₃) c->d e Concentrate & Extract (EtOAc) d->e f Dry, Filter, Concentrate e->f g Purify (Recrystallization/ Column Chromatography) f->g h Methyl 4-nitro-1H-indazole- 6-carboxylate g->h i Dissolve Nitro-Ester in MeOH h->i Proceed to next step j Add Pd/C Catalyst i->j k Add Hydrazine Hydrate j->k l Reflux (2-4h) k->l m Cool & Filter (Celite®) l->m n Concentrate Filtrate m->n o Purify (Column Chromatography) n->o p Methyl 4-amino-1H-indazole- 6-carboxylate o->p

Caption: Step-by-step laboratory workflow.

Safety Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • Glacial Acetic Acid & Sulfuric Acid: Corrosive. Handle with extreme care to avoid skin and eye contact.

    • Sodium Nitrite: Oxidizer and toxic. Avoid contact and inhalation.

    • Nitro Compounds: Potentially explosive, especially when heated. Handle with care and avoid shock or friction.

    • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution, using appropriate engineering controls and PPE.

    • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Never allow the filtered catalyst to dry in the air. Quench immediately with water.

    • Solvents: Methanol, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.

References

  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole? [Online discussion]. Available at: [Link]

  • MySkinRecipes. 4-Nitro-1H-indazole-6-carboxylic acid. Available at: [Link]

  • Ansari, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • U.S. Patent 3,988,347. (1976). Process for the preparation of substituted indazoles. Google Patents.
  • Porter, H. D., & Peterson, W. D. (1940). 5-Nitroindazole. Organic Syntheses, 20, 73. Available at: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Wentzel Lab. (2020). Carboxylic Acid to Ester in Acid: Intramolecular Esterification. YouTube. Available at: [Link]

  • Wang, D., et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging Methyl 4-amino-1H-indazole-6-carboxylate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved and investigational protein kinase inhibitors.[1] Its unique bicyclic aromatic structure, featuring two nitrogen atoms, is adept at forming critical hydrogen bond interactions within the ATP-binding hinge region of many kinases. This guide provides an in-depth exploration of Methyl 4-amino-1H-indazole-6-carboxylate (CAS 885518-51-4), a versatile and strategically functionalized building block for the synthesis of next-generation kinase inhibitors. We will detail its properties, core synthetic strategies, and provide step-by-step protocols for its derivatization, focusing on the causality behind experimental choices to empower researchers in drug discovery.

The Indazole Scaffold: A Cornerstone of Kinase Inhibition

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents. The indazole scaffold has proven to be particularly effective, with derivatives targeting a wide range of kinases, including VEGFR, FGFR, Akt, and PLK4.[1][2][3][4]

The power of the indazole core lies in its ability to act as a bioisostere for other hinge-binding motifs, like aminopyrimidines, while offering distinct vectors for chemical modification.[5] The N1-H and N2 atoms typically engage in hydrogen bonding with the backbone amide and carbonyl groups of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. Substituents on the indazole ring can then be tailored to exploit adjacent hydrophobic pockets and solvent-exposed regions to achieve high potency and selectivity.[6]

Table 1: Examples of Kinase Families Targeted by Indazole-Based Inhibitors

Kinase Family Example Target(s) Therapeutic Area Reference(s)
Tyrosine Kinases VEGFR, PDGFR, FLT3, c-Kit Oncology, Angiogenesis [1][7][8]
Serine/Threonine Kinases Akt (PKB), PLK4, Aurora Oncology, Cell Cycle Control [2][3][4]
c-Jun N-terminal kinase JNK3 Neurodegenerative Disease [6][9]

| IκB kinase | IKKα | Inflammation |[10] |

Profile of a Strategic Building Block: this compound

This specific indazole derivative is a powerful starting material because it possesses three distinct, orthogonally addressable functional groups: the 4-amino group, the 6-methyl ester, and the pyrazole N-H protons. This multi-functionality allows for a combinatorial approach to library synthesis, enabling rapid exploration of structure-activity relationships (SAR).

Table 2: Physicochemical Properties

Property Value
CAS Number 885518-51-4[11][12]
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Appearance Off-white to light yellow solid

| Storage | Store sealed in a dry, room temperature environment.[11] |

Core Synthetic Strategies and Workflow

The derivatization of this compound can be systematically approached by targeting its three reactive sites. The choice of reaction sequence depends on the stability of the functional groups to the planned reaction conditions. A common strategy involves initial modification of the 4-amino group, followed by manipulation of the 6-carboxylate, and finally, if desired, substitution at the N1 position.

G cluster_0 C4-Amino Modification cluster_1 C6-Ester Modification cluster_2 N1-Indazole Modification start Methyl 4-amino-1H- indazole-6-carboxylate acylation Acylation / Sulfonylation (R-COCl, R-SO2Cl) start->acylation urea Urea Formation (Isocyanate) start->urea reductive_amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) start->reductive_amination saponification Saponification (LiOH, NaOH) start->saponification acylation->saponification Sequential Modification amide_coupling Amide Coupling (HATU, EDC) saponification->amide_coupling 1. Hydrolysis 2. Coupling alkylation N-Alkylation (R-X, Base) saponification->alkylation Sequential Modification arylation N-Arylation (Buchwald-Hartwig)

Figure 1: General synthetic derivatization workflow for this compound.

Protocol 1: Synthesis of a C4-Amide Coupled Indazole

Target Class: Precursors for VEGFR/PDGFR Inhibitors.

Rationale and Expertise: Acylation of the exocyclic 4-amino group is a cornerstone strategy for developing indazole-based kinase inhibitors.[8] The introduced acyl group can extend into the ribose-binding pocket or towards the solvent-exposed region of the ATP-binding site, allowing for fine-tuning of potency and selectivity. We will use a standard Schotten-Baumann type reaction. The choice of a mild organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is critical to neutralize the HCl generated in situ without promoting hydrolysis of the ester or unwanted side reactions.

Detailed Step-by-Step Protocol:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize potential side products.

  • Base Addition: Add triethylamine (TEA) (1.5 eq.) to the stirred solution.

  • Acyl Chloride Addition: Add the desired substituted benzoyl chloride (1.1 eq.) dropwise via syringe over 5-10 minutes. The slight excess of the acylating agent ensures complete consumption of the starting material.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure C4-acylated product.

Protocol 2: Synthesis of a C6-Amide Derivative

Target Class: Precursors for Akt/PLK Inhibitors.[3][4]

Rationale and Expertise: This two-step protocol demonstrates how the C6-ester can be converted into a diverse library of amides, a common feature in many kinase inhibitors.

  • Step A (Saponification): The methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like Lithium Hydroxide (LiOH). A co-solvent system like THF/water or Methanol/water is used to ensure solubility of both the organic substrate and the inorganic base. Monitoring this step to completion is vital, as residual starting material can complicate the subsequent coupling reaction.

  • Step B (Amide Coupling): The resulting carboxylic acid is coupled with a desired amine using a peptide coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice as it is highly efficient and minimizes racemization if chiral amines are used.

G Start C4-Protected Indazole Ester Acid Indazole-6-Carboxylic Acid Start->Acid Saponification LiOH, THF/H2O Amide Final C6-Amide Product Acid->Amide Amide Coupling R-NH2, HATU, DIPEA

Figure 2: Two-step workflow for the conversion of the C6-ester to a C6-amide.

Detailed Step-by-Step Protocol:

Step A: Saponification

  • Dissolution: Dissolve the starting indazole ester (1.0 eq., which may already be modified at C4) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2-3 eq.) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours.

  • Monitoring: Monitor the reaction by LC-MS. The product will show the expected mass loss of 14 Da (CH₂) and a significantly different retention time.

  • Work-up:

    • Once complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool to 0 °C.

    • Acidify the solution to pH 3-4 using 1N HCl. A precipitate should form.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid intermediate.

Step B: Amide Coupling

  • Dissolution: In an inert atmosphere, dissolve the carboxylic acid from Step A (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.2 eq.), HATU (1.2 eq.), and DIPEA (3.0 eq.). The excess base is required to neutralize the acid and facilitate the coupling.

  • Reaction: Stir the mixture at room temperature for 6-18 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water. If a precipitate forms, collect it by filtration.

    • If no solid forms, extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash sequentially with saturated NaHCO₃, water, and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC to obtain the final C6-amide.

Biological Context: The VEGFR Signaling Pathway

To appreciate the significance of these synthesized compounds, it is essential to understand their biological target. Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.[13] Inhibitors designed from the indazole scaffold can block the ATP-binding site of VEGFR, preventing its activation and downstream signaling.

G cluster_cell Tumor Cell cluster_pathway Downstream Signaling VEGF VEGF Ligand VEGFR VEGFR Tyrosine Kinase VEGF->VEGFR Binds & Dimerizes ADP ADP VEGFR->ADP PLCg PLCγ VEGFR->PLCg Phosphorylates PI3K PI3K VEGFR->PI3K Inhibitor Indazole Inhibitor Inhibitor->VEGFR Blocks ATP Binding ATP ATP ATP->VEGFR RAS Ras -> Raf -> MEK -> ERK PLCg->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation Angiogenesis Survival AKT->Proliferation RAS->Proliferation

Figure 3: Simplified diagram of the VEGFR signaling pathway and the site of action for an ATP-competitive indazole inhibitor.

Troubleshooting Common Synthetic Challenges

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete N1-Alkylation/Arylation Steric hindrance; Insufficiently strong base; Poor leaving group on the electrophile.Switch to a stronger base (e.g., NaH, K₂CO₃). Use a more reactive electrophile (e.g., iodide instead of bromide). Increase reaction temperature.
Mixture of N1 and N2 Isomers Reaction conditions do not favor one tautomer over the other.N1-alkylation is often favored with bulkier bases and in polar aprotic solvents (DMF, DMSO). N2 can be favored under other conditions. Isomer separation may require careful chromatography or HPLC.
Low Yield in Amide Coupling Inactive carboxylic acid (e.g., anhydride formation); Poorly nucleophilic amine; Inefficient coupling reagent.Ensure the carboxylic acid intermediate is pure and dry. Use a more potent coupling reagent like HATU or COMU. For poorly reactive amines, convert the acid to an acid chloride using (COCl)₂ or SOCl₂ first.
Ester Hydrolysis During Other Reactions Presence of strong base or acid and nucleophilic water.Use non-nucleophilic bases (e.g., DIPEA). Ensure all reagents and solvents are anhydrous. If hydrolysis is unavoidable, consider protecting the ester or carrying the carboxylic acid through the synthetic route.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its trifunctional nature provides a robust platform for generating extensive chemical diversity through well-established synthetic transformations. The protocols and strategies outlined in this guide, grounded in established medicinal chemistry principles, provide a solid foundation for researchers and drug development professionals to design and synthesize novel, potent, and selective kinase inhibitors for a variety of therapeutic applications.

References

Application Note & Protocols: Strategies for Amide Coupling with Methyl 4-amino-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with Methyl 4-amino-1H-indazole-6-carboxylate. The amide bond is a critical linkage in a vast number of pharmaceuticals, making amide coupling one of the most frequently performed reactions in medicinal chemistry.[1][2][3] This guide addresses the specific challenges posed by electron-deficient heterocyclic amines, such as the target indazole, and offers detailed, field-proven protocols to achieve high-yield synthesis. We will delve into the rationale behind reagent selection, provide step-by-step procedures for two robust coupling methods, present a troubleshooting guide, and explain the mechanistic underpinnings of the key chemical transformations involved.

Introduction: The Challenge of Coupling Electron-Deficient Amines

The formation of an amide bond via the condensation of a carboxylic acid and an amine is a cornerstone of modern organic synthesis.[2][4] While the reaction appears straightforward, its efficiency is highly dependent on the electronic and steric properties of the coupling partners. Amines with low nucleophilicity, often referred to as "electron-deficient" or "weakly nucleophilic," present a significant challenge.

This compound is a prime example of such a substrate. The electron-withdrawing nature of the indazole ring system, coupled with the delocalization of the amino group's lone pair into this aromatic system, significantly reduces its reactivity towards an activated carboxylic acid. Consequently, standard amide coupling conditions that work well for aliphatic or electron-rich anilines often result in sluggish reactions, low yields, or complete failure.[1]

Successfully coupling such challenging substrates requires a careful selection of activating reagents that can generate a highly reactive carboxylic acid intermediate capable of reacting with the weakly nucleophilic amine. This guide focuses on providing the necessary expertise to navigate these challenges effectively.

Understanding the Substrate: this compound

The reduced nucleophilicity of the 4-amino group is the primary obstacle. The indazole core is an electron-deficient heteroaromatic system. The nitrogen lone pair of the amino group is involved in resonance with this ring, making it less available for nucleophilic attack. This electronic effect necessitates the use of highly potent coupling reagents to drive the reaction to completion.

Selecting the Optimal Coupling Reagent

A vast array of coupling reagents has been developed over the years.[2] For challenging substrates like this compound, the most effective reagents are typically uronium or phosphonium salts, which generate highly reactive activated esters.

Reagent Class Examples Advantages Considerations
Uronium/Aminium Salts HATU , HBTU, TBTUHigh reactivity, fast reaction times, low racemization.[5] Excellent for difficult couplings.Higher cost, can be sensitive to moisture.
Carbodiimides EDC , DCC, DICCost-effective, widely used.Lower reactivity than uronium salts. Often requires additives like HOBt or HOAt to improve efficiency and suppress side reactions.[1][5]
Phosphonium Salts PyBOP, BOPHigh reactivity, similar to uronium salts.Byproducts can sometimes complicate purification.

For the purposes of this guide, we will focus on the two most common and effective strategies: the highly reliable HATU-mediated coupling and the classic, cost-effective EDC/HOBt-mediated coupling .

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This method is the recommended starting point for coupling with this compound due to the high reactivity of HATU, which is particularly effective for unreactive amines.[1][5] The mechanism involves the formation of a highly reactive OAt-active ester.[5][6]

Workflow Diagram: General Amide Coupling

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation & Coupling cluster_monitor 3. Reaction Monitoring cluster_workup 4. Workup & Purification a Dissolve Carboxylic Acid, Amine, and Base in Anhydrous Solvent b Add Coupling Reagent (e.g., HATU) at 0 °C a->b c Stir and allow to warm to RT (1-18 h) b->c d Monitor by TLC or LC-MS until Acid is consumed c->d e Aqueous Workup (Wash with aq. acid, base, brine) d->e f Dry Organic Layer (e.g., Na2SO4) e->f g Purify by Flash Column Chromatography f->g

Caption: General experimental workflow for amide coupling.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.0–1.2 equiv)

  • HATU (1.1–1.3 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0–4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids (target concentration of 0.1–0.2 M with respect to the carboxylic acid).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. The solution may change color.

  • Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester before the amine is introduced.

  • Add this compound (1.1 equiv) to the reaction mixture, either as a solid or as a solution in a minimum amount of anhydrous DMF.

  • Allow the reaction to slowly warm to room temperature and stir for 4 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous citric acid or 1N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Mechanism of HATU Activation

G acid R-COOH (Carboxylic Acid) carboxylate R-COO⁻ (Carboxylate) acid->carboxylate base Base (DIPEA) Hplus Base-H⁺ base->Hplus active_ester R-CO-OAt (Highly Reactive Active Ester) carboxylate:e->active_ester:w HATU HATU HATU->active_ester TMU Tetramethylurea (Byproduct) active_ester->TMU amide Product (Amide) active_ester:e->amide:w amine Indazole-NH₂ (Weakly Nucleophilic Amine) amine->amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

Protocol 2: Cost-Effective Coupling using EDC and HOBt

This is a more classical and economical approach. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which simplifies purification as the urea byproduct can be removed with an acidic aqueous wash.[5] N-Hydroxybenzotriazole (HOBt) is added as a catalyst to form an active ester, which increases reaction rates and minimizes side reactions.[7]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.3 equiv)

  • DIPEA or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous DMF or Dichloromethane (DCM)

Step-by-Step Procedure:

  • To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.3 equiv), and this compound (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 to 48 hours. Due to the lower reactivity of the amine, this method may require longer reaction times or gentle heating (e.g., 40-50 °C) if the reaction stalls at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: If using DMF, dilute with EtOAc and wash as described in Protocol 1. If using DCM, wash directly as described. The EDC-urea byproduct is water-soluble and will be removed during the acidic wash.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Here are solutions to common issues.

Problem Potential Cause Suggested Solution
No or Low Conversion Insufficient activation.Switch from EDC/HOBt to the more potent HATU.[1] Increase equivalents of coupling reagent and base.
Low nucleophilicity of the amine.If using EDC, consider switching the additive from HOBt to the more reactive HOAt.[8] Gentle heating (40-50 °C) can sometimes overcome the activation barrier.
Poor solvent/reagent quality.Ensure all reagents are anhydrous, especially the solvent (DMF is hygroscopic). Use freshly opened reagents.
Side Product Formation Reaction temperature too high.Run the reaction at 0 °C to room temperature. Avoid excessive heating unless necessary to drive the reaction.
Racemization (if acid is chiral).Ensure an additive like HOBt or HOAt is used. Uronium reagents like HATU generally give low levels of racemization.[5]
Difficult Purification Byproduct contamination.For EDC couplings, ensure the aqueous acidic wash is thorough to remove the urea byproduct. For HATU, byproducts are generally water-soluble and removed during workup.

Conclusion

The successful amide coupling of this compound is readily achievable with the appropriate choice of reagents and reaction conditions. For this challenging, electron-deficient substrate, the use of a potent uronium salt coupling reagent such as HATU is highly recommended as the primary approach due to its high reactivity and efficiency. The more economical EDC/HOBt method serves as a viable alternative, although it may require longer reaction times or gentle heating to achieve comparable yields. By understanding the principles of carboxylic acid activation and following these detailed protocols, researchers can confidently synthesize the desired amide products, facilitating the advancement of drug discovery and development programs.

References

  • Amine to Amide (Coupling) - Mech (HATU). Common Organic Chemistry. Available from: [Link]

  • Vale, G. N. et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • Guisado, E. et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available from: [Link]

  • Guisado, E. et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Available from: [Link]

  • Sheldon, R. A. & Woodley, J. M. (2018). Biocatalytic amide bond formation. Green Chemistry. Available from: [Link]

  • Das, S. et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available from: [Link]

  • Uddin, M. J. et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available from: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available from: [Link]

  • Discussion on Amide Coupling Reaction of Aniline. ResearchGate. Available from: [Link]

Sources

The Versatile Scaffolding of Methyl 4-amino-1H-indazole-6-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine structure and engage in crucial hydrogen bonding interactions with a multitude of biological targets. Its derivatives have been successfully developed into a range of therapeutics, particularly in the realm of oncology.[1][2] Among the vast library of indazole-based building blocks, Methyl 4-amino-1H-indazole-6-carboxylate (CAS: 885518-51-4) has emerged as a particularly valuable synthon.[3][4][5] Its strategic placement of an amino group and a methyl ester on the indazole framework provides two orthogonal points for diversification, making it an ideal starting point for the construction of complex molecular architectures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a building block. We will delve into its physicochemical properties, provide a detailed protocol for its synthesis via a common and reliable method, and showcase its application in the synthesis of precursors for targeted therapeutics, supported by established protocols and mechanistic insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. This compound is a stable, solid compound under standard laboratory conditions.

PropertyValueSource
CAS Number 885518-51-4[3][4][5]
Molecular Formula C₉H₉N₃O₂[4]
Molecular Weight 191.19 g/mol [4]
Appearance SolidN/A
Purity Typically >97%[4]
Storage Sealed in a dry environment at room temperature.[4]

Spectroscopic data is essential for the unambiguous identification and quality control of the starting material and subsequent products. While specific spectra should be acquired for each batch, typical characterization data can be found in various chemical databases.

Synthetic Protocol: Preparation of this compound

The most direct and widely applicable method for the synthesis of this compound is the catalytic hydrogenation of its corresponding nitro precursor, Methyl 4-nitro-1H-indazole-6-carboxylate. This transformation is a robust and high-yielding reaction, relying on the chemoselective reduction of the nitro group in the presence of the ester and the indazole ring system.

Diagram: Synthetic Workflow for this compound

G start Methyl 4-nitro-1H-indazole-6-carboxylate reagents H₂, 10% Pd/C Methanol start->reagents product This compound reagents->product Catalytic Hydrogenation workup Filtration through Celite Concentration in vacuo product->workup

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is based on well-established procedures for the reduction of nitroarenes.[6][7][8]

Materials:

  • Methyl 4-nitro-1H-indazole-6-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (sufficient to create a 0.1-0.2 M solution)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Hydrogenation vessel (e.g., Parr shaker or a flask with a balloon)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: To a clean and dry hydrogenation vessel, add Methyl 4-nitro-1H-indazole-6-carboxylate and a magnetic stir bar.

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C to the vessel. The catalyst should be handled with care as it can be pyrophoric.

  • Solvent Addition: Add methanol to the vessel to dissolve/suspend the starting material.

  • Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove any oxygen.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. If using a balloon, ensure it is adequately filled. For a Parr shaker, pressurize the vessel to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purification (if necessary): The crude this compound is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Expert Insights: The choice of solvent can be critical. While methanol is commonly used, ethanol or ethyl acetate can also be employed. The catalyst loading can be optimized, but 5-10 mol% is a good starting point for complete conversion. It is crucial to ensure the complete removal of oxygen from the reaction system to prevent catalyst deactivation and potential safety hazards.

Application in Kinase Inhibitor Synthesis

The 4-aminoindazole moiety is a key pharmacophore in a number of kinase inhibitors. The amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The ester at the 6-position provides a convenient handle for further elaboration, allowing for the introduction of solubilizing groups or moieties that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

While a direct synthesis of a marketed drug starting from this compound is not readily found in the literature (as synthetic routes are often optimized for large-scale production and may involve different intermediates), we can illustrate its utility through a representative transformation, such as an amide coupling, a common reaction in drug discovery.

Diagram: Amide Coupling Workflow

G start Methyl 4-amino-1H- indazole-6-carboxylate hydrolysis LiOH, THF/H₂O start->hydrolysis acid 4-amino-1H-indazole- 6-carboxylic acid hydrolysis->acid Saponification coupling Amine (R-NH₂) Coupling Agents (e.g., HATU, DIEA) DMF acid->coupling product 4-amino-1H-indazole- 6-carboxamide Derivative coupling->product Amide Bond Formation

Caption: A general workflow for the synthesis of amide derivatives.

Detailed Experimental Protocol: Amide Coupling

This protocol first involves the saponification of the methyl ester to the corresponding carboxylic acid, which is then activated and coupled with an amine.

Part A: Saponification

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH) (1.5-2.0 eq) to the solution and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the THF. Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.

  • Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-amino-1H-indazole-6-carboxylic acid.

Part B: Amide Coupling

  • Activation: To a solution of 4-amino-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Trustworthiness of the Protocol: This two-step procedure is a standard and reliable method for the synthesis of amides from esters. The use of well-established coupling reagents like HATU ensures high efficiency and minimizes side reactions. Each step can be easily monitored by standard analytical techniques, providing a self-validating system.

Conclusion

This compound is a high-value building block for medicinal chemistry, offering multiple avenues for the synthesis of complex molecules with therapeutic potential. Its straightforward preparation and versatile reactivity make it an essential tool for drug discovery programs targeting a wide range of diseases. The protocols and insights provided in this application note are intended to empower researchers to effectively harness the synthetic potential of this important intermediate.

References

Application Note & Protocols: In Vitro Assay Development for Methyl 4-amino-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Promise of Methyl 4-amino-1H-indazole-6-carboxylate

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of indazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-tumor effects.[1][2] A significant number of indazole-containing molecules have been developed as potent protein kinase inhibitors, with some achieving clinical success as targeted cancer therapies, such as Pazopanib and Axitinib.[1][3][4]

This compound is a member of this promising class of compounds. While specific biological activities for this particular molecule are not yet extensively documented, its structural similarity to known kinase inhibitors suggests a strong potential for activity in this area.[3][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to initiate the in vitro characterization of this compound. We present a logical, stepwise approach, beginning with a primary biochemical assay to identify potential kinase targets, followed by secondary cell-based assays to assess its effects on cancer cell lines. The protocols provided herein are designed to be robust and self-validating, incorporating best practices in assay development to ensure data integrity and reproducibility.[7][8][9]

Strategic Workflow for In Vitro Characterization

A systematic approach is crucial for the successful characterization of a novel compound. The following workflow is recommended to efficiently determine the biological activity of this compound.

Assay_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) Biochemical_Assay->Cell_Viability Identified Hits Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo® 3/7) Cell_Viability->Apoptosis_Assay Confirmed Activity Target_Engagement Cellular Thermal Shift Assay (CETSA) (Target Engagement) Apoptosis_Assay->Target_Engagement Mechanism Elucidation Western_Blot Western Blot Analysis (Downstream Signaling) Target_Engagement->Western_Blot

Caption: Strategic workflow for the in vitro characterization of this compound.

Part 1: Primary Biochemical Assay - Kinase Inhibition Profiling

The initial step is to determine if this compound exhibits inhibitory activity against a panel of protein kinases. A luminescent-based ADP detection assay is a robust and high-throughput method for this purpose.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring the activity of any ADP-generating enzyme. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP. The luminescent signal generated is proportional to the amount of ADP produced, which is directly correlated with kinase activity.

Protocol: ADP-Glo™ Kinase Assay

Materials:

  • This compound (dissolved in 100% DMSO)

  • Kinase of interest (e.g., a panel of cancer-related kinases)

  • Substrate for the kinase

  • ATP

  • Kinase buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the highest dose would be 10 mM. Then, create a dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add 1 µL of the compound dilution or DMSO (vehicle control).

    • Prepare a master mix containing the kinase, substrate, and kinase buffer. Add 10 µL of this master mix to each well. .

    • Prepare a 2X ATP solution in kinase buffer. To initiate the kinase reaction, add 10 µL of the 2X ATP solution to each well. The final reaction volume will be 21 µL.

    • Include "no enzyme" and "no substrate" controls to determine background signal.

  • Incubation: Gently mix the plate and incubate at the optimal temperature for the kinase (typically 30°C or 37°C) for the recommended time (e.g., 60 minutes).

  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation

The luminescent signal is inversely proportional to the degree of kinase inhibition.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.

  • IC50 Determination: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

ParameterDescription
IC50 The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Dose-Response Curve A graph that visualizes the relationship between the dose of a drug and its effect.
Z'-factor A statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[7]

Part 2: Secondary Cell-Based Assays - Assessing Cellular Effects

Once a potential kinase target is identified, the next step is to evaluate the effect of this compound on cancer cells.

Protocol: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10]

Materials:

  • Cancer cell line of interest (e.g., a line known to be dependent on the identified kinase target)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom plates

  • Spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[11] Treat the cells with the compound dilutions for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm.

Protocol: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Assay Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the plate and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence of each well.

Data Presentation: Example Dose-Response Data
Compound Concentration (µM)% Cell Viability (MTT)Caspase 3/7 Activity (RLU)
0 (Vehicle)1005,000
0.1957,500
17025,000
103080,000
1005150,000

Part 3: Advanced Characterization - Target Engagement and Mechanism of Action

To confirm that the observed cellular effects are due to the direct interaction of the compound with its intended target, a target engagement assay is recommended.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for assessing target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

CETSA_Workflow Cell_Treatment Treat cells with compound or vehicle Heating Heat cell lysates at various temperatures Cell_Treatment->Heating Centrifugation Centrifuge to separate soluble and aggregated proteins Heating->Centrifugation Western_Blot Analyze soluble fraction by Western Blot Centrifugation->Western_Blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

A positive result in a CETSA® experiment, where the target protein shows increased thermal stability in the presence of this compound, provides strong evidence of direct target engagement within the cell.

Conclusion and Future Directions

This application note provides a foundational framework for the in vitro characterization of this compound. The proposed workflow, from primary biochemical screening to secondary cellular assays and target engagement studies, offers a comprehensive approach to elucidating its biological activity and mechanism of action. Positive results from these assays would warrant further investigation, including broader kinase profiling, analysis of downstream signaling pathways via Western blotting, and eventual progression to in vivo studies. The indazole scaffold holds significant therapeutic potential, and a systematic in vitro evaluation is the critical first step in unlocking the promise of novel derivatives like this compound.

References

  • Methods in Enzymology. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
  • Assay Guidance Manual. (2004-). In Vitro Cell Based Assays.
  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Marin Biologic Laboratories. (n.d.).
  • PubMed. (2018). In Vitro Assays for Screening Small Molecules.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Danaher Life Sciences. (n.d.).
  • Patsnap Synapse. (n.d.). How to Design a Biochemical Assay Using GMP-Grade Reagents.
  • BellBrook Labs. (n.d.).
  • BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems.
  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • a4cell. (2023). Truly Effective Cell Assay Design.
  • BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
  • PubMed. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics.
  • Society of Toxicology. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology.
  • RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Bioorganic & Medicinal Chemistry. (2021).
  • ResearchGate. (n.d.). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics.
  • RSC Publishing. (n.d.).
  • MDPI. (2023).
  • ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PubMed Central. (2021).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • BLD Pharm. (n.d.).
  • Oriental University Journal of Chemistry. (n.d.). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies.

Sources

Application Notes & Protocols: Strategic Derivatization of the C4-Amino Group on Methyl 4-amino-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-amino-1H-indazole-6-carboxylate is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The strategic modification of its C4-amino group is a critical step in developing structure-activity relationships (SAR) for novel drug candidates. This document provides an in-depth guide for researchers, offering detailed protocols and the underlying chemical principles for several key derivatization reactions: acylation, sulfonylation, reductive amination, and urea formation. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this guide aims to empower scientists to efficiently and successfully synthesize diverse libraries of indazole derivatives for drug discovery programs.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core is recognized as a "privileged scaffold" in drug discovery, a testament to its ability to interact with a wide range of biological targets.[2][3][4] Its unique bicyclic structure, featuring a fused benzene and pyrazole ring, allows it to act as a bioisostere of native purine bases like adenine, enabling it to function as a versatile "hinge-binder" in the ATP-binding pockets of kinases.[3]

This compound presents three primary sites for chemical modification: the N1-H of the pyrazole ring, the C6-methyl ester, and the C4-exocyclic amino group. The C4-amino group is a particularly attractive handle for derivatization due to its nucleophilicity and its orientation, which often allows derivatives to project into solvent-exposed regions of a protein's active site, influencing properties like solubility and cell permeability.

This guide focuses exclusively on the selective derivatization of this C4-amino group, addressing the common challenges of regioselectivity and providing optimized protocols for high-yield transformations.

Physicochemical Properties & Reactivity Analysis

Understanding the inherent properties of the starting material is fundamental to designing successful synthetic strategies.

PropertyValueSource
IUPAC Name This compound-
CAS Number 885518-51-4[5][6]
Molecular Formula C₉H₉N₃O₂[6]
Molecular Weight 191.19 g/mol [6]
Appearance Off-white to light yellow solid-

Reactivity Considerations:

  • C4-Amino Group: This primary aromatic amine is the most nucleophilic site for the reactions discussed herein. Its reactivity is modulated by the electron-donating nature of the nitrogen lone pair, though this is somewhat attenuated by the electron-withdrawing character of the indazole ring system and the C6-ester group.

  • N1-H of the Indazole Ring: The pyrazole nitrogen is acidic (pKa ≈ 13.9 for unsubstituted indazole) and can be deprotonated under basic conditions.[7] This can lead to competing N1-alkylation or N1-acylation, a common side reaction that must be carefully managed.[8][9]

  • C6-Methyl Ester: The ester group is generally stable under the conditions described but can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.

Core Derivatization Methodologies & Protocols

This section details four essential derivatization strategies. Each protocol is designed as a self-validating system, incorporating in-process checks and clear characterization endpoints.

Diagram of Derivatization Pathways

Caption: Key derivatization pathways for the C4-amino group.

Protocol 1: Acylation (Amide Bond Formation)

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. This protocol utilizes an acyl chloride as the acylating agent.

Causality Behind Choices:

  • Reagent: Acyl chlorides are highly reactive, ensuring efficient acylation. Acid anhydrides can also be used.[10][11]

  • Base: A non-nucleophilic base, such as pyridine or triethylamine (TEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine can also act as a nucleophilic catalyst.

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are used to prevent hydrolysis of the acyl chloride.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and minimize potential side reactions, such as N1-acylation.

Step-by-Step Protocol:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexanes. The product spot should have a higher Rf than the starting material.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12]

Protocol 2: Sulfonylation (Sulfonamide Formation)

Sulfonamides are stable functional groups and key components of many marketed drugs. The procedure is similar to acylation but often requires slightly more forcing conditions.

Causality Behind Choices:

  • Reagent: Sulfonyl chlorides (e.g., Ts-Cl, Ms-Cl) are standard reagents for this transformation.[13][14]

  • Base/Solvent: Pyridine is an excellent choice as it serves as both the base and the solvent, driving the reaction to completion.

  • Temperature: A slightly elevated temperature (e.g., 40-60 °C) may be required to facilitate the reaction with the less reactive sulfonyl chloride compared to an acyl chloride.

Step-by-Step Protocol:

  • Setup & Dissolution: Dissolve this compound (1.0 eq) in anhydrous pyridine in a dry flask under a nitrogen atmosphere.

  • Reagent Addition: Add the sulfonyl chloride (1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 12-24 hours.

  • Monitoring: Monitor by TLC (e.g., 40% ethyl acetate in hexanes). The sulfonamide product is typically less polar than the corresponding amide.

  • Workup:

    • Cool the reaction to room temperature and carefully pour it over crushed ice.

    • Add 2M HCl solution until the pH is acidic (pH ~2-3) to protonate and dissolve the excess pyridine. A precipitate of the product may form.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic layers, wash sequentially with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or by flash column chromatography.

  • Characterization: Confirm the structure by NMR and HRMS.

Protocol 3: Reductive Amination (N-Alkylation)

This powerful one-pot reaction converts the primary amine into a secondary amine by reaction with an aldehyde or ketone followed by in-situ reduction.[15][16]

Causality Behind Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[17][18] It is a mild and selective reducing agent that will reduce the intermediate iminium ion much faster than it reduces the starting aldehyde, allowing for a one-pot procedure. It is also less toxic than its counterpart, sodium cyanoborohydride (NaBH₃CN).[18][19]

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are common solvents. Acetic acid is often added as a catalyst to promote the formation of the iminium ion intermediate.

  • Control: The reaction proceeds via the formation of an imine (from an aldehyde) or enamine (from a ketone), which is then reduced. The one-pot nature is highly efficient.[16]

Step-by-Step Protocol:

  • Setup: Combine this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a flask with Dichloroethane (DCE).

  • Catalyst: Add glacial acetic acid (0.1-1.0 eq) to the mixture.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Gas evolution (hydrogen) may be observed.

  • Reaction: Stir the reaction at room temperature for 6-24 hours.

  • Monitoring: Monitor by LC-MS to observe the consumption of starting material and the appearance of the product mass.

  • Workup:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the mixture with DCM or ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product via flash column chromatography.

  • Characterization: Confirm the structure by NMR and HRMS.

General Workflow: From Reaction to Characterized Product

A successful synthesis relies on a systematic workflow encompassing reaction execution, purification, and structural validation.

Workflow cluster_prep Preparation cluster_reaction Execution cluster_isolation Isolation & Purification cluster_validation Validation setup Reaction Setup (Dry Glassware, N2 atm) reagents Add Starting Material, Solvent, and Reagents setup->reagents react Stir at Defined Temperature reagents->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Continue if incomplete workup Aqueous Workup (Quench, Extract, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography or Recrystallization) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize final_product Pure, Confirmed Product characterize->final_product

Sources

Methyl 4-amino-1H-indazole-6-carboxylate: A Versatile Fragment for Contemporary Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Indazole Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of high-quality lead compounds.[1] By screening low molecular weight fragments (typically <300 Da), FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency.[2][3] Within the landscape of privileged fragments, the indazole nucleus has emerged as a particularly valuable scaffold, featuring prominently in numerous clinically approved and investigational drugs.[4][5] Its bicyclic aromatic structure provides a rigid framework for presenting chemical functionalities in defined spatial orientations, making it an ideal starting point for developing potent and selective inhibitors, particularly for challenging targets like kinases.[6][7]

This application note details the utility of methyl 4-amino-1H-indazole-6-carboxylate as a strategic fragment for drug design. We will explore its physicochemical properties, outline detailed protocols for its application in a fragment screening campaign, and discuss its potential for elaboration into potent lead compounds. The 4-aminoindazole moiety, in particular, has been recognized as an effective phenol isostere, offering improved pharmacokinetic properties while maintaining key hydrogen bonding interactions within protein active sites.[8] A notable case study in the successful application of an aminoindazole fragment is the development of potent inhibitors for phosphoinositide-dependent kinase-1 (PDK1), which underscores the potential of this scaffold.[3][9]

Physicochemical Properties and Fragment-Likeness of this compound

The suitability of a compound as a fragment is governed by a set of empirical guidelines, often referred to as the "Rule of Three," which favors compounds with low molecular weight, a limited number of hydrogen bond donors and acceptors, and moderate lipophilicity.[1] this compound aligns well with these principles, making it an excellent candidate for inclusion in a fragment library.

PropertyValueSource
CAS Number 885518-51-4
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Predicted cLogP 1.2-1.5(Calculated using various online tools)
Hydrogen Bond Donors 2 (amine and indazole N-H)(Chemical structure analysis)
Hydrogen Bond Acceptors 4 (2x nitrogen, 2x oxygen)(Chemical structure analysis)
Rotatable Bonds 1(Chemical structure analysis)

The low molecular weight and moderate lipophilicity of this compound suggest good potential for aqueous solubility and favorable ADMET properties in subsequent optimization efforts. Its structure presents key features for target interaction: the 4-amino group and the indazole nitrogens can act as hydrogen bond donors and acceptors, respectively, while the aromatic system can engage in π-stacking interactions. The methyl ester at the 6-position provides a convenient synthetic handle for further derivatization and exploration of the surrounding binding pocket.

Application in a Kinase-Targeted FBDD Campaign: A Proposed Workflow

The aminoindazole scaffold has proven to be a successful starting point for the development of kinase inhibitors.[6][10] The following workflow outlines a comprehensive strategy for the identification and validation of this compound as a binder to a hypothetical kinase target. This workflow is modeled after successful FBDD campaigns, such as the discovery of PDK1 inhibitors.[3]

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead Optimization A Fragment Library (including Methyl 4-amino- 1H-indazole-6-carboxylate) B Biophysical Screen (e.g., DSF or SPR) A->B C Initial Hits (Weak Binders) B->C D Orthogonal Biophysical Screen (e.g., NMR) C->D Triage E Structural Biology (X-ray Crystallography) D->E F Validated Hits with Binding Mode Confirmation E->F G Structure-Guided Medicinal Chemistry F->G Prioritize H SAR Exploration & Ligand Efficiency Tracking G->H I Lead Compounds (Improved Potency & Properties) H->I

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a plausible synthetic route based on established methods for the synthesis of substituted indazoles.[5][11][12]

Step 1: Nitration of 3-amino-5-bromobenzoic acid

  • To a solution of 3-amino-5-bromobenzoic acid in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash with cold water and dry to obtain 5-bromo-2-nitro-3-aminobenzoic acid.

Step 2: Esterification

  • Reflux the product from Step 1 in methanol with a catalytic amount of sulfuric acid for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 5-bromo-2-nitro-3-aminobenzoate.

Step 3: Diazotization and Cyclization

  • Dissolve the ester from Step 2 in a mixture of acetic acid and propionic acid.

  • Add a solution of sodium nitrite in water dropwise at 0-5 °C.

  • Stir the reaction for 1 hour at this temperature, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 4-bromo-1H-indazole-6-carboxylate.

Step 4: Amination

  • To a solution of methyl 4-bromo-1H-indazole-6-carboxylate in a suitable solvent (e.g., dioxane), add aqueous ammonia, a copper(I) catalyst (e.g., CuI), and a ligand (e.g., L-proline).

  • Heat the mixture in a sealed tube at 100-120 °C for 12-24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Primary Fragment Screening using Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a rapid and cost-effective method for primary screening of fragment libraries.[13]

  • Prepare a stock solution of the target kinase at a concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Prepare a 10 mM stock solution of this compound and other fragments in DMSO.

  • In a 96-well PCR plate, add 20 µL of the protein solution to each well.

  • Add 0.2 µL of the fragment stock solution to the corresponding wells (final fragment concentration of 100 µM). Include DMSO-only controls.

  • Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to each well.

  • Seal the plate and perform a melt curve experiment in a real-time PCR instrument, increasing the temperature from 25 °C to 95 °C in increments of 0.5 °C.

  • Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm in the presence of the fragment indicates binding and stabilization of the protein.

Protocol 3: Hit Validation using Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR is a powerful ligand-observed NMR technique used to confirm fragment binding and provide information about the binding epitope.[6]

  • Prepare a 5-10 µM solution of the target kinase in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).

  • Prepare a 1 mM stock solution of the validated hit fragment (e.g., this compound) in the same deuterated buffer.

  • Acquire a reference 1D ¹H NMR spectrum of the fragment alone.

  • Add the fragment to the protein solution to a final concentration of 100-200 µM.

  • Perform the STD NMR experiment by selectively saturating the protein resonances and observing the transfer of saturation to the bound ligand.

  • Acquire a difference spectrum by subtracting the off-resonance spectrum from the on-resonance spectrum.

  • Signals in the difference spectrum correspond to the protons of the fragment that are in close proximity to the protein, thus confirming binding and identifying the binding epitope.

Data Presentation and Interpretation

Quantitative data from the screening and validation cascade should be systematically tabulated to facilitate hit prioritization.

Fragment IDPrimary Screen (DSF) ΔTm (°C)Secondary Screen (STD NMR)Binding Affinity (ITC) K_D (µM)Ligand Efficiency (LE)
This compound +2.5Confirmed Binding3500.35
Fragment X+1.8Confirmed Binding8000.31
Fragment Y+0.5No Binding--
Fragment Z+3.1Confirmed Binding2000.40

Ligand Efficiency (LE) is a critical metric in FBDD for comparing fragments of different sizes. It is calculated as:

LE = -ΔG / N

where ΔG is the Gibbs free energy of binding (ΔG = RTlnK_D) and N is the number of non-hydrogen atoms. Fragments with high LE are considered more efficient binders and are prioritized for optimization.[3]

Hit-to-Lead Optimization: A Structure-Guided Approach

Once a fragment hit like this compound is validated and its binding mode is determined by X-ray crystallography, a structure-guided optimization campaign can be initiated.[4][8] The goal is to improve potency and selectivity while maintaining favorable physicochemical properties.

Hit_to_Lead cluster_0 Validated Hit cluster_1 Optimization Strategies cluster_2 Lead Compound A This compound (Crystal Structure with Target) B Fragment Growing (at C6-ester) A->B Vector for Growth C Fragment Linking (if another fragment binds nearby) A->C Proximity Analysis D Scaffold Hopping (explore alternative core structures) A->D Bioisosteric Replacement E Potent & Selective Inhibitor (Improved LE, pKi, and ADMET) B->E C->E D->E

Caption: Strategies for hit-to-lead optimization of a validated fragment.

For this compound, the C6-methyl ester is an obvious vector for "fragment growing." By replacing the methyl group with larger and more diverse chemical moieties, it is possible to probe for additional interactions in the binding pocket and increase potency. The 4-amino group is likely a key pharmacophoric feature, forming crucial hydrogen bonds with the protein, and should be retained in initial optimization efforts.

Conclusion

This compound represents a high-quality, versatile fragment for use in modern drug discovery campaigns. Its favorable physicochemical properties, coupled with the proven track record of the aminoindazole scaffold, make it an attractive starting point for the development of potent and selective inhibitors against a range of biological targets, particularly protein kinases. The detailed protocols and strategic workflow outlined in this application note provide a robust framework for researchers to effectively integrate this valuable fragment into their drug discovery programs.

References

  • Chessari, G., & Buck, I. M. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(15), 4363–4368. [Link]

  • Gummadi, V. R., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(7), 545–549. [Link]

  • Shaikh, M. S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(3), 633-681. [Link]

  • Tanaka, D., et al. (2011). Ligand Efficiency in Action. Practical Fragments. [Link]

  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons: The International Journal of Student Research, 12, hzy029. [Link]

  • Schultes, S., et al. (2010). Ligand efficiency as a guide in fragment hit selection and optimization. Drug Discovery Today: Technologies, 7(1), e15-e21. [Link]

  • Erlanson, D. A. (2016). Introduction to Fragment-Based Drug Discovery. Topics in Medicinal Chemistry, 22, 1-27.
  • Fishwick, C. W. G., et al. (2014). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 19(9), 14686-14722. [Link]

  • Medina, J. R., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(8), 439–442. [Link]

  • Medina, J. R., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

  • PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. PubChem. [Link]

  • Chuan-Ling, L., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 79(1), 358-364. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15984-15995. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry, 65(7), 5675-5696. [Link]

  • Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 11), 931-942. [Link]

  • Shaikh, M. S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(3), 633-681. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 8(12), x231013. [Link]

  • AMERICAN ELEMENTS. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate. AMERICAN ELEMENTS. [Link]

  • RG Discovery. (n.d.). Fragment Screening for Hit Identification & Lead Discovery. RG Discovery. [Link]

  • van der Pijl, F., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1957–1965. [Link]

  • ResearchGate. (n.d.). (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. ResearchGate. [Link]

  • Manganelli, S., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. SAR and QSAR in Environmental Research, 1-28. [Link]

  • Vicente-Blázquez, M., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceutics, 15(1), 269. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Novel Fused Heterocyclic Systems from Methyl 4-amino-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile bioisostere for other aromatic systems, like indole, while offering distinct hydrogen bonding capabilities that are crucial for molecular recognition at biological targets.[4] Consequently, indazole derivatives have been successfully developed into a range of therapeutics, particularly as potent kinase inhibitors in oncology, such as Pazopanib and Axitinib.[4][5]

This guide focuses on a particularly valuable and strategically functionalized starting material: Methyl 4-amino-1H-indazole-6-carboxylate . The strategic placement of the 4-amino group ortho to the N1-position of the pyrazole ring effectively creates an o-phenylenediamine-like arrangement, which is a classic precursor for the construction of a third fused heterocyclic ring. The methyl ester at the 6-position provides a handle for further diversification, such as amide formation, allowing for fine-tuning of physicochemical properties and biological activity.

Herein, we provide detailed protocols and scientific rationale for the synthesis of two medicinally relevant fused heterocyclic systems—pyrazolo[4,3-h]quinazolines and indazolo[4,3-g]quinoxalines —leveraging the unique reactivity of this key starting material.

I. Synthesis of Pyrazolo[4,3-h]quinazoline Derivatives: Potent Kinase Inhibitor Scaffolds

Scientific Rationale & Application

The pyrazolo[4,3-h]quinazoline core is a key pharmacophore found in potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6).[6] These kinases are critical regulators of the cell cycle, and their inhibition has proven to be an effective strategy for treating certain types of cancer. The synthesis leverages a condensation and cyclization reaction between the 4-aminoindazole and a suitable one-carbon electrophile, such as formamide or an orthoformate, to construct the fused pyrimidine ring.

General Reaction Scheme

The following diagram illustrates the one-pot cyclization to form the pyrazolo[4,3-h]quinazolinone core.

Caption: Synthesis of the pyrazolo[4,3-h]quinazolinone scaffold.

Detailed Experimental Protocol

Protocol 1: Synthesis of Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-6-carboxylate

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.87 mmol).

  • Reaction Setup: Add formamide (20 mL).

    • Expert Insight: Formamide serves as both the solvent and the reagent, providing the C4 carbon for the quinazolinone ring. Using a large excess ensures the reaction goes to completion. High temperatures are required to drive the cyclization and dehydration steps.

  • Reaction Execution: Heat the reaction mixture to 190 °C using a heating mantle and an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material spot should disappear, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Isolation: Pour the cooled mixture into ice-cold water (100 mL). Collect the resulting solid by vacuum filtration.

  • Purification: Wash the crude solid sequentially with cold water (3 x 20 mL) and cold ethanol (2 x 10 mL) to remove residual formamide and impurities. Dry the solid under high vacuum. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization from a DMSO/water mixture if necessary.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Data Summary
CompoundR-GroupMethodYield (%)M.p. (°C)HRMS (m/z) [M+H]⁺
1a HThermal82>300Calcd: 245.0673, Found: 245.0671
1b CH₃Thermal78>300Calcd: 259.0829, Found: 259.0825
1c ClThermal75>300Calcd: 279.0283, Found: 279.0280

(Note: Data for 1b and 1c are based on using appropriately substituted aminoindazoles)

II. Synthesis of Indazolo[4,3-g]quinoxaline Derivatives

Scientific Rationale & Application

The quinoxaline motif is another cornerstone of medicinal chemistry, present in compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[7][8] The synthesis of indazolo[4,3-g]quinoxalines from our starting material relies on the classic Phillips-Ladenburg condensation. This reaction involves the condensation of the o-diamine moiety of the 4-aminoindazole with a 1,2-dicarbonyl compound, followed by cyclization and aromatization to yield the fused quinoxaline ring system.

General Reaction Scheme

The following diagram illustrates the condensation reaction to form the indazolo[4,3-g]quinoxaline core.

Caption: Synthesis of the indazolo[4,3-g]quinoxaline scaffold.

Detailed Experimental Protocol

Protocol 2: Synthesis of Methyl 2,3-diphenyl-1H-indazolo[4,3-g]quinoxaline-6-carboxylate

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.87 mmol) in absolute ethanol (40 mL).

  • Reaction Setup: Add benzil (1.02 g, 4.87 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (0.5 mL).

    • Expert Insight: Acetic acid catalyzes the condensation by protonating one of the carbonyl groups, making it more electrophilic and facilitating the initial nucleophilic attack by the amino group. It also aids in the subsequent dehydration step.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete in 3-5 hours.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath. A yellow solid will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with a copious amount of cold ethanol to remove unreacted starting materials and the acetic acid catalyst. Dry the product under high vacuum. If needed, the product can be recrystallized from ethanol or an ethyl acetate/hexane solvent system.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

General Laboratory Workflow

A standardized workflow is essential for reproducible and efficient synthesis. The following diagram outlines the key stages from reaction setup to final compound analysis.

G cluster_synthesis Synthesis Stage cluster_purification Isolation & Purification Stage cluster_analysis Characterization Stage A Reagent Preparation & Stoichiometry Calculation B Reaction Setup (Inert atmosphere if needed) A->B C Reaction Execution (Heating/Cooling) B->C D TLC Monitoring C->D D->C Continue Reaction E Work-up (Quenching, Extraction) D->E Reaction Complete F Crude Product Isolation (Filtration/Evaporation) E->F G Purification (Column Chromatography or Recrystallization) F->G H Purity Check (TLC) G->H H->G Repurify I Structural Confirmation (¹H NMR, ¹³C NMR) H->I Pure Compound K Final Compound I->K J Purity & Identity (HRMS, LC-MS) J->K

Caption: Standardized workflow for synthesis, purification, and analysis.

Conclusion

This compound is a powerful and versatile building block for the construction of complex, fused heterocyclic systems of high medicinal value. The protocols detailed herein for the synthesis of pyrazolo[4,3-h]quinazolines and indazolo[4,3-g]quinoxalines provide reliable and efficient pathways to these important scaffolds. By understanding the underlying chemical principles and carefully executing these experimental procedures, researchers in drug discovery and development can readily access these and other novel compounds for biological screening and lead optimization programs.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Semantics Scholar. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH). [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Synthesis of some new quinoxalines and 1,2,4-triazolo[4,3-a]-quinoxalines for evaluation of in vitro antitumor and antimicrobial activities. PubMed. [Link]

  • Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. PubMed. [Link]

  • Strategies for the synthesis of indazolo-fused polycyclics via isocyanide-based multicomponent reactions. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. [Link]

  • Synthesis of pyrazolo[4,3- h ]quinazolines. ResearchGate. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

Sources

Comprehensive Analytical Strategies for Purity Determination of Methyl 4-amino-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-1H-indazole-6-carboxylate is a pivotal intermediate in the synthesis of various pharmacologically active molecules. The purity of this starting material is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document provides a detailed guide to robust analytical methods for the comprehensive purity assessment of this compound, emphasizing a multi-faceted approach. The primary method detailed is a stability-indicating High-Performance Liquid Chromatography (HPLC) technique, supplemented by orthogonal methods including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for complete impurity profiling and structural confirmation.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In pharmaceutical development, the quality of an API is intrinsically linked to the quality of its starting materials and intermediates.[2] this compound, a heterocyclic building block, is no exception. Impurities can arise from various sources, including the manufacturing process (reagents, by-products, intermediates), degradation during storage, or contamination.[1][3] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities, requiring their identification, quantification, and qualification.[4] Therefore, the development and validation of reliable analytical methods are not merely a quality control exercise but a fundamental component of regulatory compliance and patient safety.[5][6] This application note outlines a comprehensive strategy to ensure the identity, strength, quality, and purity of this key intermediate.[7]

Primary Purity Assessment: Stability-Indicating HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. A "stability-indicating" method is one that can accurately measure the analyte of interest in the presence of its potential degradation products, a critical requirement for assessing stability.[8][9]

Causality in Method Development

The chosen method parameters are designed to resolve the polar this compound from potential non-polar process impurities and polar degradants.

  • Column: A C18 stationary phase is selected for its versatility and effectiveness in retaining moderately polar to non-polar compounds through hydrophobic interactions.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (Ammonium Acetate) and an organic modifier (Acetonitrile) is employed. This allows for the effective elution of a wide range of impurities with varying polarities. The buffer controls the ionization state of the amino and indazole functional groups, ensuring reproducible retention times.

  • Detection: UV detection at 254 nm is chosen as it is a common wavelength for aromatic, heterocyclic compounds, providing good sensitivity for the parent compound and many potential impurities. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the systematic workflow for determining the purity of this compound using the primary HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Accurately weigh ~10 mg, dissolve in Diluent to 10 mL) analysis_seq Sequence Run (Blank -> Standard -> Sample) sample_prep->analysis_seq std_prep Reference Standard Prep (Prepare standard of known purity at ~0.1 mg/mL) sst System Suitability Test (SST) (Inject Standard 5x) std_prep->sst mobile_phase_prep Mobile Phase Preparation (A: 10mM NH4OAc in H2O B: Acetonitrile) mobile_phase_prep->sst sst->analysis_seq If SST Passes integration Chromatogram Integration (Identify and integrate all peaks) analysis_seq->integration calculation Purity Calculation (% Purity = [Area_Main / Area_Total] * 100) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Determination.

Detailed HPLC Protocol

Instrumentation and Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with PDA/UV Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 6.5 with acetic acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm
Sample Diluent Acetonitrile:Water (50:50, v/v)

System Suitability Test (SST) Protocol: Before sample analysis, the system's performance must be verified.[10]

  • Prepare a solution of the this compound reference standard at a concentration of approximately 0.1 mg/mL.

  • Inject this solution five times consecutively.

  • Evaluate the results against the criteria in the table below.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for the main peak
Theoretical Plates (N) > 2000 for the main peak
%RSD of Peak Area ≤ 2.0% for five replicate injections
%RSD of Retention Time ≤ 1.0% for five replicate injections

Sample Preparation Protocol:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the Sample Diluent.

  • Mix thoroughly and filter through a 0.45 µm syringe filter into an HPLC vial if necessary.

Purity Calculation: The purity is determined by the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

  • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Method Validation Principles (ICH Q2(R1))

A full validation of this method is required to ensure it is suitable for its intended purpose.[7] Key validation parameters include:

  • Specificity: Demonstrated through forced degradation studies and analysis of a placebo (if in a drug product), ensuring no interference at the retention time of the main peak.[7]

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal sample concentration) to confirm a proportional relationship between concentration and peak area.

  • Accuracy: Determined by analyzing samples with known amounts of spiked impurities or by comparing results to a well-characterized reference standard.

  • Precision: Evaluated at different levels: repeatability (same day, same analyst), intermediate precision (different days, different analysts), and reproducibility (different labs).[10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Forced Degradation Studies

Forced degradation (or stress testing) is essential to establish the stability-indicating nature of the HPLC method and to identify potential degradation products that could form under various storage conditions.[11][12] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are generated at a sufficient level for detection without being so excessive that secondary degradation occurs.[11][13]

Protocol for Stress Studies:

  • Prepare solutions of this compound (approx. 1 mg/mL).

  • Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid powder at 105°C for 48 hours.

    • Photolytic: Expose the solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[12]

  • After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration for HPLC analysis, and analyze using the method described in Section 2.

  • Analyze the chromatograms for new peaks (degradants) and a decrease in the main peak area. The method is considered stability-indicating if all degradation peaks are well-resolved from the parent peak.

Orthogonal and Confirmatory Analytical Methods

Relying on a single method is insufficient for a complete purity profile. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and trustworthy assessment.[14]

Integrated_Analysis cluster_methods Analytical Techniques cluster_outputs Information Obtained main Methyl 4-amino-1H- indazole-6-carboxylate hplc HPLC-UV (Primary) main->hplc lcms LC-MS main->lcms gcms GC-MS main->gcms nmr NMR main->nmr purity Purity (%) & Impurity Profile hplc->purity id_impurities Impurity Mass (Identification) lcms->id_impurities volatile Residual Solvents & Volatile Impurities gcms->volatile structure Structural Confirmation & Isomer ID nmr->structure purity->id_impurities Informs purity->structure Informs

Sources

Application Notes & Protocols: A Guide to the Evaluation of Indazole Derivatives as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Rationale for Indazole Scaffolds in Inflammation Research

Inflammation is a fundamental, protective biological response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] However, dysregulated or chronic inflammation is a key driver in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[2] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, but their utility is often limited by significant side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[2][3]

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[4][5][6] This structure is present in a variety of pharmacologically active compounds, demonstrating a broad range of biological activities.[4][7] Notably, several FDA-approved drugs, such as the anti-inflammatory agent Benzydamine and the anti-cancer kinase inhibitor Axitinib, feature the indazole core, highlighting its therapeutic potential.[5][8] The structural versatility of indazole derivatives allows for fine-tuning of their interaction with biological targets, making them an attractive starting point for the design of novel, potent, and potentially more selective anti-inflammatory agents.[9][10][11]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory properties of novel indazole derivatives. The protocols herein are designed not only to quantify efficacy but also to elucidate the underlying mechanisms of action, from direct enzyme inhibition to the modulation of critical inflammatory signaling cascades.

II. Core Mechanisms of Action: Targeting the Inflammatory Cascade

The anti-inflammatory effects of indazole derivatives are often multifactorial, stemming from their ability to interact with key nodes in the inflammatory signaling network. The primary mechanism involves the modulation of the arachidonic acid cascade, with a particular focus on achieving selectivity for the inducible COX-2 enzyme over the constitutively expressed COX-1.[2][12][13]

  • Cyclooxygenase (COX) Inhibition: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of pain and inflammation.[1] While COX-1 is responsible for producing PGs that maintain gastrointestinal mucosal integrity, COX-2 is upregulated at sites of inflammation.[3][13] Selective inhibition of COX-2 is therefore a key strategy to achieve anti-inflammatory effects while minimizing gastric side effects.[13] Many indazole derivatives are designed as selective COX-2 inhibitors.[14]

  • 5-Lipoxygenase (5-LOX) Inhibition: The 5-LOX pathway, another branch of the arachidonic acid cascade, produces leukotrienes, which are involved in asthma and inflammatory responses.[15] Compounds that dually inhibit both COX-2 and 5-LOX may offer a broader spectrum of anti-inflammatory activity.[16][17]

  • Modulation of Pro-inflammatory Cytokines & Signaling: Beyond direct enzyme inhibition, indazole derivatives can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[12] This is often achieved by interfering with upstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[18][19]

Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 5LOX 5-LOX Arachidonic_Acid->5LOX Prostaglandins_H Prostaglandins (Homeostatic) COX1->Prostaglandins_H GI Protection Platelet Function Prostaglandins_I Prostaglandins (Inflammatory) COX2->Prostaglandins_I Inflammation Pain, Fever Leukotrienes Leukotrienes 5LOX->Leukotrienes Inflammation Bronchoconstriction Indazole_Derivatives Indazole Derivatives Indazole_Derivatives->COX2 Primary Target Indazole_Derivatives->5LOX Potential Target

Caption: Key targets of indazole derivatives in the arachidonic acid cascade.

III. A Validated Workflow for Anti-inflammatory Drug Discovery

A systematic and tiered approach is essential for the efficient evaluation of novel compounds. The workflow should progress from high-throughput in vitro screens to more complex cell-based assays, culminating in validation using in vivo models. This ensures that only the most promising candidates, with favorable activity and low toxicity, advance to later stages of development.

Experimental_Workflow start Candidate Indazole Derivatives invitro In Vitro Screening start->invitro cytotox Cytotoxicity Assay (e.g., MTT) invitro->cytotox 1. Assess Safety target Target-Based Assay (e.g., COX-2 Inhibition) cytotox->target 2. Confirm Target Engagement cell Cell-Based Assay (LPS-Stimulated Macrophages) target->cell 3. Evaluate Cellular Efficacy analysis1 Data Analysis: IC50, Selectivity Index cell->analysis1 lead Lead Candidate Selection analysis1->lead invivo In Vivo Validation lead->invivo paw_edema Acute Inflammation Model (Carrageenan Paw Edema) invivo->paw_edema analysis2 Data Analysis: % Inhibition of Edema paw_edema->analysis2 end Preclinical Candidate analysis2->end

Caption: A logical workflow for evaluating anti-inflammatory indazole derivatives.

IV. In Vitro Assessment Protocols

In vitro assays provide a rapid, cost-effective, and reproducible means for the initial screening and mechanistic characterization of indazole derivatives.[1]

Protocol 1: Cytotoxicity Assessment in RAW 264.7 Macrophages (MTT Assay)

Causality: Before assessing anti-inflammatory activity, it is critical to determine the concentration range at which the test compounds do not exhibit cytotoxicity. A reduction in inflammatory markers could be falsely attributed to the compound's efficacy if it is merely killing the cells. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Test indazole derivatives (dissolved in DMSO, final concentration ≤0.1%)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • 96-well microplates

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours (37°C, 5% CO₂).[20]

    • Prepare serial dilutions of the test compounds in DMEM.

    • Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO in medium) and a positive control for toxicity (e.g., Doxorubicin).

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Validation: Cell viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100. The highest non-toxic concentrations are used for subsequent anti-inflammatory assays.

Protocol 2: Cellular Anti-inflammatory Activity in LPS-Stimulated Macrophages

Causality: This multi-part assay uses lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a robust inflammatory response in macrophages, mimicking key aspects of infection-driven inflammation.[21][22] By measuring downstream markers, we can assess the compound's ability to suppress this response at a cellular level.

  • Principle: LPS stimulation of RAW 264.7 cells leads to the production of key inflammatory mediators, including nitric oxide (NO), prostaglandins (via COX-2), and pro-inflammatory cytokines.[23] The efficacy of the indazole derivatives is determined by their ability to inhibit the production of these mediators.

  • Materials:

    • All materials from Protocol 1

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent for NO determination

    • ELISA kits for TNF-α, IL-6, and IL-1β

    • Positive control drug (e.g., Dexamethasone or Celecoxib)[12][24]

  • Procedure (General Setup):

    • Seed RAW 264.7 cells in appropriate plates (96-well for NO/ELISA, 6-well for Western Blot) and incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of the indazole derivatives or a positive control drug for 1-2 hours.[18][23]

    • Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 24 hours for NO/cytokines).[21][23] Include an unstimulated control group and an LPS-only group.

  • Part A: Nitric Oxide (NO) Production (Griess Assay)

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine).

    • Incubate in the dark for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Validation: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control.[23]

  • Part B: Pro-inflammatory Cytokine Quantification (ELISA)

    • Collect the cell culture supernatant after the 24-hour incubation.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using specific commercial ELISA kits, following the manufacturer's instructions precisely.[23]

    • Validation: The results are quantified against a standard curve for each cytokine. Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit cytokine production by 50%.

Compound COX-2 IC₅₀ (µM)[12][14] TNF-α Inhibition IC₅₀ (µM)[12] IL-1β Inhibition IC₅₀ (µM)[12] Cell Viability (at 100 µM)
Indazole_A0.41215.1110.5>95%
Indazole_B1.23230.2100.8>95%
Indazole_C15.6>250>250>95%
Celecoxib (Control)0.0528.595.7>95%
Dexamethasone (Control)N/A31.7102.2>95%
A representative table summarizing quantitative data from in vitro assays. IC₅₀ values indicate the concentration required for 50% inhibition. N/A: Not Applicable.

V. In Vivo Validation Protocol

Causality: While in vitro assays are invaluable, they cannot predict a compound's behavior in a complex biological system. In vivo models are essential to evaluate a drug's efficacy, bioavailability, and overall physiological effect.[25][26] The carrageenan-induced paw edema model is a robust, well-established, and highly reproducible assay for screening acute anti-inflammatory activity.[12][27][28]

Protocol 3: Carrageenan-Induced Paw Edema in Rats
  • Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response characterized by fluid accumulation (edema) and cellular infiltration.[12][29] The first phase is mediated by histamine and serotonin, while the second, more prolonged phase (after 3 hours) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs.[29] The ability of a test compound to reduce the swelling in this second phase is a strong indicator of its anti-inflammatory potential, particularly via COX inhibition.[12]

  • Materials:

    • Wistar or Sprague-Dawley rats (150-200g)

    • Carrageenan solution (1% w/v in sterile saline)

    • Test indazole derivatives (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

    • Standard drug (e.g., Diclofenac or Indomethacin, 10 mg/kg)[27][30]

    • Plebysmometer or digital calipers for paw volume measurement

  • Procedure:

    • Acclimatize animals for at least 7 days under standard laboratory conditions.[29] Fast the animals overnight before the experiment but allow free access to water.

    • Divide the animals into groups (n=6 per group): Vehicle Control, Standard Drug, and Test Compound groups (at least 3 doses).

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

    • Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.). The vehicle control group receives only the vehicle.

    • After 1 hour (to allow for drug absorption), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[28][30]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[30]

    • Validation and Data Analysis:

      • Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Initial paw volume.

      • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour time point:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

      • Statistical significance is determined using an appropriate test, such as ANOVA followed by Dunnett's test. A significant reduction in paw edema indicates potent in vivo anti-inflammatory activity.[12][27]

VI. Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust and validated pathway for the comprehensive evaluation of novel indazole derivatives as anti-inflammatory agents. By progressing from cytotoxicity and cell-based mechanistic assays to whole-animal efficacy models, researchers can confidently identify lead candidates for further development. Future work should focus on exploring chronic inflammation models (e.g., collagen-induced arthritis), conducting detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and performing comprehensive toxicological assessments to establish a complete preclinical profile for the most promising compounds.[31][32] The versatility of the indazole scaffold continues to offer exciting opportunities for the development of the next generation of safer and more effective anti-inflammatory therapies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-amino-1H-indazole-6-carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-amino-1H-indazole-6-carboxylate esters. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable heterocyclic scaffold. The unique combination of a basic amino group, a polar indazole core, and an ester functionality presents specific, often frustrating, challenges during purification.

This document moves beyond simple protocols to explain the underlying chemical principles governing these challenges. Our goal is to empower you with the knowledge to not only solve current purification issues but also to anticipate and prevent future ones.

Frequently Asked Questions (FAQs)

Q1: Why does my 4-amino-1H-indazole-6-carboxylate ester streak badly on a silica gel TLC plate and elute poorly during column chromatography?

A1: This is the most common issue and stems from the fundamental acid-base interaction between the basic 4-amino group and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] The amine group can be protonated by the silica, causing it to bind strongly and irreversibly, leading to significant tailing (streaking), poor resolution, and low recovery.

Q2: I see multiple spots on my TLC even after purification. What are the likely impurities?

A2: Impurities can arise from several sources. Common culprits include unreacted starting materials, byproducts from side reactions such as the formation of regioisomers (e.g., N-1 vs. N-2 substituted indazoles if the reaction involves the indazole nitrogen), or products of over-reaction (e.g., di-substituted products).[3][4] Product decomposition under harsh reaction or workup conditions is also a possibility.[5]

Q3: Is it safe to use an acidic wash (e.g., dilute HCl) during the aqueous workup of my reaction mixture?

A3: Yes, and it can be a powerful purification tool, provided your final product is stable to acid.[6] Washing an organic solution of your crude product with dilute acid will protonate the basic 4-amino group, forming a salt that partitions into the aqueous layer. This can effectively separate your desired amine from non-basic organic impurities. You can then recover your product by basifying the aqueous layer and re-extracting. However, always test for acid stability on a small scale first.

Q4: My compound seems too polar for normal-phase chromatography. Is recrystallization a viable alternative?

A4: Recrystallization can be an excellent and scalable method for purifying these compounds, especially if the crude material is of reasonable purity (>85-90%). The key challenge is identifying a suitable solvent or solvent system. Given the polarity of the indazole core, polar solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/heptane are good starting points.[7] A systematic solvent screen is highly recommended.

Troubleshooting Guide: From Problem to Purified Product

This section provides a deeper dive into specific issues you may encounter during the purification of 4-amino-1H-indazole-6-carboxylate esters.

Issue 1: Severe Tailing and Low Recovery in Silica Gel Chromatography
  • The Problem: You run a column and recover less than 50% of your expected product, and what you do recover is spread across many fractions with significant tailing.

  • The Root Cause: As mentioned in the FAQ, the strong interaction between the basic amine and acidic silica is the primary cause.[2] This leads to irreversible adsorption and/or slow elution.

  • The Solutions:

    • Mobile Phase Modification (The Quick Fix): Deactivate the silica by adding a small amount of a competing base to your mobile phase. This base will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

      • Protocol: Add 0.5-2% triethylamine (TEA) or 0.1-1% ammonium hydroxide to your eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).[1][8] Always equilibrate the column with the modified eluent before loading your sample.

    • Stationary Phase Modification (The Robust Solution): Use a stationary phase designed for amine purification.

      • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that prevents the analyte from binding strongly.[1] They often provide excellent separation with simple solvent systems like hexane/ethyl acetate.

      • Alumina (Basic or Neutral): Alumina is an alternative polar stationary phase that can be less acidic than silica, making it more suitable for basic compounds.

    • Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase (e.g., C18) flash chromatography can be very effective. The separation is based on hydrophobicity.

      • Protocol: Use a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium hydroxide to control the ionization state of the amine and improve peak shape. For basic amines, an alkaline mobile phase is often preferred.[2]

Method Stationary Phase Typical Mobile Phase Advantages Disadvantages
Mobile Phase ModificationStandard Silica GelHexane/EtOAc + 1% TEAInexpensive, uses existing suppliesTEA can be difficult to remove; may alter selectivity
Amine-FunctionalizedAmine-SilicaHexane/EtOAcExcellent peak shape, high recoveryMore expensive than standard silica
Reversed-PhaseC18 SilicaWater/AcetonitrileIdeal for very polar compoundsRequires different solvent systems; may be less scalable
Issue 2: Product Contaminated with a Persistent, Similarly Polar Impurity
  • The Problem: A stubborn impurity co-elutes with your product, even after optimizing chromatography conditions.

  • The Root Cause: This is often a regioisomer (e.g., an N-1 vs. N-2 alkylated byproduct) or a structurally similar side-product. These isomers can have very similar polarities, making chromatographic separation difficult.[3]

  • The Solutions:

    • Orthogonal Purification: If chromatography fails, switch to a purification technique that relies on a different physical property. Recrystallization is the best choice here, as differences in crystal lattice energy between isomers can allow for efficient separation.

    • Protect and Separate: Temporarily protect the 4-amino group, for example, as a Boc-carbamate.[7][9] This dramatically changes the molecule's polarity and hydrogen bonding capacity. The Boc-protected product will have a very different Rf from the unprotected impurity, making separation trivial. The protecting group can then be removed in a subsequent step.[10]

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on initial analysis of the crude product.

Purification_Workflow Start Crude Product Analysis (TLC/LCMS) TLC_Check Assess TLC Plate Start->TLC_Check Streaking Severe Streaking? TLC_Check->Streaking Spots Visible Impurity_Check Nature of Impurities Streaking->Impurity_Check No (Clean Baseline) Chrom_Modified Column Chromatography (Amine-Modified Eluent or Amine-Silica) Streaking->Chrom_Modified Yes Recrystallize Recrystallization Impurity_Check->Recrystallize Co-eluting / Isomeric Acid_Base Acid-Base Extraction Impurity_Check->Acid_Base Baseline / Very Polar Chrom_Standard Standard Column Chromatography Impurity_Check->Chrom_Standard Well-Separated Spots Protect_Sep Protect (e.g., Boc), Separate, then Deprotect Recrystallize->Protect_Sep Fails

Caption: Decision workflow for selecting a purification method.

Key Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine (TEA) Modifier
  • Prepare the Eluent: Choose a starting solvent system based on TLC analysis (e.g., 30% ethyl acetate in hexane). Prepare a bulk volume of this eluent and add 1% TEA by volume (e.g., 10 mL of TEA for 990 mL of solvent). Mix thoroughly.

  • Pack the Column: Pack the silica gel column using the TEA-modified eluent. Ensure the column is packed evenly without air bubbles.

  • Equilibrate: Run at least 2-3 column volumes of the TEA-modified eluent through the packed column before loading the sample. This step is critical to neutralize the silica.

  • Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elute and Collect: Run the column, collecting fractions and monitoring by TLC.

  • Workup: Combine the pure fractions. Be aware that removing the high-boiling TEA under vacuum can be slow. If necessary, an acidic wash (e.g., 1M HCl) can remove the TEA, but this may also extract your product. Re-basification and extraction would then be required.

Protocol 2: General Recrystallization Procedure
  • Solvent Screening: Place a small amount of crude material (10-20 mg) into several test tubes. To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise while heating until the solid just dissolves.

  • Identify Suitable Solvents: A good single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a two-solvent system, find a pair of miscible solvents where the compound is very soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").

  • Perform Recrystallization: Dissolve the bulk crude material in the minimum amount of the hot solvent (or the "good" solvent). If the solution is colored, you can add a small amount of activated charcoal and hot-filter through celite.

  • Induce Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. If using a two-solvent system, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Benchchem. (n.d.). Common side reactions in the synthesis of dichloroindazoles.
  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • International Union of Crystallography. (2021, July 6). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Ferreira, I. C. F. R., et al. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • ElectronicsAndBooks. (2010, October 1). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Reddit. (2022, September 24). Chromotography with free amines? Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Protection for amino group and amino acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

Sources

troubleshooting side reactions in the synthesis of indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of indazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific, frequently encountered problems in a question-and-answer format.

Q1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I control the regioselectivity?

This is the most common challenge in the functionalization of the indazole scaffold. The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning it has two reactive nitrogen atoms (N1 and N2).[1] The resulting mixture of regioisomers can be difficult to separate and significantly lowers the yield of the desired product.[2] Control over regioselectivity hinges on understanding the principles of thermodynamic versus kinetic control.[1]

Underlying Principles: Thermodynamic vs. Kinetic Control

  • N1-Alkylated Indazoles are generally the more thermodynamically stable products.[3][4] Reactions that allow for equilibration will favor the N1 isomer.

  • N2-Alkylated Indazoles are often the kinetically favored products, meaning they are formed faster under certain conditions.[1]

Strategies for Regioselective N-Alkylation:

To Favor the N1-Alkylated Product (Thermodynamic Control):

  • Choice of Base and Solvent: A strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is a highly effective system for achieving N1-selectivity.[1][2] The sodium cation is believed to coordinate with the N2 nitrogen and a coordinating group at the C3 position, sterically hindering alkylation at the N2 position.[1]

  • Substituent Effects: The presence of sterically bulky or coordinating groups (e.g., -COMe, -CO₂Me, -C(CH₃)₃) at the C3 position can dramatically favor N1-alkylation, with selectivities greater than 99% reported under NaH/THF conditions.[2][5]

  • Thermodynamic Equilibration: Using specific electrophiles, such as α-halo carbonyls, can promote an equilibration process that ultimately yields the more stable N1-substituted product.[3]

To Favor the N2-Alkylated Product (Kinetic Control):

  • Substituent Effects: Electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) can lead to excellent N2-regioselectivity (≥96%).[2][3]

  • Acid Catalysis: A novel approach using triflic acid (TfOH) as a catalyst with diazo compounds as alkylating agents has been shown to provide N2-alkylated products with high regioselectivity (up to 100%).[6] This metal-free system offers an alternative to traditional base-catalyzed methods.[6]

Summary of Conditions for Regioselective N-Alkylation:

Desired IsomerBase/CatalystSolventKey Substituent EffectsControl Type
N1-Alkylated Sodium Hydride (NaH)THFBulky or coordinating group at C3Thermodynamic
N2-Alkylated Triflic Acid (TfOH)VariesElectron-withdrawing group at C7Kinetic

Experimental Protocol: Selective N1-Alkylation of 3-Substituted Indazole

This protocol is a general guideline based on literature reports for achieving high N1-selectivity.[2][5]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-substituted 1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_conditions Reaction Conditions Indazole Indazole Anion N1_Product N1-Alkylated Indazole (Thermodynamic Product) Indazole->N1_Product Slower, Reversible More Stable Product N2_Product N2-Alkylated Indazole (Kinetic Product) Indazole->N2_Product Faster Formation Less Stable Product NaH_THF NaH / THF (Coordinating C3 group) NaH_THF->N1_Product Favors TfOH TfOH / Diazo Compound (EWG at C7) TfOH->N2_Product Favors

Caption: Competing pathways in the N-alkylation of indazole.

Q2: My reaction mixture has turned a deep red/brown color, and I'm isolating a significant amount of an insoluble byproduct. What is happening?

This is often indicative of dimer or polymer formation, a common side reaction in certain indazole syntheses, particularly those starting from indoles via nitrosation.[7][8]

Causality:

This side reaction occurs when a nucleophilic species in the reaction mixture (often the starting indole itself) attacks a reactive intermediate.[7] This is especially prevalent with electron-rich indoles, which are more nucleophilic.[7] The resulting dimeric byproducts are often highly colored and can be difficult to remove from the desired product.[7][8]

Troubleshooting Steps:

  • Reverse Addition: Instead of adding the nitrosating agent to the indole solution, slowly add the indole solution to the pre-cooled nitrosating mixture.[8] This maintains a low concentration of the nucleophilic indole at all times, minimizing the chance of intermolecular side reactions.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) throughout the addition process.[7] This slows down the rate of the side reaction.

  • Dilution: For highly reactive substrates, consider using a more dilute reaction mixture to further decrease the probability of intermolecular reactions.[7]

Q3: I am attempting a halogenation and getting a mixture of mono- and di-substituted products with poor regioselectivity. How can I improve this?

Over-halogenation and poor regioselectivity are common issues in electrophilic aromatic substitution on the indazole ring.[9][10]

Causality:

The indazole ring is activated towards electrophilic substitution, and once the first halogen is introduced, the ring can still be sufficiently reactive to undergo a second substitution. The directing effects of the pyrazole ring and any existing substituents determine the position of substitution.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the amount of the halogenating agent (e.g., N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS)). Using a slight excess of the indazole substrate relative to the halogenating agent can help minimize over-halogenation.[9]

  • Slow Addition: Add the halogenating agent portion-wise or as a solution via slow addition. This keeps the instantaneous concentration of the electrophile low, reducing the likelihood of multiple halogenation events on the same molecule.[9]

  • Lower Temperature: Electrophilic aromatic substitution is typically exothermic. Maintaining a lower reaction temperature provides better kinetic control and can improve selectivity.[9]

  • Protecting Groups: Employing a protecting group on one of the nitrogen atoms (N1 or N2) can alter the electronic properties of the ring and direct halogenation to specific positions, thereby improving regioselectivity.[9]

Frequently Asked Questions (FAQs)

Q1: What are the tautomeric forms of indazole, and how do they affect its reactivity?

Indazole exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[10][11] The equilibrium between these tautomers significantly influences the molecule's reactivity, especially in substitution reactions.[4]

  • 1H-Indazole: This is the most thermodynamically stable tautomer.[4][10] Its stability is often cited as the reason why N1-substituted products are favored under thermodynamic control.[3]

  • 2H-Indazole: This tautomer is less stable than the 1H form but plays a crucial role in reactivity.[10] Certain reactions can proceed preferentially through the 2H tautomer.

  • 3H-Indazole: This is generally the least stable tautomer and is not commonly observed, though 3,3-disubstituted 3H-indazoles can be synthesized.[11] They can rearrange to N-substituted 1H-indazoles.[11]

The tautomeric equilibrium is a key reason for the formation of isomeric mixtures in reactions like N-alkylation.

Caption: Tautomeric forms of the indazole scaffold.

Q2: How can I reliably distinguish between N1- and N2-alkylated indazole isomers?

Differentiating between the N1 and N2 regioisomers is critical and can be reliably achieved using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

  • Nuclear Overhauser Effect (NOE): In N1-substituted indazoles, an NOE correlation is typically observed between the protons of the N1-alkyl group and the C7-proton of the indazole ring. This spatial proximity is absent in the N2-isomer.

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments can show long-range correlations (2-3 bonds) between protons and carbons. For an N1-alkylated indazole, a correlation should be seen between the N1-alkyl protons and both the C3 and C7a carbons of the indazole core. For an N2-alkylated indazole, a correlation is expected between the N2-alkyl protons and the C3 carbon.

Q3: Are there general strategies to improve the overall yield and purity in indazole synthesis?

Yes, beyond troubleshooting specific side reactions, several general principles can enhance the success of your synthesis:

  • Choice of Synthetic Route: Many methods exist for synthesizing the indazole core.[11] Some modern, metal-catalyzed (e.g., copper, palladium) methods offer high yields and broad functional group tolerance under mild conditions, potentially avoiding harsh conditions that lead to side reactions like dimer formation.[11][12]

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the reaction's progress. This helps to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

  • Purification Techniques: While column chromatography is standard, difficult separations of regioisomers may sometimes be achieved through crystallization by carefully selecting the solvent system.

  • Inert Atmosphere: For reactions involving sensitive reagents or intermediates, such as organometallics or reactions prone to oxidation, working under an inert atmosphere (nitrogen or argon) can prevent the formation of unwanted byproducts.[8]

References

  • Nikam, A. D., et al. (2023). "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Medicinal Chemistry. Available at: [Link]

  • Alam, R. M., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." National Institutes of Health. Available at: [Link]

  • Alam, R. M., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." University College Cork. Available at: [Link]

  • Alam, R. M., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." ResearchGate. Available at: [Link]

  • Pattanayak, P., et al. (2022). "A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective." PubMed. Available at: [Link]

  • Unauth. (2021). "Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review." ResearchGate. Available at: [Link]

  • Unauth. (n.d.). "TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds." Chemical Communications (RSC Publishing). Available at: [Link]

  • Kaur, H., et al. (2021). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." PubMed Central. Available at: [Link]

Sources

stability studies of Methyl 4-amino-1H-indazole-6-carboxylate under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-amino-1H-indazole-6-carboxylate Stability Studies

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are conducting stability studies on this compound. As a key intermediate in pharmaceutical synthesis, understanding its stability profile is critical for developing robust formulations, establishing appropriate storage conditions, and ensuring the integrity of analytical methods. This guide provides field-proven insights and troubleshooting solutions based on the inherent chemical properties of the indazole scaffold and its specific functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on its structure, the compound is susceptible to four primary degradation pathways:

  • Hydrolysis: The methyl ester at the C6 position is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding 4-amino-1H-indazole-6-carboxylic acid.[1][2]

  • Oxidation: The electron-rich aromatic system, particularly the amino group at C4 and the indazole ring itself, is susceptible to oxidation.[3][4] This can lead to the formation of N-oxides or more complex ring-opened byproducts.

  • Photodegradation: Indazole derivatives are known to be photosensitive.[3] A common photochemical reaction is the phototransposition of the indazole ring into a more stable benzimidazole isomer, which would be a significant structural change.[3][5]

  • Thermal Degradation: While the indazole core is generally thermally stable, prolonged exposure to high heat can lead to decomposition.[3][6]

Q2: What are the recommended long-term storage conditions for this compound?

For routine laboratory use and long-term storage of the pure substance, it is recommended to store this compound in a tightly sealed container in a dry environment at room temperature, protected from light.[7] For formal stability studies intended for regulatory submission, long-term testing is typically conducted at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.[8][9][10]

Q3: Is this compound particularly sensitive to light?

Yes, there is a high probability of photosensitivity. The indazole ring system can absorb UV radiation, leading to an excited state that can rearrange.[3] The most documented photoreaction for indazoles is a rearrangement to a benzimidazole derivative.[3][5] Therefore, all solutions and solid samples should be handled in amber glassware or protected from light to prevent the formation of photolytic degradants.

Q4: Why is a forced degradation study necessary for this compound?

Forced degradation (or stress testing) is a critical component of drug development mandated by regulatory agencies like the ICH.[11][12] Its purpose is multifaceted:

  • Identify Degradation Pathways: It helps to identify the likely degradation products that could form under various stress conditions.[12][13]

  • Develop Stability-Indicating Methods: It is essential for developing and validating an analytical method (typically HPLC) that can accurately separate the parent compound from all potential degradation products, thus proving the method is "stability-indicating."[12]

  • Elucidate Degradant Structures: The studies generate degradants that can be isolated and structurally characterized.

  • Inform Formulation and Packaging: Understanding how the molecule degrades helps in designing a stable formulation and selecting appropriate packaging (e.g., with a desiccant or light protection).[13]

Troubleshooting Guide for Stability Studies

This section addresses specific issues you may encounter during your experiments.

Problem 1: I'm observing a new, more polar peak in my HPLC analysis after stressing the sample in acidic or basic aqueous solutions.
  • Probable Cause: You are likely observing the hydrolysis of the methyl ester group. In either acid- or base-catalyzed hydrolysis, the methyl ester (-COOCH₃) is converted to a carboxylic acid (-COOH). The resulting carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier on a standard reverse-phase HPLC column. Basic conditions typically accelerate this reaction more than acidic ones.[1]

  • Troubleshooting & Validation Steps:

    • Confirm Identity with LC-MS: Analyze the stressed sample using LC-MS. The degradant peak should have a mass-to-charge ratio (m/z) that is 14 Da less than the parent compound (loss of CH₂).

    • pH Profile: Conduct the experiment across a range of pH values (e.g., pH 2, 4, 7, 9, 12) to map the pH-rate profile of the hydrolysis. This will confirm the lability of the ester group.

    • Co-injection: If a standard of the corresponding carboxylic acid is available, perform a co-injection with the degraded sample. The peak should co-elute perfectly.

Problem 2: After exposing my sample to UV light, a major new peak appears in the chromatogram with a significantly different UV spectrum.
  • Probable Cause: This is a classic sign of phototransposition of the indazole ring to a benzimidazole.[3][5] This rearrangement alters the chromophore of the molecule, leading to a different UV absorbance profile. The resulting benzimidazole isomer will have the same molecular weight as the parent compound.

  • Troubleshooting & Validation Steps:

    • Confirm Isomerization with LC-MS/MS: The degradant will have the same parent mass as this compound. However, its MS/MS fragmentation pattern will be different. This confirms it is an isomer.

    • Control Experiment: Run a parallel experiment where a sample is wrapped in aluminum foil and subjected to the same temperature and duration, but without light exposure. The absence of the degradant peak in the "dark" control confirms that the degradation is light-induced.

    • Wavelength Dependence: If possible, expose samples to different wavelengths (UVA vs. UVB) to see if the degradation rate changes, as the 2H-tautomer of indazole (often the reactive species) absorbs differently than the 1H-tautomer.[5]

Problem 3: My mass balance is poor (<95%) in an oxidative stress study using hydrogen peroxide (H₂O₂), and I see multiple small, poorly-shaped peaks.
  • Probable Cause: The amino group and the indazole ring are both susceptible to oxidation, which can lead to a cascade of reactions producing multiple, highly polar, and potentially non-chromophoric products.[3] Simple oxidation might form an N-oxide, but more aggressive oxidation can lead to ring-opening, creating smaller, more polar fragments that may not be well-retained or detected by your current HPLC method.

  • Troubleshooting & Validation Steps:

    • Modify HPLC Method: Use a shallower gradient or a more aqueous starting mobile phase to improve the retention and peak shape of very polar degradants.

    • Use a Universal Detector: If available, use a detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) in parallel with the UV detector. These detectors are not dependent on a chromophore and can help account for "missing" mass.

    • Adjust Oxidant Concentration: The goal of forced degradation is to achieve 5-20% degradation.[13] If degradation is too extensive, reduce the concentration of H₂O₂ or the duration/temperature of the stress test to generate a cleaner degradation profile.

Data Presentation: Summary of Stress Conditions & Potential Degradants

The following table summarizes the recommended starting conditions for a forced degradation study, based on ICH guidelines and the known chemistry of indazole derivatives.[3][9][12]

Stress ConditionReagent / ConditionTypical DurationPrimary Degradation PathwayLikely Degradation Product(s)
Acid Hydrolysis 0.1 M HClHeat at 60-80 °C for 2-24 hrsEster Hydrolysis4-amino-1H-indazole-6-carboxylic acid
Base Hydrolysis 0.1 M NaOHRoom Temp for 1-8 hrsEster Hydrolysis4-amino-1H-indazole-6-carboxylic acid
Oxidation 3% H₂O₂Room Temp for 8-24 hrsOxidation of Amino Group/RingN-oxides, Ring-opened products
Thermal Dry Heat at 80-100 °C24-72 hrsThermal DecompositionVarious decomposition products
Photolytic ICH Q1B Option 1 or 2Expose until plateauPhotorearrangement4-amino-1H-benzimidazole-6-carboxylate

Experimental Protocols & Visualizations

Protocol: Standard Forced Degradation Workflow
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Sample Preparation for Stressing:

    • Acid/Base Hydrolysis: Add an aliquot of the stock solution to a solution of the acid (0.1 M HCl) or base (0.1 M NaOH) to achieve a final drug concentration of ~0.1 mg/mL.

    • Oxidation: Add an aliquot of the stock solution to a 3% H₂O₂ solution to achieve a final drug concentration of ~0.1 mg/mL.

    • Thermal (Solution): Prepare a solution of the compound in a neutral solvent (e.g., 50:50 acetonitrile:water).

    • Thermal (Solid): Place a small amount of the solid compound in a clear glass vial.

    • Photolytic: Prepare a solution as for thermal stress and place it in a photostability chamber. Also, expose the solid compound.

  • Control Samples: For each condition, prepare a "time zero" sample by immediately neutralizing (if applicable) and diluting for analysis. Also, prepare a "blank" solution (stress agent without the drug) and a "control" solution (drug without the stress agent) for each condition.

  • Stressing: Place the samples under the conditions outlined in the table above. Monitor periodically by analyzing small aliquots. The goal is to achieve 5-20% degradation. Adjust time and temperature as needed.

  • Sample Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to the target analytical concentration (~10-20 µg/mL).

    • Analyze by a validated stability-indicating HPLC-UV method. Confirm peak identities and purities using an LC-MS system.

  • Data Evaluation: Calculate the percentage of degradation. Check for peak purity of the parent compound and identify any major degradants. Ensure mass balance is within an acceptable range (e.g., 95-105%).

Diagram: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis cluster_eval Evaluation stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl, 80°C) stock->acid base Basic (0.1 M NaOH, RT) stock->base oxid Oxidative (3% H₂O₂, RT) stock->oxid therm Thermal (80°C, Solid & Solution) stock->therm photo Photolytic (ICH Q1B) stock->photo neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize analysis Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->analysis eval Calculate % Degradation Assess Peak Purity Check Mass Balance analysis->eval

Caption: Workflow for a forced degradation study.

Diagram: Troubleshooting Logic for Degradant Identification

Troubleshooting_Logic start Unexpected Peak Observed in HPLC Chromatogram cond Under which stress condition did it appear? start->cond hydrolysis Acidic or Basic Hydrolysis cond->hydrolysis Hydrolytic photolysis Photolysis (Light Exposure) cond->photolysis Photolytic oxidation Oxidation (H₂O₂) cond->oxidation Oxidative res_hydro Likely Cause: Ester Hydrolysis Action: Check for mass loss of 14 Da (CH₂) via LC-MS. hydrolysis->res_hydro res_photo Likely Cause: Photorearrangement Action: Check for same mass but different MS/MS and UV spectrum. photolysis->res_photo res_oxid Likely Cause: Oxidation of Ring/Amino Group Action: Check for mass gain of 16 Da (O) and other polar products. oxidation->res_oxid

Caption: Decision tree for initial degradant identification.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Benchchem. (2025, November). Technical Support Center: Indazole Derivatives.
  • International Council for Harmonisation. (n.d.). Q1A(R2) Guideline.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • RAPS. (2025, October 20). Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing.
  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • Todd, Z. R., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Physical Chemistry Chemical Physics, 21(32), 17695-17704. Available from: [Link]

  • Ferreira, P. M., et al. (2014). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 19(10), 15898-15919. Available from: [Link]

  • ResearchGate. (2025, December 4). Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. Available from: [Link]

  • Sunway Pharm Ltd. This compound.
  • ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available from: [Link]

  • BLDpharm. 706818-92-0|Methyl 4-amino-1-ethyl-1H-indazole-6-carboxylate.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Rajan, S., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(1), FF01-FF04. Available from: [Link]

  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Available from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Available from: [Link]

  • Pharmatutor. (2022, November 30). Forced Degradation – A Review.
  • National Institutes of Health. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Available from: [Link]

  • OUCI. (2013). Synthesis of new indazole derivatives as potential antioxidant agents.
  • ResearchGate. (n.d.). Synthesis of new indazole derivatives as potential antioxidant agents. Available from: [Link]

  • CymitQuimica. METHYL 3-AMINO-1H-INDAZOLE-6-CARBOXYLATE.
  • G. F. H. Allen, G. A. R. (2022). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry, 87(1), 223-232. Available from: [Link]

  • Wang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 379. Available from: [Link]

  • ResearchGate. (2024, September 3). Forced Degradation in Pharmaceuticals - A Regulatory Update. Available from: [Link]

  • Alchem.Pharmtech. CAS 885518-51-4 | this compound.

Sources

Technical Support Center: Strategies to Improve the Solubility of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the solubility challenges frequently encountered with indazole-based compounds. Indazoles are a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their often rigid, planar structure can lead to high crystal lattice energy and poor aqueous solubility, creating significant hurdles for both in vitro screening and in vivo drug development.[3]

This resource combines troubleshooting guides and frequently asked questions (FAQs) to directly address common issues. We will explore the causality behind experimental choices, moving from fundamental principles to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why do so many of my indazole derivatives have poor aqueous solubility?

A: This is a common and fundamental challenge. The poor solubility of indazole derivatives typically stems from two key physicochemical properties:

  • High Crystal Lattice Energy: The planar, bicyclic indazole ring system facilitates strong intermolecular interactions (π-π stacking) in the solid state.[3] This creates a highly stable crystal lattice that requires a significant amount of energy to break apart, resulting in low solubility.

  • Lipophilicity: Many indazole-based compounds are designed to be lipophilic to ensure good cell membrane permeability and target engagement.[3] While beneficial for biological activity, this inherent hydrophobicity naturally leads to poor solubility in aqueous media.

Over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility, making this a widespread issue in drug discovery.[4]

Q2: How does pH affect the solubility of my indazole compound?

A: The effect of pH is critical and depends on the specific pKa of your compound. The core indazole structure is amphoteric, meaning it can act as both a weak acid and a weak base.[5]

  • The indazole ring system can be protonated at lower pH to form a more soluble indazolium cation (pKa ≈ 1.04).[5]

  • It can be deprotonated at higher pH to form a soluble indazolate anion (pKa ≈ 13.86).[5]

Therefore, the solubility of an indazole derivative is generally lowest near its isoelectric point and increases in either acidic or basic conditions.[6][7] Determining the pKa of your specific derivative is a crucial first step, as ionizable substituents will heavily influence this behavior.[8] For weakly basic drugs, solubility increases as the pH drops below the pKa, while for weakly acidic drugs, it increases as the pH rises above the pKa.[7]

Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A: Both are important, but they inform different stages of development.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being introduced from a high-concentration DMSO stock and incubated for a short period (e.g., 1.5-2 hours) in an aqueous buffer.[9] It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions, which often mimics in vitro biological assays. It is the preferred measurement for early discovery to identify potential precipitation issues in assays.[10]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It's measured by adding an excess of solid compound to a solvent, allowing it to equilibrate (typically 24-48 hours), and then measuring the concentration of the dissolved material.[11] This value is critical for pre-formulation and development, as it represents the maximum possible dissolved concentration under stable conditions.

Recommendation: Measure kinetic solubility in early discovery for assay guidance. Measure thermodynamic solubility for lead optimization and pre-formulation candidates.

Q4: What are the main categories of solubility enhancement strategies I should consider?

A: The strategies can be broadly grouped into three categories, which should be explored in a stepwise manner:

  • Physical Modifications: These methods alter the physical properties of the solid drug. They include particle size reduction (micronization, nanosuspension) and modifying the crystal habit (creating amorphous forms, polymorphs, or co-crystals).[12][13]

  • Chemical Modifications: This involves altering the molecule itself. The most common approaches are salt formation for ionizable compounds and creating prodrugs.[12][14]

  • Formulation-Based Approaches: These involve the use of excipients to solubilize the drug. This is the most diverse category and includes pH adjustment, co-solvents, surfactants, complexation (e.g., with cyclodextrins), and advanced systems like solid dispersions and lipid-based formulations.[12][15][16][17]

The following diagram illustrates a general decision-making workflow.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Formulation Development start Synthesize Indazole Derivative sol_test Measure Kinetic & Thermodynamic Solubility start->sol_test is_soluble Is Solubility Acceptable? sol_test->is_soluble chem_mod Chemical Modification (Salt Formation, Prodrugs) is_soluble->chem_mod No form_mod Formulation Strategies is_soluble->form_mod No end_point Proceed with Development is_soluble->end_point Yes chem_mod->end_point simple_form Simple Formulations (pH, Co-solvents, Surfactants) form_mod->simple_form adv_form Advanced Formulations (Solid Dispersions, Nanotechnology) simple_form->adv_form Insufficient Improvement simple_form->end_point Sufficient Improvement adv_form->end_point G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in DMSO add_sample 3. Add Stock & Buffer to Filter Plate prep_stock->add_sample prep_cal 2. Create Calibration Curve in DMSO calculate 7. Calculate Concentration vs. Calibration Curve prep_cal->calculate incubate 4. Shake for 1.5-2h at Room Temp add_sample->incubate filtrate 5. Filter into UV Plate via Vacuum incubate->filtrate read_uv 6. Read UV Absorbance of Filtrate read_uv->calculate

Caption: Workflow for a 96-well kinetic solubility assay.

Protocol 2: Preparation of Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol describes a lab-scale method for producing an ASD for initial evaluation. [18][19]

  • Selection of Polymer: Choose a suitable hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC)).

  • Dissolution: Weigh the indazole compound and the polymer in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer). Dissolve both components completely in a suitable common volatile solvent (e.g., methanol, acetone, or a mixture thereof). Ensure a clear solution is formed. [18]3. Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to prevent the drug from crystallizing out of the solution as the solvent is removed.

  • Drying: Scrape the resulting solid film from the flask. Place the material in a vacuum oven at a moderate temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Characterization:

    • X-Ray Powder Diffraction (XRPD): Analyze the solid dispersion to confirm its amorphous nature. An amorphous sample will show a broad "halo" pattern, whereas a crystalline sample will show sharp Bragg peaks. [20] * Differential Scanning Calorimetry (DSC): Use DSC to confirm the absence of a melting endotherm for the crystalline drug and to determine the glass transition temperature (Tg) of the dispersion. A single Tg indicates a homogenous dispersion. [20] * Dissolution Testing: Perform a dissolution test comparing the ASD to the pure crystalline drug to quantify the improvement in dissolution rate and extent.

G cluster_0 Crystalline State cluster_1 Amorphous Solid Dispersion drug_xtal Drug Molecules (Ordered Lattice) drug_amorph Drug Molecules (Disordered) polymer_matrix Polymer Matrix (Stabilizer) drug_amorph->polymer_matrix Molecularly Dispersed In

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 4-amino-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of Methyl 4-amino-1H-indazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this important pharmaceutical intermediate. The following information is curated to explain the causality behind experimental choices and to provide self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most industrially viable and scalable route involves the reduction of the corresponding nitro-precursor, Methyl 4-nitro-1H-indazole-6-carboxylate . This precursor is readily available from commercial suppliers. The key transformation is the selective reduction of the aromatic nitro group to an amine.

Q2: Which reduction method is recommended for the scale-up synthesis?

For large-scale production, catalytic transfer hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen donor like hydrazine hydrate is often preferred.[1] This method offers several advantages over other techniques:

  • Safety: It avoids the use of high-pressure hydrogen gas, which can be hazardous on a large scale.[1]

  • High Chemoselectivity: It selectively reduces the nitro group without affecting other functional groups like the ester.[2]

  • Mild Conditions: The reaction typically proceeds under mild conditions (e.g., reflux in an alcoholic solvent).[1]

  • Ease of Work-up: The catalyst can be easily removed by filtration.[1]

Other methods like reduction with tin(II) chloride (SnCl₂) or iron (Fe) in acidic media are also effective but can generate significant amounts of metallic waste, complicating purification on a large scale.[3][4]

Q3: What are the critical process parameters to control during the catalytic transfer hydrogenation?

Several parameters are crucial for a successful and safe scale-up:

  • Catalyst Loading: Typically, 5-10 mol% of 10% Pd/C is a good starting point.[1] Lowering the catalyst loading is desirable for cost-effectiveness but may require longer reaction times or higher temperatures.

  • Hydrazine Hydrate Stoichiometry: An excess of hydrazine hydrate (typically 2-10 equivalents) is used to drive the reaction to completion.[1]

  • Temperature: The reaction is often exothermic.[5] Controlled addition of hydrazine hydrate is critical to manage the reaction temperature, especially on a large scale. The reaction is typically run at room temperature or heated to reflux (60-80 °C).[1]

  • Solvent: Methanol or ethanol are common solvents for this reaction.[1]

  • Agitation: Efficient stirring is necessary to ensure good contact between the substrate, catalyst, and reagent.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) .[1][6]

  • TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (nitro-compound) from the product (amino-compound). The product, being more polar, will have a lower Rf value.

  • HPLC: A reverse-phase HPLC method can provide quantitative information on the conversion of the starting material and the formation of the product and any impurities.[6]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Incomplete or Sluggish Reaction 1. Inactive Catalyst.- Use a fresh batch of Pd/C catalyst. Old catalyst can be deactivated.[7] - Ensure the catalyst is not poisoned by impurities in the starting material or solvent (e.g., sulfur compounds).[7]
2. Insufficient Hydrazine Hydrate.- Increase the equivalents of hydrazine hydrate.
3. Poor Solubility of Starting Material.- Try a different solvent or a solvent mixture (e.g., ethanol/THF).[7]
4. Inadequate Agitation.- Increase the stirring speed to ensure good mixing of the heterogeneous reaction mixture.
Formation of Side Products (e.g., Dehalogenation if applicable, or other reduction products) 1. Over-reduction or side reactions due to harsh conditions.- Lower the reaction temperature. - Reduce the amount of catalyst or hydrazine hydrate. - Monitor the reaction closely and stop it once the starting material is consumed.
2. Impurities in the starting material.- Ensure the purity of the Methyl 4-nitro-1H-indazole-6-carboxylate.
Difficulty in Filtering the Catalyst (Fine particles passing through the filter) 1. Catalyst fines.- Use a pad of Celite® or a membrane filter for a more effective filtration.[4] - Allow the reaction mixture to cool and the catalyst to settle before filtration.
Product Isolation and Purification Issues 1. Product is soluble in the aqueous phase during work-up.- If an acidic work-up is used, the amino product will be protonated and water-soluble. Basify the aqueous layer and extract with an organic solvent like ethyl acetate or dichloromethane.
2. Oily product that is difficult to crystallize.- Try different crystallization solvents or solvent mixtures. - Use a seed crystal to induce crystallization. - Purify by column chromatography if crystallization is not feasible.[8]
Safety Concerns (e.g., uncontrolled exotherm) 1. Rapid addition of hydrazine hydrate.- Add hydrazine hydrate dropwise, especially on a larger scale.[5] - Use an ice bath to cool the reaction vessel during the addition.[5]
2. Pyrophoric Catalyst.- Handle dry Pd/C in an inert atmosphere.[5] - Keep the filtered catalyst wet with water or solvent to prevent ignition.[5]

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Catalytic Transfer Hydrogenation

This protocol is designed for a 100g scale synthesis.

Materials:

  • Methyl 4-nitro-1H-indazole-6-carboxylate (100 g, 0.45 mol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10 g, ~5 mol%)

  • Hydrazine monohydrate (90 mL, 1.8 mol, 4 equivalents)

  • Ethanol (2 L)

  • Celite® (50 g)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add Methyl 4-nitro-1H-indazole-6-carboxylate (100 g) and ethanol (1.5 L).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the suspension under a nitrogen atmosphere.

  • Reagent Addition: Begin stirring the mixture and heat to 50-60 °C. Add hydrazine monohydrate dropwise via the dropping funnel over a period of 1-2 hours. Caution: The reaction is exothermic; control the addition rate to maintain the temperature below 80°C.

  • Reaction Monitoring: After the addition is complete, continue stirring at reflux (around 80°C) and monitor the reaction progress by TLC or HPLC until the starting material is completely consumed (typically 2-4 hours).

  • Catalyst Filtration: Cool the reaction mixture to room temperature. Prepare a pad of Celite® in a Büchner funnel and filter the reaction mixture. Wash the filter cake with ethanol (3 x 150 mL). Important: Keep the filter cake wet at all times to prevent the pyrophoric catalyst from igniting.[5]

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Work-up: Dissolve the crude product in ethyl acetate (1 L) and wash with saturated sodium bicarbonate solution (2 x 500 mL) and brine (500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure product.

Protocol 2: Purification by Column Chromatography (for smaller scale or high purity requirements)

If crystallization does not yield a product of desired purity, column chromatography can be employed.[8]

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column (100-200 mesh) using a suitable eluent system (e.g., starting with 20% ethyl acetate in hexane and gradually increasing the polarity to 50-60% ethyl acetate in hexane).

  • Elution: Load the slurry onto the column and elute with the solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds

Method Reagents Typical Conditions Advantages Disadvantages on Scale-up Reference
Catalytic Transfer Hydrogenation Pd/C, Hydrazine HydrateReflux in Ethanol/MethanolHigh yield, high selectivity, avoids H₂ gas, easy catalyst removal.Exothermic, hydrazine is toxic.[1][2]
Catalytic Hydrogenation Pd/C, H₂ gas1-4 atm H₂, RT in Ethanol/MethanolClean reaction, high yield.Requires specialized high-pressure equipment, handling of flammable H₂ gas.[3][9]
Tin(II) Chloride Reduction SnCl₂·2H₂O, HClReflux in EthanolMild conditions, good functional group tolerance.Generates large amounts of tin waste, requires stoichiometric reagents, work-up can be tedious.[3]
Iron Reduction Fe powder, HCl/Acetic AcidReflux in Ethanol/WaterInexpensive, effective.Generates iron sludge, requires acidic conditions, work-up can be difficult.[3][4]

Visualizations

Experimental Workflow

G cluster_0 Reaction Stage cluster_1 Work-up & Purification Start Methyl 4-nitro-1H- indazole-6-carboxylate + Ethanol + Pd/C Add_Hydrazine Dropwise addition of Hydrazine Monohydrate (Control Exotherm) Start->Add_Hydrazine Reflux Heat to Reflux (60-80°C) Add_Hydrazine->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter through Celite® (Keep Catalyst Wet!) Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Aqueous Work-up (EtOAc & NaHCO₃) Concentrate->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Recrystallization or Column Chromatography Dry_Concentrate->Purify

Caption: Scale-up workflow for the synthesis of this compound.

Troubleshooting Logic

G Problem Incomplete Reaction? Check_Catalyst Catalyst Activity? Problem->Check_Catalyst Yes Success Reaction Complete Problem->Success No Check_Reagent Sufficient Hydrazine? Check_Catalyst->Check_Reagent Yes Solution_Catalyst Use Fresh Catalyst Check for Poisons Check_Catalyst->Solution_Catalyst No Check_Conditions Temp/Agitation OK? Check_Reagent->Check_Conditions Yes Solution_Reagent Add More Hydrazine Check_Reagent->Solution_Reagent No Solution_Conditions Increase Temp/ Stirring Speed Check_Conditions->Solution_Conditions No Check_Conditions->Success Yes

Caption: Troubleshooting decision tree for incomplete nitro reduction reactions.

References

  • Engaging hydrazine hydrate as a hydrogen source for cobalt(ii)-catalysed transfer hydrogenation of nitroaromatics. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Reduction of Aromatic Nitro Compounds with Hydrazine Hydrate over a CeO2ÿSnO2 Catalysty. (1999). RSC Publishing. Retrieved from [Link]

  • Application Notes and Protocols: Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Hydr
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). National Institutes of Health. Retrieved from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. (2025). R Discovery.
  • Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde. (2025). Benchchem.
  • Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Application Notes and Protocols: Palladium on Carbon for the Reduction of Nitroarom
  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. Retrieved from [Link]

  • How do you do reduction of aromatic nitro or nitroimidazole ?. (2016).
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (n.d.).
  • THE SELECTIVE CATALYTIC HYDROGENATION OF 2‐(4‐NITROPHENYL) ‐4 (5)‐NITROIMIDAZOLE. (n.d.). Semantic Scholar.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Nitro Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. (n.d.).
  • The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. (1973). PubMed. Retrieved from [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogen
  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. (2015). Reddit. Retrieved from [Link]

  • Methyl 5-nitro-1H-indazole-3-carboxyl
  • analytical methods. (n.d.).
  • The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. (2017).
  • (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... (n.d.).
  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. (2013).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.).
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Nitroreductase-triggered indazole form
  • A hydroquinone based palladium catalyst for room temperature nitro reduction in water. (n.d.). RSC Advances (RSC Publishing).
  • Nitroreductase-triggered indazole form
  • Buy Methyl 6-nitro-1H-indazole-4-carboxyl
  • (IUCr)
  • Methyl 1H-imidazole-1-carboxyl
  • Synthesis of 1H-Indazoles via Silver(I)
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.).
  • (PDF) Pd and Pd-Co Oxygen Reduction Nanocatalysts in Acidic Media. (2025).
  • Methyl 6-bromo-3-iodo-1H-indazole-4-carboxyl
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Methyl 1H-indazole-4-carboxylate 97 192945-49-6. (n.d.). Sigma-Aldrich.
  • Methyl 4-amino-1h-indazole-3-carboxyl

Sources

resolving difficult product isolation in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Difficult Product Isolation

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the purification and isolation of indazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot effectively.

Indazoles are a vital class of heterocyclic compounds in medicinal chemistry, but their synthesis is often plagued by difficult product isolation.[1][2][3] This guide provides a structured approach to overcoming these challenges, moving from common frustrations to robust, validated solutions.

Troubleshooting Guide: Common Isolation Problems & Solutions

This section addresses specific, frequently encountered issues in a question-and-answer format.

Q1: My crude product has oiled out and refuses to crystallize. How can I isolate my indazole?

This is a very common problem, often arising from residual solvents, impurities acting as eutectic contaminants, or the inherent properties of the substituted indazole.

Immediate Steps:

  • Solvent Removal: Ensure all reaction and workup solvents are completely removed in vacuo. Co-evaporation with a solvent in which your compound is soluble but has a higher boiling point (e.g., toluene) can help azeotropically remove stubborn trace solvents.

  • Purity Check: Before attempting crystallization, assess the purity of the oil by TLC or ¹H NMR. If the crude material is less than ~90% pure, a preliminary purification by column chromatography is highly recommended.

Crystallization Strategies for Oils:

If the oil is relatively pure, employ these systematic crystallization techniques:

  • Solvent Screening: The key is finding a solvent system where the indazole is soluble when hot but sparingly soluble when cold.

    • Single Solvent: Test small aliquots of your oil in various solvents (e.g., heptane, ethyl acetate, isopropanol, acetonitrile, toluene). Heat to dissolve, then cool slowly to room temperature, and finally in an ice bath or refrigerator.

    • Mixed Solvent System: A powerful technique is to dissolve the oil in a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" solvent (e.g., hexanes, heptane) dropwise at room temperature or while warm, until persistent turbidity is observed. Then, add a few drops of the "good" solvent to redissolve and allow the solution to cool slowly. A patent for purifying substituted indazole isomers highlights the utility of mixed solvents like acetone/water or ethanol/water for successful crystallization.[4]

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a tiny amount of solid material from a previous batch, add a single seed crystal to a supersaturated solution to induce crystallization.

Protocol: Mixed-Solvent Crystallization

  • Dissolve the crude oily product (e.g., 1 g) in a minimal amount of a "good" solvent (e.g., 2-3 mL of ethyl acetate).

  • Warm the solution gently (to 40-50 °C).

  • Slowly add a "poor" solvent (e.g., hexanes) dropwise with stirring until the solution becomes faintly cloudy.

  • Add 1-2 drops of the "good" solvent to clarify the solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • If no crystals form, place the flask in a refrigerator (4 °C) overnight.

  • Collect the precipitated solid by filtration, wash with a small amount of the cold solvent mixture, and dry in vacuo.[5]

Q2: I'm struggling with a persistent impurity in my NMR that co-elutes with my product during column chromatography. What could it be and how can I remove it?

Co-elution is a frequent challenge, especially with structurally similar impurities. The nature of the impurity often depends on the synthetic route used.

Potential Impurities by Synthesis Type:

  • Jacobson/Cadogan-type (from nitroarenes): Incomplete cyclization can leave starting materials or partially reduced intermediates. For instance, in the Cadogan reaction, which uses phosphine reagents, phosphorus-containing byproducts can be a nuisance.[6][7][8]

  • Davis-Beirut Reaction: This reaction can sometimes yield side products depending on the specific conditions and substrates.[9][10][11]

  • General N-Alkylation/Arylation: A classic issue is the formation of a mixture of N1 and N2 regioisomers.[12][13] These isomers often have very similar polarities, making chromatographic separation difficult.[14]

Troubleshooting Workflow for Co-eluting Impurities

The following diagram outlines a decision-making process for tackling this issue.

G start Persistent Impurity Detected identify Identify Impurity (MS, NMR, Synthesis Route) start->identify is_isomer Is it an N1/N2 Isomer? identify->is_isomer is_acidic_basic Is the impurity acidic or basic? is_isomer->is_acidic_basic No crystallize Attempt Recrystallization (or fractional crystallization) is_isomer->crystallize Yes change_chrom Modify Chromatography is_acidic_basic->change_chrom No acid_base Acid-Base Extraction is_acidic_basic->acid_base Yes derivatize Chemical Derivatization (last resort) change_chrom->derivatize Still fails end Pure Product change_chrom->end crystallize->end acid_base->end derivatize->end

Caption: Decision workflow for isolating products with persistent impurities.

Strategies for Separation:

  • Modify Chromatography:

    • Change Solvent System: Alter the polarity and selectivity of your eluent. If you are using a standard ethyl acetate/hexanes system, try switching to a dichloromethane/methanol system or adding a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds).

    • Change Stationary Phase: If silica gel fails, consider using alumina (basic or neutral), or reversed-phase silica (C18) for less polar compounds.

  • Acid-Base Extraction: This is a powerful classical technique if your desired indazole and the impurity have different acid-base properties.[15][16] Indazole itself is weakly basic and can be protonated.[3]

    • Principle: Convert one component into a water-soluble salt, allowing for separation between an aqueous layer and an organic layer.

    • Example Protocol: Dissolve the mixture in an organic solvent (e.g., ethyl acetate). Extract with a dilute acid (e.g., 1M HCl). The more basic component will move to the aqueous layer as its hydrochloride salt. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to precipitate the purified basic compound. The organic layer can be washed, dried, and concentrated to recover the other component.[5][15]

  • Fractional Crystallization: If both isomers crystallize, you can sometimes separate them based on slight differences in solubility. This involves dissolving the mixture and allowing the less soluble isomer to crystallize out first. A Chinese patent describes using mixed solvents for recrystallization to separate 1- and 2-position substituted indazole isomers with purities greater than 99%.[4]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of indazoles that make their isolation challenging?

Indazoles possess a unique set of properties that can complicate purification:

  • Tautomerism: The indazole ring exists in 1H and 2H tautomeric forms, with the 1H-tautomer generally being more stable.[13] This can affect their reactivity and chromatographic behavior.

  • Hydrogen Bonding: The N-H group allows indazoles to act as both hydrogen bond donors and acceptors. This leads to strong intermolecular interactions, which can affect solubility and cause streaking on TLC plates.[17]

  • Amphoteric Nature: Indazole is weakly basic (pKa of indazolium cation ~1.04) and very weakly acidic (pKa of N-H proton ~13.86).[3] This allows for manipulation via acid-base chemistry but also means pH control during workup is critical.

  • Polarity: The presence of two nitrogen atoms makes indazole a relatively polar molecule. Substituents can drastically alter this polarity, leading to a wide range of required chromatographic conditions.

Q2: Are there any general guidelines for selecting a column chromatography system for indazoles?

Yes, while optimization is always necessary, these starting points are often effective.

Indazole Type Stationary Phase Typical Eluent System Notes
N-Unsubstituted Indazoles Silica GelEthyl Acetate / HexanesStart with 20-30% EtOAc and increase polarity. Tailing can be an issue; add 0.5% triethylamine or ammonia in MeOH to the eluent.
N-Alkyl/Aryl Indazoles Silica GelEthyl Acetate / Hexanes or Dichloromethane / HexanesGenerally less polar than N-H analogs. Gradient elution is often effective.[14][18]
Indazole Carboxylic Acids Silica GelDichloromethane / Methanol + 1% Acetic AcidThe acid modifier suppresses deprotonation of the carboxyl group, reducing tailing.
Highly Polar Indazoles Silica Gel or C18 Reversed-PhaseDCM / MeOH or Acetonitrile / WaterFor compounds with multiple heteroatoms or polar functional groups, reversed-phase chromatography may provide better separation.[19]

Q3: I've successfully isolated my indazole, but the yields are consistently low. What are some common causes related to the workup and isolation steps?

Low isolated yields can often be traced back to mechanical losses or suboptimal procedures during purification.

  • Incomplete Extraction: Indazoles, especially those with polar substituents, may have some water solubility. Ensure you perform multiple extractions (e.g., 3x with your organic solvent) from the aqueous layer during workup to maximize recovery.

  • Precipitation on Rotovap: Highly crystalline compounds can sometimes precipitate on the bump trap or neck of the flask during solvent removal. Be sure to rinse all glassware with a solvent in which your product is soluble.

  • Adsorption on Silica Gel: Highly functionalized or basic indazoles can irreversibly adsorb onto acidic silica gel. Deactivating the silica with triethylamine or using neutral alumina can mitigate this.

  • Product Volatility: While most indazoles are high-boiling solids, some lower molecular weight derivatives might be volatile enough to be lost if dried under high vacuum for extended periods, especially with heating. Vacuum distillation is a suitable purification method for the parent indazole.[5]

By understanding the underlying chemistry of indazoles and systematically applying these troubleshooting strategies, you can overcome even the most challenging product isolation scenarios.

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole.
  • Benchchem. (n.d.). Technical Support Center: Side Reactions in Indazole Synthesis.
  • Huisgen, R., & Bast, K. (n.d.). Indazole. Organic Syntheses Procedure.
  • MDPI. (n.d.). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • (n.d.). Acid-Base Extraction.
  • ResearchGate. (n.d.). Crystal structure of indazolinones | Download Table.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ChemicalBook. (2022-01-29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • NIH. (n.d.). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles.
  • Google Patents. (n.d.). CN103232443A - Indazole derivative crystal and its preparation method and use.
  • ResearchGate. (2025-08-10). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles.
  • NIH. (2020-08-20). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.
  • NIH. (2024-04-23). Synthesis molecular docking and DFT studies on novel indazole derivatives.
  • PubMed Central. (n.d.). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction.
  • NIH. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.
  • PMC. (2024-02-20). Development of a selective and scalable N1-indazole alkylation.
  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • ACS Publications. (n.d.). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction | Organic Letters.
  • ArODES - HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach.
  • eScholarship.org. (n.d.). Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions.
  • (n.d.). Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s.
  • NIH. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • PubMed Central. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • NIH. (2018-03-16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives.
  • ResearchGate. (2025-08-10). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF.
  • PMC. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • NIH. (2024-08-09). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • YouTube. (2020-09-25). Acid-Base Extractions.
  • Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • Wikipedia. (n.d.). Indazole.
  • (n.d.). 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms.
  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
  • ResearchGate. (n.d.). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • ResearchGate. (2025-08-06). Solid Phase Synthesis of Functionalized Indazoles using Triazenes – Scope and Limitations | Request PDF.

Sources

Validation & Comparative

The Indazole Scaffold: A Comparative Analysis of Methyl 4-amino-1H-indazole-6-carboxylate and Other Privileged Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of a drug candidate's potency, selectivity, and overall developability. Among the plethora of heterocyclic systems explored, the indazole ring has emerged as a "privileged" scaffold, forming the structural foundation of numerous clinically successful kinase inhibitors.[1] This guide provides an in-depth comparative analysis of the indazole scaffold, with a specific focus on the potential of Methyl 4-amino-1H-indazole-6-carboxylate as a building block, against other prominent kinase inhibitor scaffolds such as pyrimidine and quinazoline. Through the lens of experimental data and established methodologies, we will dissect the structural nuances, kinase inhibitory profiles, and physicochemical properties that underpin the utility of these core structures in modern drug design.

The Indazole Core: A Hub of Potent Kinase Inhibition

The indazole scaffold, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has garnered significant attention in medicinal chemistry for its ability to effectively mimic the adenine region of ATP, thereby enabling competitive inhibition of a wide range of kinases.[1] This versatile scaffold is present in several FDA-approved drugs, including Axitinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][3][4]

While specific experimental data for this compound is not extensively available in the public domain, its structural features—a hydrogen bond donating amino group at the 4-position and a methyl ester at the 6-position—provide key handles for synthetic elaboration and interaction with the kinase active site. For the purpose of this comparative analysis, we will leverage data from the well-characterized indazole-based inhibitor, Axitinib , as a representative of this scaffold's potential.

Comparative Analysis of Kinase Inhibitor Scaffolds

To provide a clear comparison, we will evaluate the indazole scaffold (represented by Axitinib) against representative inhibitors from the pyrimidine and quinazoline classes that target similar kinases, namely VEGFRs.

Structural and Physicochemical Properties

The subtle differences in the arrangement of nitrogen atoms and the overall topology of these scaffolds significantly influence their physicochemical properties, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyIndazole (Core)Pyrimidine (Core)Quinazoline (Core)This compound
Molecular Weight ( g/mol ) 118.14[5]80.09130.15191.19
logP (calculated) ~1.8~0.9~1.6Data not available
Hydrogen Bond Donors 1002
Hydrogen Bond Acceptors 2223
Key Structural Features Fused benzene and pyrazole ringsSix-membered ring with two meta-nitrogensFused pyrimidine and benzene ringsAmino and ester functionalities for diverse interactions

This table presents properties of the core scaffolds and the title compound. The properties of specific inhibitors will vary based on their appended substituents.

Kinase Inhibitory Profile: A Head-to-Head Comparison

The following table summarizes the inhibitory activity (IC50) of representative kinase inhibitors from each scaffold class against key kinases involved in angiogenesis.

Kinase TargetIndazole Scaffold (Axitinib)Pyrimidine Scaffold (Sunitinib)Quinazoline Scaffold (Vandetanib)
VEGFR1 0.1 nM[4]80 nM40 nM
VEGFR2 0.2 nM[4]2 nM36 nM
VEGFR3 0.1-0.3 nM[4]7 nM110 nM
PDGFRβ 1.6 nM[4]2 nM1100 nM
c-KIT 1.7 nM[4]1 nM>10000 nM

IC50 values are compiled from various sources and should be considered as representative examples. Direct comparison may be influenced by different assay conditions.

As the data indicates, Axitinib, representing the indazole scaffold, demonstrates exceptional potency against VEGFRs, often with significantly lower IC50 values compared to representative pyrimidine and quinazoline inhibitors.[2][4] This highlights the potential of the indazole core in achieving high-affinity binding to the kinase active site.

Experimental Protocols for Kinase Inhibitor Characterization

The robust evaluation of kinase inhibitors relies on a suite of well-defined experimental assays. Below are detailed protocols for key in vitro assays used to determine the potency and selectivity of compounds like those discussed in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant Kinase (e.g., VEGFR2)

  • Substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Test Compound (e.g., this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 5 µL of the test compound dilution to the appropriate wells. Include no-compound (vehicle) and no-enzyme controls.

  • Add 10 µL of a solution containing the kinase and substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of test compound add_compound Add compound to 384-well plate prep_compound->add_compound prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase_sub Add kinase and substrate prep_reagents->add_kinase_sub add_compound->add_kinase_sub start_reaction Initiate reaction with ATP add_kinase_sub->start_reaction incubation Incubate at 30°C for 1 hour start_reaction->incubation stop_reaction Stop reaction with ADP-Glo™ Reagent incubation->stop_reaction detect_signal Add Kinase Detection Reagent stop_reaction->detect_signal read_plate Measure luminescence detect_signal->read_plate calculate_inhibition Calculate % inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 G cluster_assay_prep Assay Preparation cluster_binding Competition Binding cluster_quantification Quantification cluster_analysis Data Analysis compound Test Compound incubation Incubate Compound, Kinases, and Ligand Beads compound->incubation kinase_panel Panel of DNA-tagged Kinases kinase_panel->incubation ligand_beads Immobilized Ligand ligand_beads->incubation wash Wash to remove unbound components incubation->wash elution Elute bound kinases wash->elution qpcr Quantify kinase-tagged DNA by qPCR elution->qpcr generate_profile Generate Selectivity Profile (e.g., TREEspot™) qpcr->generate_profile

References

The Ascendancy of the Indazole Nucleus: A Comparative Guide to the Structure-Activity Relationship of Methyl 4-amino-1H-indazole-6-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically significant agents.[1][2] Its inherent drug-like properties and synthetic tractability have led to the development of numerous therapeutics, particularly in oncology.[3][4] This guide delves into the nuanced world of the structure-activity relationships (SAR) of a specific, yet highly promising, indazole series: analogs of Methyl 4-amino-1H-indazole-6-carboxylate. While comprehensive SAR studies on this exact scaffold are emerging, by synthesizing data from closely related indazole series, we can construct a robust framework to guide future drug discovery efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold.

The Indazole Core: A Hub of Biological Activity

Indazole-containing compounds have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antibacterial, and notably, potent antitumor effects.[2][5] A significant portion of their anticancer properties stem from their ability to function as kinase inhibitors.[3][4] Kinases, being central nodes in cellular signaling pathways that govern cell proliferation, survival, and differentiation, are prime targets for therapeutic intervention.[6] Indazole derivatives have been successfully developed as inhibitors of a range of kinases, including but not limited to, Polo-like kinase 4 (PLK4), Pim kinases, and components of the MAPK/ERK and NF-κB signaling pathways.[6][7][8][9]

Deciphering the Structure-Activity Landscape

The this compound scaffold offers three primary vectors for chemical modification, each playing a critical role in modulating the compound's potency, selectivity, and pharmacokinetic properties:

  • The Indazole N1-Position: Substitution at this position can significantly influence the compound's interaction with the kinase hinge region and its overall physicochemical properties.

  • The 4-Amino Group: This functionality provides a key interaction point and a vector for introducing diverse substituents to probe the solvent-exposed regions of the target's binding pocket.

  • The 6-Carboxylate Group: This ester can be readily converted to a variety of amides, allowing for the exploration of additional hydrogen bond donors and acceptors, and the introduction of larger, more complex chemical moieties.

The following sections will explore the putative SAR at each of these positions, drawing insights from published studies on analogous indazole-based kinase inhibitors.

N1-Alkylation of the Indazole Core

Alkylation of the indazole nitrogen is a common strategy to enhance potency and modulate solubility. The choice of the alkyl group can have a profound impact on the overall activity of the compound.

Analog N1-Substitution Predicted Impact on Activity Rationale
A1 -HBaselineUnsubstituted indazole provides a fundamental scaffold.
A2 -CH3Potential IncreaseA small, lipophilic group can enhance binding affinity and cell permeability.
A3 -CH2CH3VariableMay provide a balance of lipophilicity and steric hindrance.
A4 -CH(CH3)2Potential DecreaseIncreased steric bulk may lead to clashes within the ATP binding pocket.
Modifications of the 4-Amino Group

The 4-amino group is often a key hydrogen bond donor, interacting with the hinge region of the kinase. Acylation or alkylation of this group can fine-tune these interactions and extend into other regions of the binding site.

Analog 4-Position Substitution Predicted Impact on Activity Rationale
B1 -NH2BaselinePrimary amine acts as a hydrogen bond donor.
B2 -NH(Ac)Likely DecreaseAcetylation may disrupt key hydrogen bonding interactions.
B3 -NH(CH2-Ph)Potential IncreaseA benzyl group can introduce favorable pi-stacking interactions.
B4 -NH(SO2-Ph)VariableA sulfonamide can introduce additional hydrogen bond acceptors and alter electronic properties.
Amidation of the 6-Carboxylate

Conversion of the methyl ester at the 6-position to an amide introduces a hydrogen bond donor and a vector for a wide array of substituents. This position often extends towards the solvent-exposed region of the kinase, allowing for the introduction of groups that can enhance solubility and selectivity.

Analog 6-Position Substitution Predicted Impact on Activity Rationale
C1 -COOCH3BaselineThe methyl ester is a common starting point for derivatization.
C2 -CONH2Potential IncreaseA primary amide can form additional hydrogen bonds.
C3 -CONH(CH3)Potential IncreaseA secondary amide maintains hydrogen bonding potential with altered steric and electronic properties.
C4 -CONH(CH2CH2OH)Likely IncreaseThe hydroxyl group can improve solubility and form additional hydrogen bonds.
C5 -CON(CH3)2VariableA tertiary amide lacks a hydrogen bond donor but can still act as an acceptor and influence conformation.

Targeted Signaling Pathways

Based on the activity of related indazole analogs, the this compound series is predicted to target key oncogenic signaling pathways, such as the MAPK/ERK and NF-κB pathways.

The MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical regulator of cell proliferation and is frequently hyperactivated in cancer.[8][10] Indazole-based compounds have been developed as potent ERK inhibitors, preventing the phosphorylation of downstream targets and thereby halting the pro-proliferative signal.[1]

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors translocates to nucleus and phosphorylates Indazole Analog Indazole Analog (ERK Inhibitor) Indazole Analog->ERK inhibits Gene Expression Proliferation, Survival Transcription Factors->Gene Expression regulates

Caption: The MAPK/ERK signaling pathway and the inhibitory action of indazole analogs on ERK.

The NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers.[7][9] The IκB kinase (IKK) complex is a central component of this pathway, and its inhibition by small molecules, including certain indazole derivatives, can block the pro-survival signals in cancer cells.[3][11]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nCytokine (e.g., TNFα) Pro-inflammatory Cytokine (e.g., TNFα) Receptor Receptor Pro-inflammatory\nCytokine (e.g., TNFα)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates Proteasome Proteasome IκB->Proteasome targeted for degradation NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates to nucleus Indazole Analog Indazole Analog (IKK Inhibitor) Indazole Analog->IKK Complex inhibits Gene Expression Inflammation, Survival NF-κB_nuc->Gene Expression regulates

Caption: The NF-κB signaling pathway and the inhibitory action of indazole analogs on the IKK complex.

Experimental Protocols

To ensure the robust evaluation of novel this compound analogs, standardized and well-validated experimental protocols are essential.

General Synthesis of N-Substituted-4-amino-1H-indazole-6-carboxamides

The following diagram outlines a general synthetic workflow for generating a library of analogs from the core scaffold.

Synthesis_Workflow start Methyl 4-nitro-1H- indazole-6-carboxylate step1 N1-Alkylation (R1-X, base) start->step1 step2 Nitro Reduction (e.g., Fe/NH4Cl or H2, Pd/C) step1->step2 step3 Amide Coupling (R2R3NH, coupling agent) step2->step3 product Target Analogs step3->product

Caption: A generalized synthetic workflow for the preparation of target analogs.

Step-by-Step Synthesis Protocol (Example: N-benzyl-4-amino-1-methyl-1H-indazole-6-carboxamide):

  • N1-Methylation: To a solution of Methyl 4-nitro-1H-indazole-6-carboxylate in DMF, add K2CO3 followed by methyl iodide. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Nitro Reduction: The N1-methylated intermediate is dissolved in ethanol/water, and iron powder and ammonium chloride are added. The mixture is heated to reflux until the reduction is complete.

  • Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid using LiOH in a mixture of THF and water.

  • Amide Coupling: The resulting carboxylic acid is dissolved in DMF, and a coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added, followed by benzylamine. The reaction is stirred at room temperature until completion.

  • Purification: The final product is purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[12]

Materials:

  • Kinase of interest (e.g., recombinant human ERK2)

  • Substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (indazole analogs)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of 2x ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[13][14]

Materials:

  • Cancer cell line of interest (e.g., HCT116 colorectal cancer cells)

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of this core allows for the systematic exploration of the structure-activity relationships at the N1, 4-amino, and 6-carboxylate positions. By leveraging the insights from related indazole series, researchers can rationally design and synthesize analogs with enhanced potency, selectivity, and drug-like properties. The experimental protocols provided herein offer a robust framework for the biological evaluation of these novel compounds. Future work should focus on generating a comprehensive SAR dataset for this specific scaffold against a panel of relevant kinases to identify lead compounds for further preclinical development. The continued exploration of the indazole nucleus will undoubtedly lead to the discovery of the next generation of targeted cancer therapeutics.

References

  • National Institutes of Health. (n.d.). The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes. [Link]

  • National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Targeting IKK and NF-κB for Therapy. [Link]

  • AACR Journals. (2008). Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy. [Link]

  • PubMed. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). [Link]

  • ResearchGate. (n.d.). NF-κB inhibitors acting by blocking activators upstream of the IKK complex in the canonical NF-κB pathway. [Link]

  • ACS Publications. (n.d.). Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors. [Link]

  • PubMed Central. (n.d.). Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. [Link]

  • PubMed Central. (2025). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link]

  • OUCI. (n.d.). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]

  • Alchem Pharmtech. (n.d.). CAS 885518-51-4 | this compound. [Link]

  • National Institutes of Health. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

Sources

A Researcher's Guide to the Validation of Methyl 4-amino-1H-indazole-6-carboxylate as a Chemical Probe for IRAK4 Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of novel chemical entities as selective probes for biological targets. We will use Methyl 4-amino-1H-indazole-6-carboxylate, a versatile synthetic intermediate[1][2][3], as a starting point for a hypothetical validation campaign against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in innate immune signaling pathways, making it a high-interest target for therapeutic intervention and basic research.[4][5][6]

A chemical probe is a small molecule used to selectively modulate a protein's function, enabling researchers to dissect complex biological processes.[7][8] The utility of a probe is directly tied to the rigor of its validation. An uncharacterized or poorly selective molecule can lead to misleading results. This guide will objectively compare our hypothetical probe, which we'll call "Indazole-M1," against a well-characterized (though hypothetical for direct comparison) IRAK4 inhibitor, "Benchmark-C1," to illustrate the necessary experimental data for validation.

Part 1: Foundational In Vitro Characterization

The initial step in probe validation is to quantify its direct interaction with the purified target protein. This establishes the fundamental potency and provides a baseline for interpreting cellular data.

Key Experimental Goal: Determine the biochemical potency (IC50) and binding affinity (Kd) of Indazole-M1 for IRAK4.

Comparative Data: Biochemical Potency and Affinity

CompoundBiochemical IC50 (nM)Binding Affinity (Kd) (nM)Assay Method
Indazole-M1 (Hypothetical) 2515TR-FRET Kinase Assay
Benchmark-C1 (Hypothetical) 52DiscoverX Kd ELECT[9]

Causality Behind Experimental Choice: A Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is a robust, high-throughput method for measuring enzyme activity.[10] It directly measures the production of ADP, the byproduct of kinase activity. To complement this, a direct binding assay like the one from DiscoverX confirms that the observed inhibition is due to the compound physically interacting with the kinase, providing a dissociation constant (Kd).[9]

Protocol 1: In Vitro IRAK4 Kinase Inhibition Assay (TR-FRET)

  • Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).[10] Prepare serial dilutions of Indazole-M1 and Benchmark-C1 in DMSO, followed by a final dilution in the reaction buffer.

  • Kinase Reaction : In a 384-well plate, add recombinant human IRAK4 enzyme (e.g., 7.5 nM)[10], the peptide substrate (e.g., MBP at 0.1 µg/µL)[10], and the test compounds.

  • Initiation : Initiate the kinase reaction by adding ATP at a concentration close to its Km value for IRAK4. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and add the ADP detection reagents as per the Transcreener® ADP² Assay protocol.[10]

  • Data Analysis : Measure the TR-FRET signal on a compatible plate reader. Calculate the percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Part 2: Defining the Selectivity Profile

A useful chemical probe must be selective, meaning it primarily interacts with the intended target over other proteins, especially closely related ones.[11] Kinome-wide profiling is the gold standard for assessing the selectivity of kinase inhibitors.

Key Experimental Goal: To profile Indazole-M1 against a broad panel of human kinases to identify potential off-targets.

Comparative Data: Kinase Selectivity

CompoundPanel SizeS-Score (10) @ 1 µMNotable Off-Targets (>90% Inhibition)
Indazole-M1 (Hypothetical) 468 Kinases0.02IRAK1, CLK2
Benchmark-C1 (Hypothetical) 468 Kinases0.01IRAK1

S-Score(10) is the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

Causality Behind Experimental Choice: Platforms like KINOMEscan® from Eurofins DiscoverX utilize a competition binding assay format to quantify interactions between a test compound and a large number of kinases.[12][13][14] This approach is independent of enzyme activity and can identify interactions with both active and inactive kinase conformations.[12] The resulting data provides a comprehensive view of the compound's selectivity and flags potential off-targets that could confound biological experiments.[15]

Workflow for Kinase Selectivity Profiling

G cluster_0 Preparation cluster_1 Screening Platform (e.g., KINOMEscan) cluster_2 Data Analysis Compound Indazole-M1 Stock Dilution Submit at specified concentration (e.g., 1 µM) Compound->Dilution Assay Competition binding assay vs. immobilized ligand Dilution->Assay KinasePanel Panel of 400+ kinases tagged with DNA qPCR Quantitative PCR to measure kinase binding KinasePanel->qPCR Inhibition Calculate % Inhibition vs. DMSO control qPCR->Inhibition S_Score Calculate Selectivity Score (S-Score) Inhibition->S_Score OffTarget Identify off-targets for follow-up validation Inhibition->OffTarget

Caption: Workflow for assessing kinase inhibitor selectivity.

Part 3: Confirming Target Engagement in a Cellular Environment

Demonstrating that the probe binds to its target within the complex milieu of a living cell is a critical validation step.[16][17] This confirms cell permeability and target accessibility.

Key Experimental Goal: To verify that Indazole-M1 directly engages with IRAK4 in intact cells and to determine its cellular potency.

Comparative Data: Cellular Target Engagement

CompoundCellular EC50 (nM)Assay Method
Indazole-M1 (Hypothetical) 250NanoBRET™ Target Engagement Assay[18][19][20]
Benchmark-C1 (Hypothetical) 50Cellular Thermal Shift Assay (CETSA)[21][22][23][24]

Causality Behind Experimental Choice:

  • NanoBRET™ is a live-cell proximity-based assay that measures compound binding by detecting energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[18][19] The displacement of the tracer by a competing compound provides a quantitative measure of target engagement.[18]

  • CETSA® is based on the principle of ligand-induced thermal stabilization.[24] Binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation, a change that can be quantified by methods like Western blotting or mass spectrometry.[17][22]

Both methods provide orthogonal evidence of target engagement in a physiological context.

Protocol 2: NanoBRET™ Target Engagement Assay

  • Cell Preparation : Transfect HEK293 cells with a plasmid encoding for an IRAK4-NanoLuc® fusion protein.[25] Incubate for 24 hours to allow for protein expression.

  • Assay Setup : Harvest the transfected cells and resuspend them in Opti-MEM® at a density of 2 x 10⁵ cells/mL.[19][25]

  • Compound Treatment : In a white 384-well plate, add serial dilutions of Indazole-M1. Then, add the NanoBRET® tracer at its predetermined optimal concentration. Finally, add the cell suspension to each well.[25]

  • Signal Detection : Add the NanoBRET® Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor.[19] Immediately read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.[19]

  • Data Analysis : Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular EC50.

Part 4: Demonstrating Functional Modulation of the Signaling Pathway

The final validation pillar is to show that target engagement by the probe leads to a measurable downstream biological consequence. For an IRAK4 inhibitor, this would be the attenuation of the TLR/IL-1R signaling cascade.[4][26][27]

Key Experimental Goal: To demonstrate that Indazole-M1 inhibits IRAK4-mediated downstream signaling in a relevant cell model.

Simplified IRAK4 Signaling Pathway

G TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Inflammatory Cytokines (e.g., TNFα, IL-6) NFkB->Cytokines IndazoleM1 Indazole-M1 IndazoleM1->IRAK4 Inhibition

Caption: Inhibition of the IRAK4 signaling cascade by Indazole-M1.

Comparative Data: Cellular Functional Activity

CompoundCell-Based IC50 (LPS-stimulated TNFα release)Cell Line
Indazole-M1 (Hypothetical) 500 nMTHP-1 monocytes
Benchmark-C1 (Hypothetical) 100 nMTHP-1 monocytes

Causality Behind Experimental Choice: THP-1 cells are a human monocytic cell line that expresses the necessary components of the TLR signaling pathway. Upon stimulation with lipopolysaccharide (LPS), these cells produce inflammatory cytokines like TNFα in an IRAK4-dependent manner.[28] Measuring the inhibition of TNFα release provides a robust, physiologically relevant readout of the compound's functional activity.[28]

Protocol 3: Inhibition of LPS-Induced TNFα Secretion

  • Cell Culture : Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS. Differentiate the cells into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

  • Compound Pre-incubation : Replace the medium with fresh serum-free medium containing serial dilutions of Indazole-M1 or Benchmark-C1. Incubate for 1-2 hours.

  • Stimulation : Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce cytokine production.

  • Supernatant Collection : Collect the cell culture supernatant.

  • Quantification : Quantify the concentration of TNFα in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

  • Data Analysis : Calculate the percent inhibition of TNFα release compared to the LPS-stimulated, vehicle-treated control. Determine the IC50 from the dose-response curve.

Conclusion and Best Practices

The validation of a chemical probe is a multi-faceted process that requires rigorous, orthogonal experimental evidence. This guide outlines a hypothetical but scientifically grounded pathway for characterizing this compound as a probe for IRAK4. A high-quality probe should demonstrate:

  • Potency : High affinity for the target in biochemical and cellular assays.

  • Selectivity : Minimal interaction with other proteins, especially related family members.

  • Mechanism : A clear link between target engagement and a functional cellular outcome.

Researchers should always use a well-validated probe and, when available, an inactive structural analog as a negative control to ensure that the observed biological effects are due to the modulation of the intended target.[7] Adherence to these principles will enhance the reliability and reproducibility of chemical biology research.

References

  • Flannery, S., & Bowie, A. G. (2010). IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. Journal of Experimental Medicine. [Link]

  • Wikipedia. IRAK4. [Link]

  • Kim, T. W., et al. (2007). A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity. Journal of Experimental Medicine. [Link]

  • Pauls, E., et al. (2013). Regulation of innate immune signaling by IRAK proteins. Frontiers in Physiology. [Link]

  • ResearchGate. Effect of IRAK-4 kinase deficiency on IL-1-and TNF-mediated signaling. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Chemical Probes Portal. Definitions, criteria and guidelines. [Link]

  • National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Chemical Probes Portal. IRAK4-IN-28. [Link]

  • CETSA. CETSA. [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [Link]

  • YouTube. (2020). Best Practices: Chemical Probes Webinar. [Link]

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]

  • Bunnage, M. E., Piatnitski Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology. [Link]

  • National Center for Biotechnology Information. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]

  • ResearchGate. (2018). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. [Link]

  • Chemical Probes Portal. EMD 1214063. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • BellBrook Labs. A Validated IRAK4 Inhibitor Screening Assay. [Link]

  • ResearchGate. Selectivity profile of PKIS2 compounds using DiscoverX KINOMEscan. [Link]

  • National Center for Biotechnology Information. IRAK4 Invitrogen Lab (UK) kinase screen (BI). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. [Link]

  • ResearchGate. (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. [Link]

  • Alchem Pharmtech. CAS 885518-51-4 | this compound. [Link]

  • National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

Sources

In Vivo Evaluation of Compounds Derived from Methyl 4-amino-1H-indazole-6-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in vivo evaluation of therapeutic candidates derived from the versatile scaffold, Methyl 4-amino-1H-indazole-6-carboxylate. The indazole core is a privileged structure in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the rationale behind experimental design and providing detailed methodologies for preclinical in vivo assessment. We will explore the evaluation of these compounds in key therapeutic areas such as oncology and inflammation, drawing on established protocols and data from closely related indazole derivatives to inform best practices.

The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

Indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and G-protein coupled receptor (GPR120) agonist effects.[1][3][4] The versatility of the indazole nucleus allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. The 4-amino and 6-carboxylate functionalities of the title compound serve as key synthetic handles for generating diverse libraries of molecules with distinct therapeutic potentials. While specific in vivo data for compounds directly derived from this compound is emerging, a wealth of information from analogous indazole-containing molecules provides a robust framework for their preclinical evaluation.

In Vivo Anticancer Evaluation: Xenograft Models

The antitumor potential of novel chemical entities is a primary focus of drug discovery. For indazole derivatives, which include approved kinase inhibitors like Pazopanib and Axitinib, the in vivo assessment of anticancer efficacy is paramount.[1] A standard and widely accepted method for this is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.

One relevant study showcases the in vivo evaluation of N-phenylindazolyl diarylureas, which share structural similarities with potential derivatives of this compound.[5] In this research, the lead compound was tested in a mouse xenograft model using the human triple-negative breast cancer cell line MDA-MB-231.[5] The study demonstrated that the compound was well-tolerated and exhibited significant anticancer efficacy.[5]

Comparative In Vivo Anticancer Data

To provide a clear comparison, the following table summarizes hypothetical in vivo data for a test compound derived from this compound (Compound X) against a standard-of-care chemotherapy agent in a breast cancer xenograft model.

CompoundDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-Daily0+2
Compound X 50Daily65-3
Doxorubicin5Every 3 days80-15

This table illustrates that while Compound X may not be as potent as Doxorubicin, it shows significant tumor growth inhibition with a much more favorable tolerability profile, as indicated by the minimal body weight loss.

Experimental Protocol: Xenograft Tumor Model

The following is a detailed protocol for a xenograft study, adapted from established methodologies for evaluating indazole derivatives.[5]

Objective: To evaluate the in vivo antitumor efficacy of a test compound in a human tumor xenograft model.

Materials:

  • 6-8 week old female athymic nude mice

  • Human cancer cell line (e.g., MDA-MB-231)

  • Matrigel

  • Test compound and vehicle

  • Standard-of-care anticancer drug (e.g., Doxorubicin)

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.

  • Cell Implantation: Harvest the cells and resuspend them in a 1:1 mixture of media and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Dosing: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (e.g., vehicle control, test compound, positive control).

  • Treatment Administration: Administer the test compound and controls according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the study period. Tumors are then excised and weighed.

Experimental Workflow: Xenograft Study

xenograft_workflow cell_culture 1. Cancer Cell Culture (e.g., MDA-MB-231) implantation 2. Subcutaneous Implantation into Nude Mice cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization into Treatment Groups monitoring->randomization treatment 5. Compound Administration randomization->treatment data_collection 6. Tumor & Body Weight Measurement treatment->data_collection endpoint 7. Study Endpoint & Tumor Excision data_collection->endpoint

Caption: Workflow for an in vivo xenograft study.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

The anti-inflammatory properties of indazole derivatives have also been a significant area of investigation.[3][6] A classical and reliable model for assessing acute inflammation is the carrageenan-induced paw edema model in rats.[3][6][7] This model allows for the quantification of the anti-inflammatory effects of a test compound by measuring the reduction in paw swelling.

Studies on various indazole derivatives have shown significant, dose-dependent inhibition of carrageenan-induced paw edema.[6][7] For instance, 5-aminoindazole, a structurally related compound, produced a maximum inhibition of 83.09% at a dose of 100 mg/kg.[7]

Comparative In Vivo Anti-inflammatory Data

The following table presents hypothetical data comparing a test compound derived from this compound (Compound Y) with the standard nonsteroidal anti-inflammatory drug (NSAID) Diclofenac.

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
Compound Y 5055
Diclofenac1070

This data suggests that Compound Y possesses significant anti-inflammatory activity, albeit less potent than the standard drug Diclofenac at the tested doses.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is based on well-established methods for evaluating the anti-inflammatory activity of indazole derivatives.[3][6][7]

Objective: To assess the in vivo anti-inflammatory activity of a test compound in a rat model of acute inflammation.

Materials:

  • Male Wistar rats (150-200g)

  • 1% Carrageenan solution in saline

  • Pletysmometer

  • Test compound and vehicle

  • Standard-of-care anti-inflammatory drug (e.g., Diclofenac)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping and Fasting: Group the animals and fast them overnight with free access to water before the experiment.

  • Compound Administration: Administer the test compound, vehicle, or standard drug orally or intraperitoneally.

  • Carrageenan Injection: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema and Inhibition:

    • Percent edema = [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t and V0 is the initial paw volume.

    • Percent inhibition = [(Ec - Et) / Ec] x 100, where Ec is the average edema of the control group and Et is the average edema of the treated group.

Signaling Pathway: Inflammatory Cascade

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_mediators Pro-inflammatory Mediators cluster_response Inflammatory Response Carrageenan Carrageenan COX2 COX-2 Carrageenan->COX2 induces Cytokines Cytokines (TNF-α, IL-1β) Carrageenan->Cytokines induces Prostaglandins Prostaglandins COX2->Prostaglandins produces Edema Edema Prostaglandins->Edema causes Cytokines->Edema causes Indazole Indazole Derivatives (Compound Y) Indazole->COX2 inhibit Indazole->Cytokines inhibit

Caption: Simplified inflammatory pathway targeted by indazole derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and inflammation. While direct in vivo data for its derivatives are still emerging, the established methodologies for evaluating structurally related indazole compounds provide a clear and scientifically rigorous path forward. The xenograft and carrageenan-induced paw edema models are robust and reproducible assays for assessing anticancer and anti-inflammatory efficacy, respectively. Future research should focus on synthesizing and evaluating a broader range of derivatives from this scaffold to fully explore its therapeutic potential and to generate a rich dataset for comprehensive structure-activity relationship studies.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of a kinase inhibitor's selectivity is fundamental to advancing novel therapeutics. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to establish critical interactions within the ATP-binding pocket of these enzymes.[1][2][3] This guide offers an in-depth comparison of the cross-reactivity profiles of several key inhibitors based on the indazole core. It provides supporting experimental data and detailed methodologies to facilitate an objective evaluation of their performance and potential off-target effects, which can lead to unforeseen toxicities or novel therapeutic applications.[4]

The high degree of conservation in the ATP-binding site across the human kinome makes achieving absolute selectivity a significant challenge.[4] Consequently, many kinase inhibitors, including those with an indazole core, exhibit polypharmacology, modulating multiple kinases.[4][5] This guide will explore the selectivity profiles of prominent indazole-based inhibitors, Axitinib and Pazopanib, to illustrate the spectrum of kinase inhibition associated with this important scaffold.

Comparative Kinase Inhibition Profiles: A Quantitative Look at Selectivity

The selectivity of indazole-based inhibitors can range from highly specific to multi-targeted. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC₅₀) of Axitinib and Pazopanib against their primary targets and a selection of key off-targets, providing a quantitative comparison of their potency and selectivity. Lower IC₅₀ values indicate greater potency.

Kinase TargetAxitinib IC₅₀ (nM)Pazopanib IC₅₀ (nM)Primary Target?Reference
VEGFR10.110Yes (Both)[4]
VEGFR20.230Yes (Both)[4][6]
VEGFR30.1-0.347Yes (Both)[4]
PDGFRα1.684Yes (Pazopanib)[4]
PDGFRβ1.684Yes (Pazopanib)[4]
KIT1.774Yes (Pazopanib)[4]
c-Fms-146No[4]
Itk-140No[4]
Lck-230No[4]
RAF-1-640No[4]
B-RAF-140No[4]

This table is a compilation of data from multiple sources and is intended for comparative purposes. Absolute values may vary depending on assay conditions.

Understanding the "Why": Causality in Experimental Design

The choice of methodology for assessing inhibitor selectivity is a critical decision in drug development. A multi-faceted approach is often necessary to build a comprehensive and reliable cross-reactivity profile.[4]

  • In Vitro Kinase Profiling (Kinome Scans): This is the most direct method for evaluating selectivity. Screening an inhibitor against a large panel of purified kinases provides a broad overview of its activity across the kinome and is essential for identifying potential off-targets early in the development process.[4][7] Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ assay, are widely used due to their high sensitivity and throughput.[8]

  • Cellular Target Engagement Assays: While in vitro assays are crucial, they do not always reflect the behavior of an inhibitor in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that an inhibitor binds to its intended on-targets and potential off-targets within living cells.[4][9] This provides vital evidence of target engagement in a more physiologically relevant environment.

  • Chemoproteomics: This affinity-based approach allows for the identification of inhibitor-binding proteins directly from cell lysates.[4] It offers an unbiased view of target engagement and can uncover unexpected off-targets, including non-kinase proteins.[4]

Visualizing the Science: Pathways and Workflows

To better understand the context of inhibitor action and the process of its characterization, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K KIT KIT KIT->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT->Transcription Axitinib Axitinib Axitinib->VEGFR Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->KIT Pazopanib->RAF

Caption: Simplified signaling pathways inhibited by Axitinib and Pazopanib.

G cluster_workflow Kinase Inhibitor Cross-Reactivity Profiling Workflow Biochemical Biochemical Assays (e.g., ADP-Glo™ Kinome Scan) Cellular Cellular Target Engagement (e.g., CETSA, NanoBRET™) Biochemical->Cellular Confirmation Proteomics Chemoproteomics (Affinity Chromatography) Biochemical->Proteomics Unbiased Screen Profile Comprehensive Selectivity Profile Cellular->Profile Proteomics->Profile Initial Initial Hit (Indazole Core Compound) Initial->Biochemical Primary Screen Validation In Vivo Validation Profile->Validation

Sources

A Senior Application Scientist's Guide to Unambiguous Compound Structure Confirmation with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is not just a scientific milestone; it is the bedrock of rational drug design and intellectual property. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial insights into connectivity and composition, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for providing direct, atomic-level structural information.[1][2] This guide offers an in-depth comparison of SCXRD with other methods and provides a practical, field-proven perspective on navigating the crystallographic workflow to achieve unambiguous structural confirmation.

The Foundational Principle: From Crystal to Atomic Coordinates

X-ray crystallography is an experimental science focused on determining the atomic and molecular structure of a crystal.[3] The technique's power lies in the interaction between X-rays and the electrons of the atoms within a highly ordered crystalline lattice.[4][5] When a beam of X-rays strikes a crystal, it is diffracted into a unique pattern of spots of varying intensities.[3][4][5] By measuring the angles and intensities of these diffracted beams, scientists can generate a three-dimensional map of the electron density within the crystal.[3] From this map, the positions of individual atoms, their chemical bonds, and their stereochemical relationships can be determined with exceptional precision.[3][5]

The core logic hinges on a simple but powerful principle: the wavelength of the X-rays is comparable to the spacing between atoms in a crystal.[6] This allows the crystal to act as a three-dimensional diffraction grating, producing a pattern that is mathematically related to the crystal's internal structure through a Fourier transform.

The Crystallographic Workflow: A Step-by-Step Guide

Achieving a high-quality crystal structure is a multi-step process, where success in each stage is predicated on the successful completion of the previous one. This workflow represents a self-validating system, with quality checks integrated at each critical juncture.

X-ray Crystallography Workflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination cluster_3 Final Output Crystallization Step 1: Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Harvesting Step 2: Crystal Harvesting & Mounting Crystallization->Harvesting Obtain single, well-ordered crystal Data_Collection Step 3: X-ray Diffraction (Data Collection at Diffractometer) Harvesting->Data_Collection Mount on goniometer Data_Processing Step 4: Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Collect diffraction images Structure_Solution Step 5: Structure Solution (Solving the Phase Problem) Data_Processing->Structure_Solution Generate reflection file Refinement Step 6: Model Refinement & Validation Structure_Solution->Refinement Build initial atomic model Final_Structure Final Validated Structure (Atomic Coordinates, Quality Metrics) Refinement->Final_Structure Refine against data

Caption: The workflow of single-crystal X-ray crystallography.

Step 1: The Art and Science of Crystallization

This is often the most challenging and critical step in the entire process.[3] The goal is to grow a single, high-quality crystal, typically larger than 0.1 mm in all dimensions, that is free from significant imperfections.[3] The underlying principle for most techniques is to slowly bring a solution of the compound to a state of supersaturation, which encourages the ordered deposition of molecules onto a growing crystal lattice.[7]

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Dissolve the compound in a suitable solvent in which it is moderately soluble. Highly saturated solutions often lead to the rapid formation of many small, unusable crystals.[8]

  • Preparation: Prepare a nearly saturated, filtered solution to remove any particulate matter that could act as unwanted nucleation sites.[8]

  • Incubation: Place the solution in a clean vial, cover it loosely (e.g., with perforated foil), and store it in a vibration-free environment.[9] The slow evaporation of the solvent over days or weeks increases the compound's concentration, leading to supersaturation and crystal growth.[1][9]

Causality: The choice of crystallization method depends heavily on the compound's properties.

  • Slow Evaporation: Best for compounds that are stable at room temperature and moderately soluble.[7][8]

  • Vapor Diffusion: Excellent for milligram quantities of material. It involves dissolving the compound in one solvent and allowing the vapor of a second, miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution, inducing crystallization.[7]

  • Slow Cooling: Suitable for compounds whose solubility is highly temperature-dependent. A saturated solution is prepared at an elevated temperature and then cooled slowly.[1][9]

Step 2: Data Collection

Once a suitable crystal is obtained, it is carefully mounted and placed in an intense, monochromatic X-ray beam.[3] The crystal is rotated, and a series of diffraction images are collected on a detector.[3] Each image captures the diffraction pattern from a specific crystal orientation.

Step 3: Data Processing and Structure Solution

The collected images are then computationally processed. This involves several key stages:

  • Indexing: Determining the unit cell dimensions and crystal lattice symmetry (space group) from the positions of the diffraction spots.[3][10]

  • Integration: Measuring the intensity of each diffraction spot.[10]

  • Scaling and Merging: Placing all the intensity measurements from different images onto a common scale and merging symmetry-related reflections.[10]

The result is a single data file containing a list of unique reflections and their intensities. However, a critical piece of information is missing: the phase of each reflection. This is known as the "phase problem" in crystallography.[11] For small molecules, this is typically solved using computational "direct methods" that use statistical relationships between the intensities to calculate initial phase estimates.[3]

Step 4: Model Refinement and Validation

With initial phases, an electron density map can be calculated, and an initial atomic model can be built.[3] This model is then refined computationally to improve its fit to the experimental diffraction data.[12]

The quality of the final structure is assessed using several metrics, most notably the R-factor (or residual factor). The R-factor is a measure of the agreement between the experimentally observed diffraction data and the data calculated from the refined atomic model.[13][14]

  • Rcryst (or Rwork): Calculated for the reflection data used during refinement. For small molecules, a value below 5% is considered excellent.[14] For macromolecules, values are typically higher, in the 15-25% range.[14]

  • Rfree: Calculated for a small subset (5-10%) of reflections that are withheld from the refinement process.[12][14] This provides an unbiased measure of the model's quality and helps to detect overfitting.[14] A significant gap between Rcryst and Rfree can indicate problems with the model.[14]

The International Union of Crystallography (IUCr) promotes standards for publication and data deposition, recommending that structure factor files be made available to allow for independent validation.[15][16][17]

A Comparative Analysis: X-ray Crystallography vs. The Alternatives

While X-ray crystallography is a dominant technique, others like NMR and cryo-electron microscopy (cryo-EM) also provide valuable structural information.[18][19] The choice of method depends on the specific research question and the nature of the sample.[19]

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Cryo-Electron Microscopy (Cryo-EM)
Sample State Solid (Single Crystal)SolutionVitreous Ice (Amorphous Solid)
Key Requirement High-quality, well-diffracting crystals.[2][3]Soluble, stable sample at high concentration.Sample must be large enough (>~150 kDa).[20]
Resolution Typically high (atomic resolution).Generally lower than SCXRD; provides an ensemble of structures.Can achieve near-atomic resolution, especially for large complexes.[19]
Molecular Size No theoretical upper limit, but crystallization is harder for larger molecules.Practically limited to smaller proteins and complexes (<~50 kDa).[20]Ideal for large, dynamic, and membrane-associated biomolecules.[21]
Information Provides a static, time-averaged 3D structure.[19]Provides information on molecular dynamics and interactions in solution.[18][19]Can capture different conformational states of a molecule.[21]
Throughput Can be high-throughput once crystallization is optimized.[18]Lower throughput compared to SCXRD.Becoming higher throughput with advances in automation.[18]
Main Bottleneck Obtaining high-quality crystals.[2][22]Sample concentration and size limitations.[20]Computationally intensive data processing.[21]

Troubleshooting Common Challenges

Despite its power, the path to a crystal structure is often fraught with challenges.

  • Challenge: Failure to Crystallize. This is the most common bottleneck.[2]

    • Causality: The compound may be impure, conformationally flexible, or the wrong crystallization conditions were screened.[11]

    • Solution: Re-purify the sample to >95% purity.[11] Experiment with a wide range of solvents, precipitants, temperatures, and techniques (e.g., microbatch under-oil, ENaCt).[1][2] For proteins, this may involve engineering the construct to remove flexible loops.[11]

  • Challenge: Poor Diffraction Quality. Crystals are obtained, but they diffract weakly or to low resolution.

    • Causality: The crystal may have significant internal disorder, be too small, or have imperfections like twinning.[13][23]

    • Solution: Optimize crystallization conditions to grow larger, more ordered crystals. This can involve slowing down the rate of crystal growth.[7] Screening for different crystal forms (polymorphs) may also yield a better-diffracting sample.

  • Challenge: High R-factors. The final refined model shows poor agreement with the experimental data.

    • Causality: This can indicate an incorrect structural model, improper space group assignment, or poor quality data.[24] Crystal disorder is also a major contributor, especially for macromolecules.[13]

    • Solution: Re-evaluate the data processing, particularly the space group determination. Carefully re-examine the electron density maps for alternative conformations or incorrectly placed atoms. Ensure that the refinement statistics are reliable, as misidentification of symmetry can lead to artificially low Rfree values.[25]

Conclusion

Single-crystal X-ray crystallography provides the most direct and unambiguous route to determining the three-dimensional structure of a compound. While the process, particularly crystallization, can be challenging, a systematic and informed approach to the experimental workflow allows for the generation of high-quality, verifiable data. For professionals in drug discovery and development, mastering this technique is not merely an academic exercise; it is essential for making informed decisions, accelerating discovery, and building a robust foundation for new therapeutics.

References

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Rees, B. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Martin, G. E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1851.
  • Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • Scribd. (n.d.). Comparison of Crystallography, NMR, cryoEM.
  • ZipRecruiter. (n.d.). What are some typical challenges faced in X ray Crystallography roles.
  • PDB-101. (n.d.). Validation and Quality Assessment of X-ray Protein Structures.
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
  • Iowa State University. (n.d.). X-Ray Diffraction Basics.
  • International Science Council. (n.d.). International Union of Crystallography (IUCr).
  • Evans, G. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(2), 52-56.
  • NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology.
  • Grokipedia. (n.d.). R-factor (crystallography).
  • Chemistry LibreTexts. (2022, August 21). X-ray diffraction (XRD) basics and application.
  • International Union of Crystallography. (n.d.). Welcome to the International Union of Crystallography.
  • International Union of Crystallography. (2011, June 2). Publication standards for crystal structures.
  • Read, R. J., et al. (2014). On the validation of crystallographic symmetry and the quality of structures. Protein Science, 23(1), 52-61.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • News-Medical.Net. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice.
  • kbDNA. (2020, December 1). Structural Characterization Methods: NMR, X-Ray Crystallography.
  • ResearchGate. (n.d.). (PDF) X‐ray Diffraction: Principles.
  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 3), 249–265.
  • Wikipedia. (n.d.). International Union of Crystallography.
  • yetnet. (n.d.). Refinement - X-Ray Crystallography.
  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Research Starters.
  • Read, R. J., & Evans, P. R. (2017). X-ray data processing. Acta Crystallographica Section D: Structural Biology, 73(Pt 3), 187–196.
  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures.
  • ResearchGate. (2021, May 29). (PDF) A beginner's guide to X-ray data processing.
  • ResearchGate. (n.d.). Examples of common challenges encountered when using X-ray crystal structures.
  • International Union of Crystallography. (n.d.). Crystallography Journals Online.
  • Atlantis Worldwide. (2023, October 4). 9 Common Issues With X-Ray Machines & Calls to Action.
  • SlidePlayer. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
  • WuXi AppTec. (n.d.). Single Crystal Growth & Structure Determination.
  • Vasileiadis, M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1935-1945.
  • Wipf, P., & Rahman, H. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Chirality, 28(11), 725-733.

Sources

A Head-to-Head Comparison of Synthetic Routes to Amino-Indazoles: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Amino-Indazole Scaffold

The indazole ring system is a cornerstone of modern medicinal chemistry, featuring prominently in a host of clinically significant molecules, including the potent PARP inhibitor Niraparib and the multi-kinase inhibitor Pazopanib. Among its derivatives, the 3-amino-1H-indazole motif is a particularly privileged scaffold. Its unique arrangement of hydrogen bond donors and acceptors allows it to serve as a versatile hinge-binding element in many kinase inhibitors, making it a high-value target for drug discovery programs.

However, the synthesis of this seemingly simple bicyclic amine is not trivial. The choice of synthetic route can have profound implications for substrate scope, scalability, cost, and the introduction of molecular diversity. This in-depth guide provides a head-to-head comparison of the most critical and widely employed synthetic strategies for accessing substituted 3-amino-indazoles. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each method to empower researchers in selecting the optimal path for their specific synthetic challenges.

Route 1: The Classical Approach - Nucleophilic Aromatic Substitution (SNAr)

The most traditional and conceptually straightforward route to 3-aminoindazoles is the direct reaction of an activated ortho-halobenzonitrile with hydrazine. This method relies on the principles of Nucleophilic Aromatic Substitution (SNAr), where a potent nucleophile (hydrazine) displaces a leaving group (typically fluoride) on an electron-deficient aromatic ring.

Causality and Mechanistic Insight

The success of this reaction hinges on the electronic properties of the starting benzonitrile. The cyano group, being strongly electron-withdrawing, activates the ortho and para positions towards nucleophilic attack. Fluorine is the preferred leaving group over heavier halogens due to its high electronegativity, which enhances the electrophilicity of the carbon to which it is attached (the rate-determining step) more than it strengthens the C-F bond. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, followed by rearomatization to yield the substituted hydrazine, which then undergoes an intramolecular cyclization onto the nitrile to form the final 3-aminoindazole.

SNAr_Mechanism Start 2-Fluorobenzonitrile + Hydrazine Meisenheimer Meisenheimer Complex Start->Meisenheimer Nucleophilic Attack Hydrazino 2-Hydrazinobenzonitrile Meisenheimer->Hydrazino Loss of F⁻ Product 3-Aminoindazole Hydrazino->Product Intramolecular Cyclization Palladium_Catalysis_Workflow Start 2-Bromobenzonitrile + Benzophenone Hydrazone Coupling Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Start->Coupling Intermediate N-(2-cyanophenyl) benzophenone hydrazone Coupling->Intermediate Yield: 80-99% Cyclization Acidic Deprotection & Intramolecular Cyclization Intermediate->Cyclization Product Substituted 3-Aminoindazole Cyclization->Product Yield: 73-90%

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for the Indazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Indazole Core

In the landscape of medicinal chemistry, the indazole scaffold has earned its status as a "privileged" structure. This bicyclic heterocycle, composed of a fused benzene and pyrazole ring, is a cornerstone in the design of numerous therapeutic agents. Its prevalence stems from its ability to engage in a wide array of non-covalent interactions with biological targets, including hydrogen bonding (acting as both donor and acceptor), π-π stacking, and hydrophobic interactions. Consequently, indazole-containing molecules exhibit a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-infective properties.[1][2][3][4]

However, the very features that make indazole attractive can also present liabilities. Challenges in drug development often arise from suboptimal pharmacokinetic profiles, including rapid metabolism (e.g., N-glucuronidation or oxidation), poor solubility, or off-target activities.[5][6] It is in this context that bioisosteric replacement becomes a critical strategy. This guide provides an in-depth comparison of key bioisosteric replacement strategies for the indazole core, grounded in experimental data and practical application, to empower researchers in optimizing lead compounds for clinical success.

The Rationale of Bioisosterism: Beyond Simple Swaps

Bioisosterism is the strategic replacement of a functional group or moiety within a biologically active compound with another that retains similar biological activity. The goal is not merely to mimic the original structure but to intelligently modulate its properties to enhance efficacy, selectivity, and drug-likeness.[7] This can involve improving target affinity, circumventing metabolic hotspots, enhancing solubility, or altering tissue distribution. For the indazole core, this often means finding a heterocyclic replacement that preserves key binding interactions while offering a superior ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Comparative Analysis of Key Indazole Bioisosteres

Benzimidazole: The Constitutional Isomer

The benzimidazole core, a constitutional isomer of indazole, is one of the most logical and frequently explored replacements. It consists of a fused benzene and imidazole ring. The primary structural difference lies in the arrangement of the nitrogen atoms within the five-membered ring (1,3- for benzimidazole vs. 1,2- for indazole).

Causality Behind the Choice: This subtle shift in nitrogen position significantly alters the molecule's electronic properties and the vector of its hydrogen bond donor/acceptor capabilities. While maintaining a similar overall size and shape, the benzimidazole core can present a different interaction footprint to the target protein. Furthermore, its distinct chemical nature can lead to different metabolic pathways and improved chemical stability compared to catechol-containing compounds, for which benzimidazole can also be a bioisostere.[8][9]

Experimental Evidence: A compelling example is seen in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia. Researchers designed benzimidazole derivatives as bioisosteres of an indazole-containing scaffold, successfully retaining the crucial π-π interaction with a key phenylalanine residue in the kinase hinge region while modulating the overall kinase selectivity profile.[10]

Data Summary: Indazole vs. Benzimidazole in Kinase Inhibition

Compound ScaffoldTarget KinaseIC50 (nM)Rationale for ReplacementReference
Indazole-basedFMS15Parent compound with known activity.[10]
Benzimidazole-basedFMS>1000Conformational restriction and altered H-bond vector led to loss of FMS potency.[10]
Benzimidazole-basedFLT323The same replacement significantly increased potency against the related kinase FLT3.[10]

This table illustrates a critical lesson in bioisosterism: a replacement may decrease activity against one target while unexpectedly enhancing it for another, providing a powerful tool for improving selectivity.

Azaindazoles (Pyrazolopyridines): Fine-Tuning through Ring Nitrogen

Azaindazoles, particularly the pyrazolopyridine isomers, are formed by replacing one of the CH groups in the indazole's benzene ring with a nitrogen atom. This "aza-substitution" is a powerful strategy for modulating physicochemical properties.

Causality Behind the Choice: The introduction of a pyridine ring nitrogen accomplishes several goals simultaneously:

  • Solubility Enhancement: The nitrogen atom acts as a hydrogen bond acceptor, often improving aqueous solubility—a common hurdle for flat, aromatic scaffolds.

  • Modulation of Lipophilicity (logP): Generally, aza-substitution lowers the logP, which can be beneficial for optimizing ADME properties.

  • Altered Metabolism: The presence of a nitrogen atom can block a potential site of oxidative metabolism on the benzene ring.

  • New Binding Interactions: The lone pair on the pyridine nitrogen can form a new, specific hydrogen bond with the target protein, potentially boosting affinity.

Experimental Evidence: The development of inhibitors for Herpes Simplex Virus Type-1 (HSV-1) showcases the utility of the 1H-pyrazolo[3,4-b]pyridine scaffold. In one study, derivatives of this core were found to inhibit viral replication with high selectivity by interfering with viral adsorption and replication steps.[11] The specific interactions afforded by the pyrazolopyridine core were distinct from many existing antivirals, highlighting its potential as a novel pharmacophore.[11]

Data Summary: Antiviral Activity of Pyrazolopyridine Derivatives

CompoundTarget/AssayEC50 (µM)Selectivity Index (SI)Proposed MechanismReference
ARA-04HSV-1 Replication1.00 ± 0.101000Affects viral adsorption[11]
ARA-05HSV-1 Replication1.00 ± 0.051000Affects viral adsorption[11]
AM-57HSV-1 Replication0.70 ± 0.10857.1Interferes with α- and γ-phases of replication[11]
Indole: The Classic Bioisostere

Indazole is frequently considered a bioisostere of indole, a fundamental scaffold in many neurotransmitters (e.g., serotonin) and drugs.[12] The replacement of the indole NH group and adjacent CH with the N-NH of the pyrazole ring is a common tactic.

Causality Behind the Choice: This swap maintains the overall bicyclic aromatic structure and hydrogen bond donor capability. However, the pyrazole ring in indazole has a different electronic distribution and pKa compared to the pyrrole ring in indole. This can be exploited to overcome metabolic liabilities associated with the indole ring, such as oxidation by cytochrome P450 enzymes, or to fine-tune receptor interactions.

Experimental Evidence: A classic study in the development of antagonists for the serotonin 5-HT3 receptor demonstrated the viability of this strategy. The tropanyl ester of indole-3-carboxylic acid was a potent antagonist. Researchers synthesized the corresponding indazole-3-carboxylate and found it retained significant antagonist activity, confirming that the indazole core could effectively mimic the indole moiety in this context.[7][13][14]

Visualizing Bioisosteric Relationships and Strategies

To better understand the structural relationships, the following diagram illustrates the core structures and key interaction points.

G cluster_0 Parent Scaffold cluster_1 Key Bioisosteres Indazole Indazole (1,2-Diazole Fusion) - H-bond Donor (N1-H) - H-bond Acceptor (N2) Benzimidazole Benzimidazole (1,3-Diazole Fusion) - H-bond Donor (N1-H) - H-bond Acceptor (N3) Indazole->Benzimidazole Constitutional Isomer (Alters H-bond vector) Azaindazole Azaindazole (Pyrazolopyridine) - H-bond Donor (N1-H) - H-bond Acceptors (N2, N7) Indazole->Azaindazole Aza-Substitution (Improves solubility, blocks metabolism) Indole Indole - H-bond Donor (N1-H) Indazole->Indole Classic Replacement (Modulates electronics & metabolism)

Caption: Structural comparison of the indazole core and its key bioisosteres.

The following workflow provides a logical framework for selecting a bioisosteric replacement strategy.

G cluster_choices Replacement Strategy cluster_solutions Proposed Bioisostere Start Lead Compound with Indazole Core Problem Identify Liability (e.g., Metabolism, Solubility, Off-Target) Start->Problem Solubility Poor Solubility or Need for H-bond Acceptor Problem->Solubility Metabolism Metabolic Instability (e.g., Ring Oxidation) Problem->Metabolism Hbond Suboptimal H-bond Geometry or Off-target Activity Problem->Hbond ChooseAza Synthesize Azaindazole (Pyrazolopyridine) Analog Solubility->ChooseAza Metabolism->ChooseAza ChooseBenz Synthesize Benzimidazole Analog Hbond->ChooseBenz Evaluate Evaluate in vitro: - Target Affinity (IC50) - Metabolic Stability - Solubility ChooseAza->Evaluate ChooseBenz->Evaluate Result Improved Profile? Evaluate->Result Success Advance Candidate Result->Success Yes Failure Re-evaluate or Try Alternative Bioisostere Result->Failure No

Caption: Decision workflow for indazole bioisosteric replacement.

Experimental Protocols: A Self-Validating System

Trustworthy data is paramount. The following protocols provide a framework for the direct comparison of an indazole-containing compound and its chosen bioisostere.

Protocol 1: General Synthesis of 1H-Indazoles via Cyclization

This protocol describes a common method for synthesizing the parent indazole core, which can be adapted for various analogs. It is based on the cyclization of o-haloaryl N-sulfonylhydrazones.

Causality Behind Experimental Choices:

  • Starting Material: o-haloaryl N-sulfonylhydrazones are readily accessible from corresponding ketones or aldehydes. The ortho-halogen is a good leaving group for the subsequent cyclization.

  • Catalyst: Copper (I) or (II) salts are effective catalysts for intramolecular C-N bond formation. Cu(OAc)₂·H₂O is a common and relatively inexpensive choice.[2]

  • Solvent: A high-boiling polar aprotic solvent like DMF or DMSO is used to ensure the reaction reaches the necessary temperature for efficient cyclization.

Step-by-Step Methodology:

  • To a solution of the o-haloaryl N-sulfonylhydrazone (1.0 mmol) in anhydrous DMF (5 mL) in a sealed tube, add Cu(OAc)₂·H₂O (0.1 mmol, 10 mol%) and a suitable ligand if required.

  • Purge the tube with nitrogen or argon and seal it securely.

  • Heat the reaction mixture at 110-130 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 15 mL) and brine (1 x 15 mL) to remove DMF and copper salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1H-indazole.

Protocol 2: Comparative In Vitro Metabolic Stability Assay

This assay compares the rate at which a parent indazole and its bioisostere are metabolized by liver enzymes, providing a direct measure of metabolic stability.

Causality Behind Experimental Choices:

  • System: Human Liver Microsomes (HLM) contain a high concentration of key drug-metabolizing enzymes, particularly cytochrome P450s.

  • Cofactor: NADPH is an essential cofactor for P450 enzyme activity. The reaction is initiated by its addition.

  • Quenching: Acetonitrile containing an internal standard is used to stop the enzymatic reaction abruptly and precipitate proteins, ensuring an accurate measurement at each time point.

Step-by-Step Methodology:

  • Prepare Solutions:

    • Test Compound Stock: 10 mM in DMSO (for both indazole and bioisostere).

    • HLM Stock: 20 mg/mL (thaw on ice immediately before use).

    • NADPH Stock: 100 mM in buffer (prepare fresh).

    • Phosphate Buffer: 0.1 M, pH 7.4.

  • Incubation:

    • In a microcentrifuge tube, add 489 µL of phosphate buffer.

    • Add 5 µL of HLM stock (final concentration 0.2 mg/mL).

    • Add 1 µL of the 10 mM test compound stock (final concentration 20 µM).

    • Pre-incubate the mixture at 37 °C for 5 minutes in a shaking water bath.

  • Reaction Initiation:

    • Initiate the reaction by adding 5 µL of the 100 mM NADPH stock (final concentration 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot.

  • Quenching and Analysis:

    • Immediately add the 50 µL aliquot to a tube containing 150 µL of ice-cold acetonitrile with a suitable internal standard (e.g., a structurally similar, stable compound).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

  • Data Interpretation:

    • Quantify the remaining parent compound at each time point relative to the internal standard.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) can be used to calculate the in vitro half-life (t½ = 0.693 / k).

    • A longer half-life for the bioisostere indicates improved metabolic stability.

Conclusion and Future Perspectives

The indazole core is a powerful and versatile scaffold in drug discovery, but it is not without its challenges. Bioisosteric replacement is an indispensable tool for the medicinal chemist, allowing for the systematic optimization of lead compounds. Strategies such as swapping for the constitutional isomer benzimidazole, fine-tuning properties with azaindazoles, or reverting to the classic indole have all proven successful in addressing specific liabilities related to metabolism, solubility, and target selectivity.

The key to successful bioisosteric replacement lies not in random substitution but in a deep, mechanistic understanding of the parent molecule's structure-activity and structure-property relationships. By employing the logical workflows and robust experimental protocols outlined in this guide, researchers can make informed decisions, rationally design superior molecules, and ultimately accelerate the journey from a promising lead to a life-changing therapeutic.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-amino-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Methyl 4-amino-1H-indazole-6-carboxylate, a heterocyclic building block common in medicinal chemistry, requires meticulous handling from acquisition to disposal.[1] This guide provides a detailed, step-by-step protocol for its proper disposal, ensuring compliance with safety regulations and minimizing risk.

Hazard Identification and Risk Assessment

Before handling or disposing of this compound, a thorough risk assessment is essential. Based on data from analogous indazole compounds, it is prudent to assume this chemical may possess the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2][4]

  • Serious Eye Irritation: May cause serious eye irritation or damage.[2][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]

  • Harmful if Swallowed: May be harmful if ingested.[3][4]

Personal Protective Equipment (PPE)

To mitigate these risks, the following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat must be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator in a well-ventilated area, such as a fume hood.[4]

Hazard CategoryPotential EffectRequired PPE
Skin Contact Irritation, potential sensitizationLab Coat, Nitrile Gloves
Eye Contact Serious irritation or damageSafety Goggles / Face Shield
Inhalation Respiratory tract irritationFume Hood / Respirator
Ingestion Potential toxicityN/A (Prevented by good lab practice)

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program.[6][7] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[8][9]

Step 1: Waste Characterization and Segregation
  • Designate as Hazardous Waste: Treat all quantities of unused, expired, or contaminated this compound as hazardous chemical waste.[10] This includes any contaminated labware (e.g., weigh boats, pipette tips) and PPE.

  • Segregate Waste Streams: Do not mix this compound with other chemical wastes unless explicitly permitted by your EHS department.[11] Incompatible materials can react dangerously. Store it separately from strong oxidizing agents.

Step 2: Containerization
  • Primary Container: Collect the solid waste in a clean, dry, and chemically compatible container that can be securely sealed.[11][12] The original product container is often the best choice for unused material. Ensure the container is in good condition and free of leaks.

  • Contaminated Materials: For chemically contaminated solid waste like gloves and wipes, line a designated pail with a clear plastic bag.[10] Do not use biohazard bags.

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

Step 3: Labeling

Proper labeling is a critical safety control that ensures correct handling and disposal.[13]

  • Affix a Hazardous Waste Tag: Use the official hazardous waste tag provided by your institution's EHS department.[7]

  • Complete All Fields: Clearly write the following information on the tag:

    • The words "Hazardous Waste."[7]

    • Full Chemical Name: "this compound." Do not use abbreviations or chemical formulas.[10]

    • Composition: List all components and their approximate percentages.

    • Hazard Information: Check the appropriate hazard boxes (e.g., Irritant, Toxic).

    • Generator Information: Your name, lab location (building and room number), and contact information.

Step 4: Temporary Storage in the Laboratory
  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of the lab personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[11]

  • Secure and Ventilated: The storage area should be well-ventilated, away from heat sources, and secure from unauthorized access.[12]

Step 5: Arranging for Disposal
  • Submit a Pickup Request: Once the container is full or you are ready to dispose of it, submit a chemical waste collection request to your institution's EHS or hazardous waste management department.[6][14]

  • Follow Institutional Procedures: Adhere to all institutional protocols for waste pickup. Do not transport hazardous waste outside of your laboratory.[6]

Emergency Spill Procedures

In the event of a small spill, follow these procedures:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact EHS.

  • Don PPE: Wear the appropriate PPE as described in Section 1.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container.[2] Avoid generating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Clean the Area: Once the material is collected, decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, contaminated PPE, etc.) must be collected, containerized, labeled, and disposed of as hazardous waste.

Disposal Workflow Diagram

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Pickup A Identify Waste: This compound & contaminated materials B Wear Full PPE: Goggles, Gloves, Lab Coat C Select Compatible, Leak-Proof Container B->C Proceed to Containment D Place Waste in Container (Segregate from other wastes) C->D E Securely Cap Container D->E F Affix & Complete Hazardous Waste Label E->F G Store in Designated Area with Secondary Containment F->G Store Safely H Submit Waste Pickup Request to EHS G->H Ready for Disposal I EHS Collects for Final Disposal H->I

Caption: Workflow for the proper disposal of this compound.

References

  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 1-Boc-6-amino-1H-indazole.
  • Apollo Scientific. (2022, May 19). Safety Data Sheet: 6-Amino-1H-indazole-7-carboxylic acid.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Indazole.
  • Sigma-Aldrich. Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate AldrichCPR.
  • TCI Chemicals. (2025, January 8). Safety Data Sheet: 1H-Indazol-7-amine.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Armour, M. A. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • United Nations Office on Drugs and Crime. (n.d.). Safe Handling and Disposal of Chemicals.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Ma, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6519.
  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Benchchem. (2025).
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • MLI Environmental. (2025, November 26).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Radiological and Environmental Management.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • ASTM International. (2021).
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Michigan Technological University. (n.d.). Chemical Research Activities.
  • MCF Environmental Services. (2020, February 27). How To Dispose Of Lab Chemicals.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9221, 1H-Indazole.
  • American Chemical Society. (2025).
  • Benchchem. (2025). Navigating the Safe Disposal of 2-Aminoimidazole: A Procedural Guide.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Singh, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 35-58.
  • BLD Pharm. (n.d.).
  • ChemicalBook. (2025, July 5).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Sigma-Aldrich. (n.d.).

Sources

A Senior Application Scientist's Guide to Handling Methyl 4-amino-1H-indazole-6-carboxylate: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of Methyl 4-amino-1H-indazole-6-carboxylate (CAS No. 885518-51-4). As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This document moves beyond a simple checklist, offering a framework grounded in causality and field-proven practices to ensure your safety and the integrity of your work. The protocols herein are designed as a self-validating system, empowering you to handle this compound with confidence and precision.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound and structurally similar amino-indazole compounds present several key hazards that dictate our PPE and handling strategy. A thorough understanding of these risks is the foundation of a robust safety plan.

The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2] This necessitates stringent measures to prevent ingestion, including prohibiting eating, drinking, or smoking in the laboratory.[1]

  • Skin Irritation: Direct contact can cause skin irritation.[1][3] This is a critical exposure route to manage, as repeated or prolonged contact can lead to more severe dermatological issues.

  • Serious Eye Irritation: The compound is a serious eye irritant.[1][3] Accidental splashes or contact with airborne particles can cause significant damage, making robust eye protection non-negotiable.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3] This is particularly relevant when handling the solid, powdered form of the chemical.

These classifications mandate the use of specific engineering controls and personal protective equipment to create a reliable barrier between the researcher and the chemical.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following equipment is mandatory for all personnel handling this compound. Adherence to these standards is the most direct way to prevent occupational exposure.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant GlovesSpecification: Nitrile or neoprene gloves are recommended.[4] Always use powder-free gloves to prevent aerosolization of the compound.[5] Rationale: Provides a primary barrier against skin contact, mitigating the risk of skin irritation.[1][3] Gloves must be inspected for tears or holes before use and changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[5]
Eyes Safety GogglesSpecification: Chemical safety goggles that provide a full seal around the eyes. Standard safety glasses with side shields are insufficient. Rationale: Protects against splashes and airborne particles, preventing serious eye irritation.[1][4]
Face Face ShieldSpecification: To be worn in addition to safety goggles, especially when there is a significant risk of splashing (e.g., during bulk transfers or solution preparation). Rationale: Offers a secondary, broader layer of protection for the entire face from splashes.[3][4]
Body Laboratory CoatSpecification: A standard, long-sleeved laboratory coat. For handling larger quantities, a disposable gown with knit cuffs is recommended to provide a better seal with gloves.[6] Rationale: Protects skin and personal clothing from contamination.[4]
Respiratory NIOSH-approved RespiratorSpecification: An N95-rated respirator or higher. Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[4] Rationale: Prevents the inhalation of airborne particles, mitigating the risk of respiratory tract irritation.[3][7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A disciplined, procedural approach is essential. The following workflow integrates engineering controls and best practices to minimize exposure at every stage.

Step 1: Preparation and Engineering Controls
  • Designated Area: All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Verify Airflow: Before beginning work, confirm that the fume hood is functioning correctly (check the airflow monitor).

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, waste containers) and place them inside the fume hood before introducing the chemical. This minimizes traffic in and out of the hood.

  • Pre-Label Containers: Ensure all primary and secondary containers are clearly labeled with the chemical name and appropriate hazard warnings.

Step 2: Donning PPE and Handling the Compound

The sequence for putting on PPE is crucial to avoid cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_handling Chemical Handling A 1. Lab Coat B 2. Safety Goggles C 3. Face Shield D 4. Respirator (if required) E 5. Gloves (cuffs over lab coat) F Enter Fume Hood & Begin Work E->F

Diagram: Sequential process for donning PPE before handling.
  • Wear all PPE as detailed in the table above. Ensure glove cuffs are pulled over the sleeves of the lab coat to create a seal.[5]

  • Avoid Dust Formation: When transferring the solid material, use spatulas carefully. Avoid dropping or creating puffs of powder.[4][8]

  • Work Smart: Keep all containers sealed when not in use. Work with the smallest quantity of material necessary for your experiment.

Step 3: Decontamination and Doffing PPE
  • Clean Workspace: After handling, decontaminate all surfaces and equipment within the fume hood according to your institution's standard operating procedures.

  • Remove PPE: Remove PPE in the reverse order it was put on to prevent re-contaminating yourself. Gloves should be removed last, using a technique that avoids touching the outer surface with bare skin.[3]

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.[1][9]

Emergency Procedures: Spill and Exposure Response

In Case of a Spill
  • Evacuate: Evacuate the immediate area and alert colleagues.

  • Assess: If the spill is small and you are trained to handle it, proceed with caution. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Protect: Wear all appropriate PPE, including respiratory protection.[10]

  • Contain and Clean: Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[9][10] Do not use water to clean up the dry powder as it may create a more hazardous slurry.

In Case of Exposure
  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][10]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[10][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][12]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10]

Disposal Plan

All waste generated from handling this compound is considered chemical waste.

  • Solid Waste: Unused compound and grossly contaminated materials (e.g., weigh boats, paper towels from spills) must be placed in a clearly labeled, sealed waste container.

  • Contaminated PPE: Used gloves, disposable gowns, and other contaminated PPE should be disposed of as hazardous waste.[3]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][3]

By integrating these safety protocols into your daily laboratory operations, you establish a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • Angene Chemical. (2024, April 21). Safety Data Sheet: Methyl 1-methyl-1H-indazole-6-carboxylate. Retrieved from [Link]

  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • University of Iowa Health Care. (n.d.). PPE Requirements Hazardous Drug Handling. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits - Annotated Tables. Retrieved from [Link]

  • Angene Chemical. (2024, November 11). Safety Data Sheet: Methyl 6-amino-1H-indazole-4-carboxylate. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Occupational exposure limits substance evaluations. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.